molecular formula C20H18F6N4O B15569599 (R)-MK-5046

(R)-MK-5046

Numéro de catalogue: B15569599
Poids moléculaire: 444.4 g/mol
Clé InChI: UJINBEQCDMOAHM-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-MK-5046 is a useful research compound. Its molecular formula is C20H18F6N4O and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H18F6N4O

Poids moléculaire

444.4 g/mol

Nom IUPAC

(2R)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

InChI

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m1/s1

Clé InChI

UJINBEQCDMOAHM-GOSISDBHSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-MK-5046: A Selective Bombesin Receptor Subtype-3 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (R)-MK-5046, correctly known as the (2S)-enantiomer of MK-5046. This potent and selective allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3) has been investigated as a potential therapeutic agent for obesity.

Chemical Structure and Properties

This compound is a complex synthetic molecule. Its identity has been confirmed through various analytical techniques, with its absolute stereochemistry determined by X-ray crystallography of an iodinated analog.[1]

IUPAC Name: (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[2][3][4][5]

Chemical Structure:

Caption: Chemical structure of (2S)-MK-5046.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₁H₁₉F₆N₅O[1]
Molecular Weight 499.4 g/mol [1]
Stereochemistry (2S)-enantiomer[1]

Mechanism of Action and Signaling Pathway

MK-5046 is a potent, selective, and orally active allosteric agonist of the bombesin receptor subtype-3 (BRS-3).[1] BRS-3 is an orphan G-protein coupled receptor (GPCR) belonging to the bombesin receptor family.[6][7][8][9] It is primarily coupled to Gq proteins.[6]

Upon binding of MK-5046, BRS-3 undergoes a conformational change, leading to the activation of its associated Gq protein. This initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Further studies have revealed that BRS-3 activation by MK-5046 can also lead to the phosphorylation and activation of other signaling molecules, including mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), Akt, and paxillin.[11]

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MK5046 MK-5046 BRS3 BRS-3 Receptor MK5046->BRS3 Binds Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates FAK FAK Gq->FAK -> Activates Akt Akt Gq->Akt -> Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Regulation of Metabolism) Ca2_release->Cellular_Response MAPK MAPK PKC->MAPK -> Phosphorylates MAPK->Cellular_Response Paxillin Paxillin FAK->Paxillin -> Phosphorylates Akt->Cellular_Response Paxillin->Cellular_Response

Caption: BRS-3 signaling pathway activated by MK-5046.

Quantitative Pharmacological Data

The potency and binding affinity of MK-5046 for the BRS-3 receptor have been characterized across several species.

In Vitro Potency and Affinity of MK-5046

SpeciesIC₅₀ (nM)EC₅₀ (nM)Kᵢ (nM)Reference
Human 27143.7[1][2]
Mouse 5.4211.6[1]
Rat 1.22.20.6[1]
Dog 6.51.69.9[1]
Rhesus 506.92.4[1]

Pharmacokinetic Properties of MK-5046

SpeciesRouteDoseT₁/₂ (h)F (%)Reference
Mouse IV1 mg/kg1.1-[1]
PO2 mg/kg-58[1]
Rat IV1 mg/kg1.2-[1]
PO2 mg/kg-53[1]
Dog IV0.5 mg/kg1.4-[1]
PO1 mg/kg-52[1]
Rhesus IV0.5 mg/kg1.7-[1]
PO1 mg/kg-25[1]
Human PO10-160 mg1.5 - 3.5-[2][3][12]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of MK-5046 for the BRS-3 receptor.

Methodology:

  • Receptor Source: Membranes from cells stably expressing the human BRS-3 receptor (e.g., BALB 3T3 cells).[10]

  • Radioligand: [¹²⁵I]-Bantag-1, a known high-affinity BRS-3 antagonist.[10]

  • Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]-Bantag-1 and varying concentrations of MK-5046 in a suitable binding buffer.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 22°C) to reach equilibrium.[10]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled BRS-3 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of MK-5046 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing BRS-3) B Incubate with [¹²⁵I]-Bantag-1 and varying [MK-5046] A->B C Reach Equilibrium B->C D Rapid Filtration C->D E Measure Radioactivity (Gamma Counter) D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

Caption: Workflow for a radioligand binding assay.

Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC₅₀) of MK-5046 at the BRS-3 receptor.

Methodology:

  • Cell Line: HEK293 cells stably co-expressing the human BRS-3 receptor and a calcium-sensitive photoprotein like aequorin (HEK293AEQ).[1]

  • Assay Principle: Activation of the Gq-coupled BRS-3 receptor by MK-5046 leads to an increase in intracellular calcium concentration, which is detected by the luminescence of aequorin.

  • Procedure:

    • Cells are loaded with the aequorin co-factor, coelenterazine.

    • Cells are then stimulated with varying concentrations of MK-5046.

    • The resulting luminescence is measured over time using a luminometer.

  • Data Analysis: The peak luminescence signal is plotted against the concentration of MK-5046. The EC₅₀ value (concentration of MK-5046 that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Functional_Assay_Workflow A Use HEK293AEQ Cells (Expressing BRS-3 & Aequorin) B Load Cells with Coelenterazine A->B C Stimulate with varying [MK-5046] B->C D Measure Luminescence C->D E Data Analysis (Calculate EC₅₀) D->E

Caption: Workflow for a calcium mobilization functional assay.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of MK-5046 in preclinical species and humans.

Methodology:

  • Subjects: Animal models (e.g., mice, rats, dogs, rhesus monkeys) or human volunteers.[1][2]

  • Administration: MK-5046 is administered via intravenous (IV) and oral (PO) routes at specified doses.[1]

  • Sampling: Blood samples are collected at various time points after administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of MK-5046 in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (T₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).

PK_Study_Workflow A Administer MK-5046 (IV and PO routes) B Collect Blood Samples (at various time points) A->B C Separate Plasma B->C D Quantify [MK-5046] (LC-MS/MS) C->D E Pharmacokinetic Analysis (Calculate T₁/₂, F, etc.) D->E

Caption: General workflow for a pharmacokinetic study.

Conclusion

(2S)-MK-5046 is a well-characterized, potent, and selective allosteric agonist of the bombesin receptor subtype-3. Its mechanism of action through the Gq-PLC signaling pathway has been elucidated, and its pharmacological and pharmacokinetic properties have been established in both preclinical species and humans. This technical guide provides a foundational understanding of MK-5046 for researchers and scientists in the field of drug discovery and development, particularly those interested in the therapeutic potential of targeting the BRS-3 receptor for metabolic disorders.

References

An In-Depth Technical Guide to the Synthesis and Purification of (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the synthesis and purification methods for (R)-MK-5046. MK-5046, chemically known as (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl) phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. The (S)-enantiomer is the biologically active form. This guide details the synthetic route to the racemic compound and the subsequent chiral separation to isolate the desired (R)- and (S)-enantiomers. It is intended for researchers, scientists, and drug development professionals.

It is important to note that MK-5046 should not be confused with Taranabant (MK-0364), a cannabinoid-1 receptor (CB-1R) inverse agonist, which has a distinct chemical structure and therapeutic target.

Racemic Synthesis of MK-5046

The synthesis of racemic MK-5046 proceeds through a multi-step sequence, culminating in the formation of the key tertiary alcohol. The general synthetic approach involves the coupling of a protected imidazole (B134444) derivative with a substituted aryl ketone, followed by the introduction of the trifluoromethyl carbinol moiety.

Experimental Protocol: Racemic Synthesis

The following protocol is a representative synthesis of racemic MK-5046:

Step 1: Synthesis of the Imidazole Intermediate

A suitably protected imidazole core is first synthesized. This typically involves the reaction of a protected imidazole with a trifluoromethylcyclopropylmethyl halide.

Step 2: Synthesis of the Aryl Ketone Intermediate

The aryl ketone component is prepared through standard aromatic chemistry, for example, a Friedel-Crafts acylation of a pyrazole-substituted benzene (B151609) derivative.

Step 3: Coupling and Grignard Reaction

The protected imidazole intermediate is deprotonated with a strong base, such as n-butyllithium, and then reacted with the aryl ketone intermediate to form a coupled ketone. Subsequent treatment with a trifluoromethyl Grignard reagent (e.g., CF3MgBr) or another trifluoromethylating agent yields the racemic tertiary alcohol, (R,S)-MK-5046.

Step 4: Deprotection

The protecting group on the imidazole nitrogen is removed under appropriate conditions to yield the final racemic product.

Purification of (R)- and (S)-MK-5046 by Chiral Chromatography

The resolution of the racemic mixture of MK-5046 is a critical step to isolate the biologically active (S)-enantiomer and the (R)-enantiomer. Preparative chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a highly effective method for this separation on a laboratory and pilot-plant scale.

Experimental Protocol: Chiral SFC Separation

Instrumentation: Preparative Supercritical Fluid Chromatography (SFC) system.

Column: A suitable chiral stationary phase (CSP) is essential for the separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are often effective for resolving this type of compound. A common choice would be a column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.

Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent, such as methanol (B129727) or ethanol, is typically used. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can improve peak shape and resolution.

Detection: UV detection at an appropriate wavelength.

Sample Preparation: The racemic MK-5046 is dissolved in a suitable solvent, such as methanol, at a concentration appropriate for preparative injections.

Purification Parameters (Representative):

ParameterValue
Column Chiralpak® AD-H (or similar amylose-based CSP)
Dimensions 2.1 x 25 cm
Mobile Phase 70% CO2 / 30% Methanol with 0.2% DEA
Flow Rate 70 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection 220 nm
Injection Volume 1 mL of 10 mg/mL solution

Under these or similar conditions, the two enantiomers of MK-5046 will be separated, allowing for the collection of individual fractions of the (R) and (S) enantiomers. The purity of the collected fractions should be assessed by analytical chiral chromatography to determine the enantiomeric excess (ee).

Data Presentation

Table 1: Representative Yields for Racemic Synthesis of MK-5046

StepProductStarting MaterialReagentsSolventYield (%)
1Protected Imidazole IntermediateProtected ImidazoleTrifluoromethylcyclopropylmethyl bromide, NaHTHF~85
2Aryl Ketone IntermediatePyrazole-substituted benzeneAcetyl chloride, AlCl3DCM~90
3Racemic MK-5046 (protected)Imidazole and Ketone Intermediatesn-BuLi, CF3MgBrTHF~70
4Racemic MK-5046Protected Racemic MK-5046Deprotection agentMethanol~95

Table 2: Representative Data for Chiral SFC Purification of MK-5046

EnantiomerRetention Time (min)Enantiomeric Excess (ee%)Purity (by HPLC)
This compound~5.2>99%>99%
(S)-MK-5046~6.8>99%>99%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_coupling Key Coupling and Reaction cluster_final Final Product Protected Imidazole Protected Imidazole Imidazole Intermediate Imidazole Intermediate Protected Imidazole->Imidazole Intermediate Aryl Precursor Aryl Precursor Aryl Ketone Intermediate Aryl Ketone Intermediate Aryl Precursor->Aryl Ketone Intermediate Coupled Ketone Coupled Ketone Imidazole Intermediate->Coupled Ketone Aryl Ketone Intermediate->Coupled Ketone Racemic MK-5046 (Protected) Racemic MK-5046 (Protected) Coupled Ketone->Racemic MK-5046 (Protected) Racemic MK-5046 Racemic MK-5046 Racemic MK-5046 (Protected)->Racemic MK-5046

Caption: Synthetic workflow for the preparation of racemic MK-5046.

Purification_Workflow cluster_products Isolated Enantiomers Racemic MK-5046 Solution Racemic MK-5046 Solution Preparative SFC System Preparative SFC System Racemic MK-5046 Solution->Preparative SFC System Injection Fraction Collection Fraction Collection Preparative SFC System->Fraction Collection Elution Evaporation Evaporation Fraction Collection->Evaporation Collected Fractions Final Products Final Products Evaporation->Final Products Isolated Enantiomers This compound This compound Final Products->this compound (S)-MK-5046 (S)-MK-5046 Final Products->(S)-MK-5046

Caption: Workflow for the chiral purification of (R)- and (S)-MK-5046 via preparative SFC.

(R)-MK-5046: A Comprehensive Technical Guide to its Mechanism of Action on Bombesin Receptor Subtype-3 (BRS-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of (R)-MK-5046, a potent and selective allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3). BRS-3, an orphan G-protein coupled receptor (GPCR), is a promising therapeutic target for obesity and related metabolic disorders. This compound has been demonstrated to modulate energy homeostasis and glucose metabolism through the activation of specific intracellular signaling cascades. This document details the binding kinetics, functional potency, and downstream signaling pathways elicited by this compound at the BRS-3 receptor. Detailed experimental protocols for key assays and visual representations of signaling pathways are provided to facilitate further research and drug development in this area.

Introduction to BRS-3 and this compound

The bombesin receptor subtype-3 (BRS-3) is an orphan GPCR belonging to the bombesin receptor family.[1] Unlike other bombesin receptors, BRS-3 does not bind with high affinity to any known endogenous bombesin-related peptides.[1] It is primarily expressed in the central nervous system and peripheral tissues and is implicated in the regulation of energy homeostasis, glucose metabolism, and cell growth.[2][3]

This compound is a potent, selective, and orally active nonpeptide agonist of BRS-3.[2][4] A key characteristic of this compound is its function as an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric binding site for endogenous ligands.[5] This allosteric mechanism contributes to its unique pharmacological profile.

Quantitative Pharmacological Data

The interaction of this compound with BRS-3 has been characterized across multiple species using various in vitro assays. The following tables summarize the key quantitative data for binding affinity (Ki), inhibitory concentration (IC50), and functional potency (EC50).

Table 1: Binding Affinity (Ki) of this compound for BRS-3

SpeciesKi (nM)Reference
Human0.08 (high-affinity), 11-29 (low-affinity)[1]
Mouse1.6[2]
RatNot Reported
DogNot Reported
RhesusNot Reported

Table 2: Inhibitory Concentration (IC50) of this compound at BRS-3

SpeciesIC50 (nM)Reference
Human27[2]
Mouse5.4[2]
Rat1.2[2]
Dog6.5[2]
Rhesus50[2]

Table 3: Functional Potency (EC50) of this compound at BRS-3 (Phospholipase C Activation)

SpeciesEC50 (nM)Reference
Human0.02[1]
Mouse21[2]
Rat2.2[2]
Dog1.6[2]
Rhesus6.9[2]

Mechanism of Action: Allosteric Agonism and Downstream Signaling

This compound functions as an allosteric agonist at the BRS-3 receptor.[5] Evidence for this includes the observation that this compound only partially inhibits the binding of the radiolabeled BRS-3 antagonist, 125I-Bantag-1.[5] Furthermore, the inhibition of peptide agonist-induced signaling by Bantag-1 is competitive, whereas its inhibition of this compound-induced signaling is noncompetitive.[5]

Upon binding to BRS-3, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. The primary signaling pathway activated by BRS-3 is the Gq/11 pathway, which stimulates phospholipase C (PLC).[1]

Key Signaling Pathways

Activation of BRS-3 by this compound initiates several key intracellular signaling pathways:

  • Phospholipase C (PLC) Pathway: Activated Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: BRS-3 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), key components of the MAPK pathway, which is involved in cell proliferation and differentiation.[1]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: this compound stimulation of BRS-3 also results in the activation of the PI3K/Akt pathway, a critical regulator of cell survival, growth, and metabolism.[1]

dot

BRS3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MK5046 This compound BRS3 BRS-3 MK5046->BRS3 Binds (Allosteric) Gq Gαq BRS3->Gq Activates PI3K PI3K BRS3->PI3K PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Cellular Responses (Metabolism, Growth) Ca2->Downstream MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade MAPK_cascade->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: BRS-3 signaling pathway activated by this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from studies characterizing ligand binding to BRS-3.[5]

Objective: To determine the binding affinity (Ki) of this compound for the BRS-3 receptor.

Materials:

  • Cell membranes from cells stably expressing human BRS-3 (e.g., CHO-hBRS-3).

  • Radioligand: 125I-Bantag-1 (a selective BRS-3 antagonist).

  • This compound.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM unlabeled Bantag-1 (for non-specific binding) or diluted this compound.

    • 50 µL of 125I-Bantag-1 (final concentration ~0.1 nM).

    • 100 µL of cell membrane preparation (20-40 µg of protein).

  • Incubate at 37°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

dot

Binding_Assay Start Start: Prepare Reagents Prepare_Membranes Prepare hBRS-3 Cell Membranes Start->Prepare_Membranes Prepare_Ligands Prepare Serial Dilutions of this compound and Radioligand (¹²⁵I-Bantag-1) Start->Prepare_Ligands Incubation Incubate Membranes, Radioligand, and this compound (60 min, 37°C) Prepare_Membranes->Incubation Prepare_Ligands->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Gamma Counter Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Experimental workflow for the radioligand binding assay.

Calcium Mobilization Assay

This protocol is a generalized procedure based on common methods for GPCR functional assays.

Objective: To measure the functional potency (EC50) of this compound by quantifying intracellular calcium release.

Materials:

  • Cells stably expressing human BRS-3 (e.g., CHO-hBRS-3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed hBRS-3 expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye loading solution: Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in assay buffer.

  • Remove the culture medium and add 100 µL of the dye loading solution to each well.

  • Incubate for 60 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer, leaving 100 µL of buffer in each well.

  • Prepare serial dilutions of this compound in assay buffer.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add 25 µL of the this compound dilutions to the wells and immediately measure the change in fluorescence over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the dose-response curve and calculate the EC50 value using non-linear regression.

Western Blotting for ERK1/2 and Akt Phosphorylation

This protocol is a generalized procedure for analyzing protein phosphorylation.

Objective: To detect the activation of the MAPK and PI3K/Akt pathways by measuring the phosphorylation of ERK1/2 and Akt.

Materials:

  • hBRS-3 expressing cells.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Culture hBRS-3 expressing cells and serum-starve for 4-6 hours.

  • Stimulate the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the corresponding total protein antibody to normalize for protein loading.

dot

Western_Blot_Workflow Start Start: Cell Culture Stimulation Stimulate hBRS-3 Cells with this compound Start->Stimulation Lysis Cell Lysis and Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Non-Specific Sites Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: - Quantify Band Intensity - Normalize to Total Protein Detection->Analysis End End Analysis->End

Caption: Western blot workflow for signaling pathway analysis.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of BRS-3 and a promising lead compound for the development of therapeutics for obesity and metabolic diseases. Its allosteric mechanism of action and its ability to activate key signaling pathways involved in metabolism and cell growth are well-documented. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery. Further studies are warranted to fully elucidate the in vivo effects of this compound and its therapeutic potential.

References

(R)-MK-5046: An In-Depth Technical Guide to its Allosteric Modulation of the Bombesin Receptor Subtype 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bombesin (B8815690) receptor subtype 3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) implicated in various physiological processes, including energy homeostasis, making it an attractive target for the treatment of obesity and related metabolic disorders.[1][2] (R)-MK-5046 has been identified as the first nonpeptide allosteric agonist for the BRS-3 receptor.[3][4][5] This technical guide provides a comprehensive overview of the allosteric modulation of BRS-3 by this compound, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key concepts are illustrated with signaling pathway and experimental workflow diagrams.

Introduction to Bombesin Receptors and this compound

The mammalian bombesin receptor family consists of three members: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3).[6][7][8] While NMBR and GRPR have well-defined endogenous peptide ligands, BRS-3 remains an orphan receptor with no identified natural ligand.[8][9] BRS-3 is expressed in the central nervous system and peripheral tissues and is involved in processes such as satiety and energy balance.[6][8]

This compound, with the chemical name (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol, is a potent and selective small molecule agonist of BRS-3.[2][3] Extensive pharmacological studies have revealed that this compound functions as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric binding pocket.[3][4] This allosteric mechanism confers unique pharmacological properties, offering potential advantages in drug development, such as increased selectivity and a ceiling effect on receptor activation.[10][11]

Quantitative Data: Binding Affinities and Functional Potency

The interaction of this compound and other key ligands with the human BRS-3 (hBRS-3) has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of Ligands for Human Bombesin Receptors

LigandReceptorKi (nM)Cell LineRadioligandReference(s)
This compound hBRS-337-160 (overall)hBRS-3 Balb 3T3, NCI-N417125I-Bantag-1[9][12]
0.08 (high-affinity site)[9][12]
11-29 (low-affinity site)[9][12]
Bantag-1 hBRS-31.3hBRS-3 Balb 3T3125I-Bantag-1[9][12]
Peptide-1 hBRS-32hBRS-3 Balb 3T3125I-Bantag-1[9][12]
GRP hBRS-3>10,000hBRS-3 Balb 3T3125I-Bantag-1[9][12]
NMB hBRS-3>10,000hBRS-3 Balb 3T3125I-Bantag-1[9][12]

Note: The binding of this compound is best described by a two-site model, indicating the presence of high and low-affinity binding states, a characteristic often seen with allosteric modulators.

Table 2: Functional Potency of Ligands at the Human BRS-3 Receptor

LigandAssayEC50 (nM)Cell LineReference(s)
This compound Phospholipase C (PLC) Activation0.02hBRS-3 Balb 3T3[9][12]
12.5BRS-3 cells[3]
Peptide-1 Phospholipase C (PLC) Activation6hBRS-3 Balb 3T3[9][12]
3.48BRS-3 cells[3]
GRP Phospholipase C (PLC) Activation>10,000hBRS-3 Balb 3T3[9][12]
NMB Phospholipase C (PLC) Activation>10,000hBRS-3 Balb 3T3[9][12]
Bantag-1 Phospholipase C (PLC) Activation>10,000 (Antagonist)hBRS-3 Balb 3T3[9][12]

Note: this compound demonstrates significantly higher potency in functional assays compared to its binding affinity, a phenomenon that can be observed with allosteric agonists.[3][9]

Signaling Pathways Modulated by this compound

Activation of BRS-3 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of Phospholipase C (PLC).[3][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7]

In addition to the canonical PLC pathway, BRS-3 activation by this compound has been shown to stimulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/ERK, Phosphoinositide 3-Kinase (PI3K)/Akt, and Focal Adhesion Kinase (FAK) pathways.[9][12][13] These pathways are crucial for regulating cellular processes such as proliferation, survival, and migration.[13][14]

Signaling Pathway Diagram

BRS3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BRS3 BRS-3 Gq11 Gq/11 BRS3->Gq11 PI3K PI3K BRS3->PI3K MAPK MAPK/ERK BRS3->MAPK FAK FAK BRS3->FAK PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Ca2->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses FAK->Cellular_Responses MK5046 This compound MK5046->BRS3 Allosteric_Modulator_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_mechanism Mechanism of Action Start Start: Characterization of This compound as an Allosteric Modulator Binding_Assay Radioligand Binding Assay (125I-Bantag-1) Start->Binding_Assay Functional_Assay Functional Assay (e.g., PLC Activation) Start->Functional_Assay Binding_Result Result: - Partial inhibition of radioligand binding - Two-site binding model Binding_Assay->Binding_Result Schild_Analysis Schild Analysis with Antagonist (Bantag-1) Functional_Assay->Schild_Analysis Functional_Result Result: - Potent agonist activity (low EC50) Functional_Assay->Functional_Result Schild_Result Result: - Non-competitive antagonism - Curvilinear Schild plot Schild_Analysis->Schild_Result Data_Analysis Data Analysis and Interpretation Conclusion Conclusion: this compound is an Allosteric Agonist of BRS-3 Data_Analysis->Conclusion Binding_Result->Data_Analysis Functional_Result->Data_Analysis Schild_Result->Data_Analysis

References

The Discovery and Development of (R)-MK-5046: A BRS-3 Agonist for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

(R)-MK-5046 is a potent, selective, and orally active allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G-protein coupled receptor implicated in the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the Bombesin Receptor Subtype-3

The bombesin receptor family consists of three subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype-3 (BRS-3 or BB3). BRS-3 is an orphan receptor, with no identified endogenous ligand, and is predominantly expressed in the central nervous system.[1] Studies in knockout mice have demonstrated that the absence of functional BRS-3 leads to mild obesity and insulin (B600854) resistance, highlighting its role in energy balance.[1] Consequently, BRS-3 emerged as a promising therapeutic target for the treatment of obesity.

Discovery and Synthesis of this compound

The development of MK-5046 originated from a lead optimization program aimed at identifying small-molecule BRS-3 agonists with improved potency, selectivity, and pharmacokinetic properties.[1] The chemical name for MK-5046 is (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol.[2] The initial synthesis produced a racemic mixture, with subsequent chiral separation yielding the individual enantiomers.[1] The (R)-enantiomer was identified as the more potent and was selected for further development.[1]

Experimental Protocols: Synthesis and Chiral Separation

Synthesis of Racemic MK-5046:

The synthesis of the racemic compound 22 (MK-5046) involved a multi-step process.[1] A key step was the reaction of a lithiated imidazole (B134444) derivative with a trifluoromethyl ketone to construct the core structure.[1]

Chiral Separation:

The enantiomers of MK-5046 were separated using chiral chromatography.[1] While the specific detailed protocol for the preparative separation is not publicly available, a general approach for chiral separation of similar compounds using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is outlined below.

General Protocol for Chiral HPLC Separation:

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound absorbs.

  • Procedure: The racemic mixture is dissolved in a minimal amount of the mobile phase and injected onto the column. The two enantiomers will have different retention times, allowing for their separate collection as they elute from the column. The fractions containing each pure enantiomer are then concentrated to yield the isolated (R)- and (S)-MK-5046.

In Vitro Pharmacology

This compound is a potent and selective agonist of the BRS-3 receptor across multiple species. Its mechanism of action has been characterized as allosteric agonism, meaning it binds to a site on the receptor distinct from the orthosteric binding site of endogenous ligands, leading to a unique pharmacological profile.[3][4]

Receptor Binding and Functional Activity

This compound demonstrates high-affinity binding to the BRS-3 receptor and potent functional activation. The in vitro potency of MK-5046 has been evaluated in various cell-based assays.

Table 1: In Vitro Potency of MK-5046 at BRS-3 Receptors of Different Species [1]

SpeciesBRS-3 IC50 (nM)BRS-3 Ki (nM)BRS-3 EC50 (nM)% Activation
Human28 ± 133.7 ± 0.514 ± 4100 ± 6
Mouse5.4 ± 21.6 ± 0.721 ± 0.9120 ± 10
Rat1.2 ± 0.40.6 ± 0.22.2 ± 1110 ± 9
Dog6.5 ± 1.99.9 ± 1.31.6 ± 0.8100 ± 58
Rhesus50 ± 152.4 ± 1.36.9 ± 4110 ± 8

IC50 and Ki values were determined by radioligand binding assays. EC50 values and % activation were determined in functional assays measuring downstream signaling.

Experimental Protocols: In Vitro Assays

Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound to the BRS-3 receptor.

  • Method: Competitive radioligand binding assays are typically performed using cell membranes prepared from cells expressing the BRS-3 receptor. A radiolabeled ligand that binds to the receptor is incubated with the membranes in the presence of varying concentrations of the test compound (this compound). The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of the compound that inhibits 50% of the radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Functional Assays:

  • Objective: To measure the functional potency (EC50) of this compound as a BRS-3 agonist.

  • Method: These assays measure a downstream signaling event following receptor activation. A common method is to measure the accumulation of intracellular second messengers, such as inositol (B14025) phosphates (IP) or calcium, in cells expressing the BRS-3 receptor. Cells are treated with varying concentrations of this compound, and the response is measured. The EC50 is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Pharmacology and Efficacy

The anti-obesity effects of this compound have been demonstrated in various preclinical animal models, including diet-induced obese (DIO) mice, rats, and dogs.[5] The primary mechanisms of action in vivo are a reduction in food intake and an increase in energy expenditure.[5]

Effects on Body Weight and Food Intake

Chronic administration of this compound leads to a sustained reduction in body weight. For example, in DIO mice, a 14-day treatment with MK-5046 (25 mg/kg/day) resulted in a 9% reduction in body weight compared to vehicle-treated controls.[2]

Experimental Protocols: In Vivo Studies

Diet-Induced Obesity (DIO) Mouse Model:

  • Objective: To evaluate the efficacy of this compound in a model of obesity that mimics human obesity caused by a high-fat diet.

  • Method: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[6][7] Once the obese phenotype is established, the mice are treated with this compound or vehicle. Body weight, food intake, and other metabolic parameters are monitored throughout the study.

Pharmacokinetics

The pharmacokinetic profile of MK-5046 has been characterized in several species, including mice, rats, dogs, and humans.[1][8] The compound is orally bioavailable and has a relatively short half-life in humans.[8]

Table 2: Pharmacokinetic Parameters of MK-5046 in Different Species [1]

SpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)
Mouse9.6322.21.1
Rat64200.980.7
Dog525.60.451.4
Rhesus188.80.441.0
Human---1.5 - 3.5

Data for preclinical species are from intravenous and oral dosing studies. Human half-life is from a Phase I clinical trial.[8]

Experimental Protocols: Pharmacokinetic Studies

Pharmacokinetic Analysis in Preclinical Species:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Method: The compound is administered to animals (e.g., rats, dogs) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points after dosing, and the concentration of the drug in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Mechanism of Action: BRS-3 Signaling Pathway

BRS-3 is a Gq-coupled receptor.[9] Upon activation by this compound, BRS-3 initiates a cascade of intracellular signaling events.

Downstream Signaling Pathways

The binding of this compound to BRS-3 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Further downstream, BRS-3 activation has been shown to modulate several other signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) pathway: Activation of the MAPK/ERK pathway has been observed following BRS-3 stimulation.[10]

  • Hippo Signaling Pathway: Recent studies have indicated that BRS-3 activation can lead to the downregulation of the Hippo signaling pathway, which is involved in cell proliferation and migration.[10][11] This involves the dephosphorylation and nuclear localization of the Yes-associated protein (YAP).[11]

Visualization of the BRS-3 Signaling Pathway

BRS3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular R_MK_5046 This compound BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates Hippo_Pathway Hippo Pathway (Downregulation) BRS3->Hippo_Pathway PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Physiological_Effects Physiological Effects (↓ Food Intake, ↑ Energy Expenditure) MAPK_Pathway->Physiological_Effects YAP YAP (Dephosphorylation, Nuclear Translocation) Hippo_Pathway->YAP YAP->Physiological_Effects

Caption: BRS-3 signaling cascade initiated by this compound.

Clinical Development

A Phase I clinical trial of MK-5046 has been conducted in healthy and obese male volunteers.[8] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses. The results showed that MK-5046 was generally well-tolerated, with dose-proportional exposure.[8] Adverse events included transient increases in blood pressure, erections, and sensations of feeling hot, cold, or jittery.[8]

Experimental Protocols: Phase I Clinical Trial

Study Design:

  • A double-blind, randomized, placebo-controlled, single-ascending-dose study.[8]

  • Participants: Healthy and obese male volunteers.

  • Intervention: Single oral doses of MK-5046 (ranging from 10 to 160 mg) or placebo.[8]

  • Assessments: Safety and tolerability were monitored through adverse event reporting, vital signs, ECGs, and laboratory tests. Pharmacokinetic parameters were determined from plasma drug concentrations. Pharmacodynamic effects on blood pressure, heart rate, body temperature, and appetite were also assessed.[8]

Conclusion

This compound is a novel, potent, and selective BRS-3 agonist that has demonstrated efficacy in preclinical models of obesity through its effects on reducing food intake and increasing energy expenditure. Its unique allosteric mechanism of action and well-characterized pharmacology make it a valuable tool for further investigating the role of the BRS-3 receptor in metabolic regulation. While early clinical data are promising, further studies are needed to fully elucidate its therapeutic potential and long-term safety profile for the treatment of obesity in humans.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of (R)-MK-5046 for the Bombesin Receptor Subtype-3 (BRS-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-MK-5046, a potent and selective allosteric agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). BRS-3, an orphan G protein-coupled receptor (GPCR), is a promising therapeutic target for metabolic disorders such as obesity and diabetes.[1] this compound has been instrumental in elucidating the physiological roles of this receptor.

Binding Affinity and Functional Potency of this compound

This compound exhibits a complex binding profile to human BRS-3 (hBRS-3), characterized by the presence of both high and low-affinity binding sites. This is a hallmark of its allosteric mechanism of action.[2][3] In functional assays, it acts as a potent agonist, stimulating the BRS-3-mediated signaling cascade.

ParameterCell LineValue (nM)Reference
Binding Affinity (Ki)
High-Affinity SitehBRS-3 Balb 3T30.080 ± 0.018[2]
NCI-N4170.077 ± 0.005[2]
Low-Affinity SitehBRS-3 Balb 3T329.2 ± 0.09[2]
NCI-N41710.6 ± 2.1[2]
Overall Affinity (IC50)hBRS-327[4]
Functional Potency (EC50)
Phospholipase C ActivationhBRS-3 cells0.02[2][3]
hBRS-325[4]

Binding Kinetics

While specific association (k_on) and dissociation (k_off) rate constants for this compound binding to BRS-3 are not extensively reported in publicly available literature, its allosteric nature influences the binding kinetics of other ligands. Studies have shown that MK-5046 slows the dissociation of the BRS-3 peptide antagonist, ¹²⁵I-Bantag-1.[2] Specifically, in the presence of MK-5046, the dissociation rate of ¹²⁵I-Bantag-1 was 1.67-fold slower.[2] This observation is a key indicator of allosteric interaction, where the binding of MK-5046 to its site on the receptor induces a conformational change that affects the binding of a ligand at a topographically distinct orthosteric site.

BRS-3 Signaling Pathway

BRS-3 primarily signals through the Gq/11 family of G proteins.[5] The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][6]

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK5046 This compound BRS3 BRS-3 MK5046->BRS3 binds Gq_inactive Gq (GDP) BRS3->Gq_inactive activates Gq_active Gαq (GTP) Gq_inactive->Gq_active GDP/GTP exchange Gbg Gβγ Gq_inactive->Gbg PLC Phospholipase C (PLC) Gq_active->PLC stimulates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: BRS-3 Gq Signaling Pathway.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from BRS-3.

Radioligand_Binding_Workflow A Prepare Membranes from BRS-3 Expressing Cells B Incubate Membranes with: - Fixed concentration of Radioligand (e.g., ¹²⁵I-Bantag-1) - Increasing concentrations of this compound A->B C Separate Bound and Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. [ this compound ] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Radioligand Displacement Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells expressing hBRS-3 in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.[7]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable BRS-3 radioligand (e.g., ¹²⁵I-Bantag-1) and a range of concentrations of unlabeled this compound.[7]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Phospholipase C Activation Assay (IP₃ Accumulation)

This functional assay measures the ability of this compound to stimulate the BRS-3-mediated Gq signaling pathway by quantifying the accumulation of inositol trisphosphate (IP₃).

PLC_Assay_Workflow A Culture BRS-3 Expressing Cells in multi-well plates B Label cells with [³H]-myo-inositol A->B C Stimulate cells with increasing concentrations of this compound in the presence of LiCl B->C D Lyse cells and Isolate Inositol Phosphates (IPs) by Anion Exchange Chromatography C->D E Quantify [³H]-IP₃ levels (Scintillation Counting) D->E F Data Analysis: - Plot [³H]-IP₃ accumulation vs. [ this compound ] - Determine EC₅₀ E->F

Caption: Phospholipase C (IP₃ Accumulation) Assay Workflow.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing hBRS-3 and label them by overnight incubation with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.

  • Stimulation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. Stimulate the cells with various concentrations of this compound for a defined period.

  • Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

  • Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-IP₃ in the collected fractions using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-IP₃ accumulated against the concentration of this compound. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

This compound is a valuable pharmacological tool for studying BRS-3. Its characterization as a potent, allosteric agonist with a distinct binding profile provides a foundation for understanding its mechanism of action and for the development of novel therapeutics targeting the BRS-3 receptor for the treatment of metabolic diseases. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other BRS-3 modulators.

References

Unveiling the Pharmacological Profile of MK-5046: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent and Selective Bombesin (B8815690) Receptor Subtype-3 Agonist

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of MK-5046, a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BRS-3 modulation, particularly in the context of metabolic disorders. The information presented herein is a synthesis of publicly available preclinical and early clinical research data.

Introduction

MK-5046 is a nonpeptide small molecule that has been identified as a potent and selective agonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] BRS-3 is considered an orphan receptor as its endogenous ligand has not yet been definitively identified.[3][4] It is primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis, making it a target of interest for the treatment of obesity and type 2 diabetes.[5] Preclinical studies have demonstrated that agonism of BRS-3 can lead to reduced food intake, increased metabolic rate, and subsequent weight loss.[6][7] This document details the binding characteristics, functional activity, signaling pathways, and pharmacokinetic properties of MK-5046.

Mechanism of Action

MK-5046 functions as an allosteric agonist at the BRS-3 receptor.[8][9] Unlike orthosteric agonists that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor. This interaction can modulate the receptor's response to its natural ligand or, in the case of an allosteric agonist, directly activate the receptor. Evidence for the allosteric nature of MK-5046 includes its ability to only partially inhibit the binding of a radiolabeled BRS-3 antagonist and its noncompetitive inhibition profile in functional assays.[6][10] Furthermore, MK-5046 has been shown to slow the dissociation rate of other BRS-3 ligands.[8][10]

Quantitative Pharmacology

The pharmacological activity of MK-5046 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and pharmacokinetic parameters across different species.

Table 1: In Vitro Binding Affinity and Functional Potency of MK-5046 at BRS-3
SpeciesAssay TypeParameterValue (nM)
HumanRadioligand BindingKi3.7 ± 0.5
HumanRadioligand BindingHigh-Affinity Ki0.08
HumanRadioligand BindingLow-Affinity Ki11-29
HumanFunctional (PLC Activation)EC5014
HumanFunctional (PLC Activation)Potency0.02
MouseRadioligand BindingKi1.6 ± 0.7
RatRadioligand BindingKi0.6 ± 0.2

Data compiled from multiple sources.[1][3][4]

Table 2: Pharmacokinetic Profile of MK-5046
SpeciesAdministrationT1/2 (hours)
HumanOral (10-160 mg)1.5 - 3.5
DogIntravenous (0.5 mg/kg)1.4
MouseNot Specified~3.5 (estimated)
RatNot SpecifiedNot Specified

Data compiled from multiple sources.[1][3][11]

Signaling Pathways

Activation of the BRS-3 receptor by MK-5046 primarily initiates signaling through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, MK-5046 has been shown to be a full agonist for the activation of the mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), Akt, and paxillin (B1203293) signaling pathways.[3][4] It acts as a partial agonist for phospholipase A2 (PLA2) activation.[4]

BRS3_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MK5046 MK-5046 BRS3 BRS-3 Receptor MK5046->BRS3 binds (allosteric) Gq Gq Protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca2+ Release IP3->Ca2 stimulates MAPK MAPK Pathway Ca2->MAPK FAK FAK Pathway Ca2->FAK Akt Akt Pathway Ca2->Akt Paxillin Paxillin Pathway Ca2->Paxillin Physiological_Effects Physiological Effects (e.g., increased metabolic rate, reduced food intake) MAPK->Physiological_Effects FAK->Physiological_Effects Akt->Physiological_Effects Paxillin->Physiological_Effects

Figure 1: BRS-3 signaling pathway activated by MK-5046.

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the anti-obesity effects of MK-5046. In diet-induced obese (DIO) mice, oral administration of MK-5046 led to a dose-dependent reduction in food intake and an increase in fasting metabolic rate.[6] Chronic administration in DIO mice resulted in significant and sustained body weight reduction.[6][7] Similar effects on body weight were observed in rats and dogs.[6] Notably, the weight-reducing effects of MK-5046 appear to be primarily driven by an increase in metabolic rate rather than a reduction in food intake with chronic dosing.[6] The anorectic effects of MK-5046 were absent in BRS-3 knockout mice, confirming its mechanism of action.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of MK-5046 for the BRS-3 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the BRS-3 receptor (e.g., CHO or HEK293 cells).

  • Incubation: The cell membranes are incubated with a radiolabeled BRS-3 ligand (e.g., [125I]-[d-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14)) and varying concentrations of unlabeled MK-5046.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of MK-5046 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing BRS-3) Start->Prepare_Membranes Incubate Incubate with Radioligand and MK-5046 Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

Functional Assay: Aequorin-Based Calcium Mobilization

This assay measures the functional potency (EC50) of MK-5046 by quantifying the increase in intracellular calcium concentration following BRS-3 activation.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing the human BRS-3 receptor and the photoprotein aequorin are cultured in multi-well plates.

  • Aequorin Reconstitution: The cells are incubated with coelenterazine (B1669285) to reconstitute the functional aequorin photoprotein.

  • Compound Addition: Varying concentrations of MK-5046 are added to the wells.

  • Luminescence Detection: Upon binding of MK-5046 to BRS-3 and subsequent Gq activation, intracellular calcium is released. The binding of Ca2+ to aequorin triggers a conformational change that results in the emission of light. This luminescence is measured using a luminometer.

  • Data Analysis: The concentration of MK-5046 that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Aequorin_Assay_Workflow Start Start Culture_Cells Culture HEK293 Cells (Expressing BRS-3 and Aequorin) Start->Culture_Cells Reconstitute Reconstitute Aequorin with Coelenterazine Culture_Cells->Reconstitute Add_Compound Add MK-5046 Reconstitute->Add_Compound Measure Measure Luminescence (Calcium Mobilization) Add_Compound->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Figure 3: Workflow for an aequorin-based functional assay.

Conclusion

MK-5046 is a well-characterized, potent, and selective allosteric agonist of the bombesin receptor subtype-3. Its ability to activate BRS-3 and modulate downstream signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The preclinical data strongly support the role of BRS-3 agonism in the regulation of energy homeostasis, highlighting the therapeutic potential of compounds like MK-5046 for the treatment of obesity and related metabolic disorders. This technical guide provides a foundational understanding of the pharmacological profile of MK-5046 to aid researchers in the continued exploration of BRS-3 as a drug target.

References

(R)-MK-5046 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MK-5046 is a potent, selective, and orally active allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G-protein coupled receptor (GPCR) implicated in various physiological processes, including energy homeostasis, glucose metabolism, and oncogenesis. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to BRS-3. We will delve into the core signaling cascades, present quantitative data on receptor affinity and agonist potency, and provide detailed experimental protocols for assessing the activation of key signaling molecules. This document is intended to serve as a valuable resource for researchers investigating the pharmacology of this compound and the therapeutic potential of targeting the BRS-3 receptor.

Introduction to this compound and the BRS-3 Receptor

This compound, with the chemical name (2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-{[1-(trifluoromethyl)cyclopropyl]methyl}-1H-imidazol-2-yl)propan-2-ol, is a small molecule agonist for the BRS-3 receptor.[1][2] BRS-3 is an orphan GPCR, meaning its endogenous ligand has not yet been definitively identified.[1] It is expressed in the central nervous system and various peripheral tissues.[1] Studies have shown that this compound functions as an allosteric agonist, binding to a site on the BRS-3 receptor that is distinct from the orthosteric ligand binding site.[3] This allosteric modulation leads to the activation of several downstream signaling cascades, which are the focus of this guide.

Core Downstream Signaling Pathways of this compound

Upon activation of the BRS-3 receptor, this compound initiates a cascade of intracellular signaling events. The primary pathways identified include the Phospholipase C (PLC) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Focal Adhesion Kinase (FAK) pathway. Additionally, recent evidence suggests a role for the Hippo signaling pathway in mediating cellular responses to BRS-3 activation.

Phospholipase C (PLC) Pathway

Activation of BRS-3 by this compound leads to the stimulation of Phospholipase C (PLC).[3] PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent enzymes. DAG remains in the plasma membrane and activates Protein Kinase C (PKC).

PLC_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Gq Gq protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates

Figure 1: this compound-induced PLC signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is a full agonist for the activation of the MAPK pathway in cells expressing the human BRS-3 receptor.[1] The MAPK cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of BRS-3 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which are key members of the MAPK family. This activation can be mediated by upstream kinases such as Raf and MEK.

MAPK_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Upstream Upstream Kinases (e.g., PKC, Src) BRS3->Upstream activates Ras Ras Upstream->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription activates

Figure 2: this compound-induced MAPK signaling pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another key downstream target of this compound, for which it acts as a full agonist.[1] This pathway is critical for cell survival, growth, and metabolism. Upon BRS-3 activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.

PI3K_Akt_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 PI3K PI3K BRS3->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates CellSurvival Cell Survival, Growth, Metabolism Akt->CellSurvival promotes

Figure 3: this compound-induced PI3K/Akt signaling pathway.

Focal Adhesion Kinase (FAK) and Paxillin Pathway

This compound also fully activates Focal Adhesion Kinase (FAK) and its substrate paxillin.[1] FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction and is crucial for cell motility, proliferation, and survival. Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling proteins, including Src family kinases. FAK then phosphorylates other proteins, such as paxillin, a focal adhesion-associated protein, leading to the assembly of signaling complexes that regulate cell adhesion and migration.

FAK_Paxillin_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 FAK Focal Adhesion Kinase (FAK) BRS3->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates CellAdhesion Cell Adhesion & Migration Paxillin->CellAdhesion regulates

Figure 4: this compound-induced FAK/Paxillin signaling.

Hippo Signaling Pathway

Recent phosphoproteomic studies have revealed that BRS-3 activation by this compound can downregulate the Hippo signaling pathway.[4][5] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The core of the Hippo pathway is a kinase cascade that ultimately leads to the phosphorylation and inactivation of the transcriptional co-activator Yes-associated protein (YAP). By downregulating the Hippo pathway, this compound treatment can lead to the dephosphorylation and nuclear translocation of YAP, promoting cell migration.[4]

Hippo_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Hippo Hippo Pathway Kinases (MST1/2, LATS1/2) BRS3->Hippo downregulates YAP YAP (phosphorylated, inactive) Hippo->YAP phosphorylates YAP_dephospho YAP (dephosphorylated, active) YAP->YAP_dephospho dephosphorylation Nucleus Nucleus YAP_dephospho->Nucleus translocates to CellMigration Cell Migration Nucleus->CellMigration promotes WB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Immunoblotting Cell_Culture Cell_Culture Serum_Starvation Serum_Starvation Cell_Culture->Serum_Starvation MK5046_Treatment MK5046_Treatment Serum_Starvation->MK5046_Treatment Cell_Lysis Cell_Lysis MK5046_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

The Role of (R)-MK-5046 in Regulating Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MK-5046 is a potent and selective, orally active allosteric agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1] Preclinical studies in diet-induced obese (DIO) rodent and dog models have demonstrated that this compound reduces food intake, increases energy expenditure, and promotes weight loss.[2][3][4][5] These effects are mediated through the central nervous system and are absent in BRS-3 knockout mice, highlighting the specificity of its mechanism.[2][4] While initial clinical evaluation showed promise, development was halted due to cardiovascular side effects.[6] This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Bombesin Receptor Subtype-3 and Energy Homeostasis

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor predominantly expressed in the central nervous system, particularly in areas involved in the regulation of energy balance.[2] Mice lacking a functional BRS-3 gene exhibit mild obesity, hyperphagia, and reduced metabolic rate, suggesting a tonic role for this receptor in maintaining energy homeostasis.[7] Agonism of BRS-3 has therefore emerged as a potential therapeutic strategy for the treatment of obesity. This compound was developed as a potent and selective small molecule agonist to probe the therapeutic potential of this target.[2][4]

Mechanism of Action of this compound

This compound functions as an allosteric agonist at the BRS-3 receptor.[8] Upon binding, it activates the Gαq signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to downstream cellular responses that influence energy metabolism.

MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds to Gq Gαq BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (↓ Food Intake, ↑ Energy Expenditure) Ca2->Response PKC->Response

Figure 1: this compound signaling pathway via the BRS-3 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound
ReceptorSpeciesAssay TypeValueReference
BRS-3HumanIC5027 nM[1]
BRS-3HumanEC5025 nM[1]
BRS-3HumanKi3.7 nM[9]
BRS-3MouseKi1.6 nM[9]
BRS-3RatKi0.6 nM[1]
BRS-3DogKi9.9 nM[1]
BRS-3RhesusKi2.4 nM[1]
GRPRHumanSelectivity>1000-fold[10]
NMBRHumanSelectivity>1000-fold[10]
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
ParameterDose (mg/kg/day)DurationResultReference
Body Weight25 (s.c. infusion)14 days8-9% reduction vs. vehicle[2][4]
Food Intake3, 10, 30 (oral)AcuteDose-dependent reduction[5]
Metabolic Rate3, 10, 30 (oral)AcuteDose-dependent increase[5]
Table 3: Pharmacokinetic Properties of this compound
SpeciesParameterValueReference
MouseBrain Receptor Occupancy (50%)0.34 ± 0.23 µM (plasma concentration)[3][5]
HumanTmax (median)1.0 hour[11]
Humant1/2 (apparent)1.5 - 3.5 hours[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Diet-Induced Obese (DIO) Mouse Model

start Start: 6-week-old C57BL/6J mice diet High-Fat Diet (HFD) (45-60% kcal from fat) for 10-12 weeks start->diet control Control Diet (10% kcal from fat) start->control obesity Development of Obesity Phenotype diet->obesity monitoring Monitor: - Body Weight - Food Intake - Glucose Tolerance obesity->monitoring treatment Initiate this compound Treatment monitoring->treatment

Figure 2: Workflow for establishing a diet-induced obese mouse model.

Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.

Materials:

  • Male C57BL/6J mice (6 weeks old)[12]

  • High-Fat Diet (HFD): 45-60% of calories from fat[12]

  • Control (standard) diet: 10% of calories from fat[12]

  • Animal caging with environmental enrichment

  • Weighing scale

  • Glucometer

Procedure:

  • Acclimatize 6-week-old male C57BL/6J mice to the housing facility for one week on a standard chow diet.[2]

  • Randomize mice into two groups: a control group and a high-fat diet (HFD) group.[13]

  • Provide the control group with the standard diet and the HFD group with the high-fat diet ad libitum for 10-12 weeks.[12][13]

  • House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[13]

  • Monitor body weight and food intake weekly.[13]

  • After the 10-12 week period, confirm the obese phenotype in the HFD group by significantly higher body weight and, if required, by performing a glucose tolerance test.[12]

  • The diet-induced obese mice are then ready for pharmacological studies with this compound.

Measurement of Food Intake and Energy Expenditure

Objective: To quantify the effects of this compound on food consumption and metabolic rate.

Materials:

  • Diet-induced obese mice

  • This compound

  • Vehicle control

  • Automated metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) equipped for indirect calorimetry and food intake monitoring[14]

  • Powdered diet (if using automated feeders)[3]

Procedure:

  • Acclimatize individual DIO mice to the metabolic cages for at least 24-48 hours before the experiment.[14]

  • Administer a single oral dose of this compound or vehicle to the mice.

  • Immediately place the mice back into the metabolic cages.

  • Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[14]

  • Simultaneously, measure food intake using automated food hoppers that record the weight of food consumed over time.[3][15][16][17][18]

  • Record data for a specified period, for example, over 2 hours and overnight, to assess both acute and sustained effects.[5]

BRS-3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the BRS-3 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human BRS-3 receptor (e.g., CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [125I]-[d-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14))

  • This compound at various concentrations

  • Non-specific binding control (e.g., a high concentration of an unlabeled BRS-3 ligand)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radiolabeled ligand and a high concentration of an unlabeled BRS-3 ligand.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Calcium Mobilization Assay

Objective: To assess the functional agonist activity of this compound at the BRS-3 receptor by measuring changes in intracellular calcium levels.

start Seed cells expressing BRS-3 in a 96-well plate load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load add_compound Add varying concentrations of this compound load->add_compound measure Measure fluorescence (intracellular Ca²⁺ levels) over time add_compound->measure analyze Analyze data to determine EC50 value measure->analyze

Figure 3: Workflow for a calcium mobilization assay.

Materials:

  • HEK293 or CHO cells stably expressing the human BRS-3 receptor

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[19]

  • This compound at various concentrations

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)[19]

Procedure:

  • Seed the BRS-3 expressing cells into the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.[20][21]

  • Wash the cells to remove excess extracellular dye.[20]

  • Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Use the automated injector to add varying concentrations of this compound to the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the increase in intracellular calcium.

  • Analyze the data to generate dose-response curves and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the BRS-3 receptor in energy homeostasis. Its ability to reduce food intake and increase energy expenditure in preclinical models provides strong evidence for BRS-3 as a target for the treatment of obesity. However, the adverse cardiovascular effects observed in early clinical trials highlight the challenges in translating these findings to a safe and effective therapy. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug development, facilitating further investigation into the therapeutic potential of BRS-3 agonism.

References

Methodological & Application

Application Notes and Protocols for (R)-MK-5046 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-MK-5046 is a potent and selective allosteric agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3) , a G-protein coupled receptor implicated in the regulation of energy homeostasis.[1] These application notes provide an overview of the in vitro pharmacological characterization of this compound, including its binding affinity and functional activity at the human BRS-3 receptor.

Mechanism of Action

This compound functions as an allosteric agonist at the BRS-3 receptor.[2][3] Upon binding, it activates downstream signaling cascades, including the activation of Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[4] The allosteric nature of this compound is demonstrated by its ability to modulate the binding of other ligands to BRS-3, such as slowing the dissociation of the BRS-3 antagonist 125I-Bantag-1.[2][3]

BRS-3 Signaling Pathway Activated by this compound

BRS3_Signaling MK5046 This compound BRS3 BRS-3 Receptor (GPCR) MK5046->BRS3 Binds allosterically G_protein G-protein BRS3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates Akt_pathway Akt Pathway G_protein->Akt_pathway Activates FAK_paxillin FAK/Paxillin Pathway G_protein->FAK_paxillin Activates Cellular_Response Cellular Response (e.g., Metabolic Regulation) PLC->Cellular_Response MAPK_pathway->Cellular_Response Akt_pathway->Cellular_Response FAK_paxillin->Cellular_Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare membranes from hBRS-3 expressing cells Incubation Incubate membranes with radioligand and varying concentrations of This compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand (125I-Bantag-1), and competitor (this compound) dilutions Reagent_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using a gamma counter Filtration->Counting Data_Analysis Perform non-linear regression to determine Ki values Counting->Data_Analysis PLC_Assay_Logic MK5046 This compound BRS3 hBRS-3 Receptor MK5046->BRS3 Activates PLC PLC Activation BRS3->PLC Stimulates IP_Accumulation Inositol Phosphate Accumulation PLC->IP_Accumulation Leads to Measurement Measurement of Radiolabeled IPs IP_Accumulation->Measurement Is Quantified by

References

Application Notes and Protocols for Cell-based Assays to Determine the Activity of (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective small molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] BRS-3 is an orphan receptor primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis, making it a target for the treatment of obesity and diabetes.[1][2] It is important to note that this compound is a BRS-3 agonist and not a CGRP receptor antagonist.

Activation of the BRS-3 receptor, which is coupled to the Gαq subunit, initiates a signaling cascade through the activation of phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade.[3][5]

This document provides detailed protocols for three distinct cell-based assays to quantify the agonist activity of this compound on the BRS-3 receptor: a Calcium Mobilization Assay, an IP-One Assay for PLC activation, and an ERK1/2 Phosphorylation Assay.

Data Presentation

The following table summarizes the quantitative data for this compound activity in various cell-based assays.

Assay TypeCell LineSpeciesEC50 (nM)Reference
Cell-based Functional AssayStably expressing BRS-3Human14[6]
Phospholipase C (PLC) ActivationhBRS-3 expressing cellsHuman0.02[3][7]
Cell-based Functional AssayStably expressing BRS-3Mouse21[8]
Cell-based Functional AssayStably expressing BRS-3Rat2.2[8]

Signaling Pathway and Experimental Workflow Visualization

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol R_MK_5046 This compound BRS3 BRS-3 Receptor R_MK_5046->BRS3 Binds to Gq Gαq BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases MAPK_Cascade MAPK/ERK Cascade Ca2->MAPK_Cascade Activates PKC->MAPK_Cascade Activates pERK pERK1/2 MAPK_Cascade->pERK Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) pERK->Cellular_Response Leads to

Caption: BRS-3 Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed CHO-K1 cells expressing BRS-3 in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate for 1 hour C->D E Place plate in a FLIPR instrument D->E F Add this compound at various concentrations E->F G Measure fluorescence (calcium flux) over time F->G H Plot dose-response curve G->H I Calculate EC50 value H->I

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of the Gαq-coupled BRS-3 receptor by this compound.

Materials:

  • CHO-K1 cells stably expressing human BRS-3 (e.g., from DiscoverX).[5]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • FLIPR Calcium Assay Kit (e.g., from Molecular Devices).[9]

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).[9]

  • 96-well or 384-well black-walled, clear-bottom cell culture plates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence reading.[10]

Protocol:

  • Cell Plating: a. Culture CHO-K1-BRS-3 cells in F-12K medium supplemented with 10% FBS and appropriate selection antibiotics. b. Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.[11] c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[9]

  • Dye Loading: a. Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).[9] b. Remove the cell plate from the incubator and add 100 µL of the dye loading buffer to each well. c. Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[11]

  • Compound Preparation: a. Prepare a 2X concentrated serial dilution of this compound in the assay buffer.

  • Assay Measurement: a. Place both the cell plate and the compound plate into the FLIPR instrument.[10] b. Program the instrument to add 100 µL of the this compound dilutions to the corresponding wells of the cell plate. c. Measure the fluorescence intensity before and after the compound addition for a period of 2-3 minutes.

  • Data Analysis: a. Determine the maximum fluorescence signal for each well. b. Plot the fluorescence signal against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]

IP-One - HTRF Assay

This competitive immunoassay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following PLC activation.

Materials:

  • CHO-K1 cells stably expressing human BRS-3.

  • Cell culture medium.

  • IP-One HTRF Assay Kit (e.g., from Cisbio).[9]

  • This compound.

  • Stimulation buffer (provided in the kit, containing LiCl).[9]

  • 384-well white, low-volume plates.

  • HTRF-compatible plate reader.[4]

Protocol:

  • Cell Plating: a. Seed CHO-K1-BRS-3 cells in a 384-well white plate at a density of 10,000-20,000 cells per well in 10 µL of culture medium. b. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Stimulation: a. Prepare a serial dilution of this compound in the stimulation buffer. b. Add 5 µL of the this compound dilutions to the cells. c. Incubate for 60 minutes at 37°C.[9]

  • Detection: a. Add 5 µL of the IP1-d2 reagent (acceptor) to each well. b. Add 5 µL of the anti-IP1-cryptate antibody (donor) to each well. c. Incubate for 1 hour at room temperature, protected from light.[13]

  • Measurement: a. Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.[1]

  • Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. b. The signal is inversely proportional to the amount of IP1 produced. c. Plot the HTRF ratio against the logarithm of the this compound concentration to determine the EC50 value.[1]

ERK1/2 Phosphorylation Assay (Cell-Based ELISA)

This assay measures the phosphorylation of ERK1/2, a key downstream event in the BRS-3 signaling pathway.

Materials:

  • CHO-K1 cells stably expressing human BRS-3.

  • Cell culture medium.

  • Serum-free medium.

  • Phospho-ERK1/2 Cell-Based ELISA Kit (e.g., from RayBiotech).[7]

  • This compound.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 450 nm.[7]

Protocol:

  • Cell Plating and Serum Starvation: a. Seed CHO-K1-BRS-3 cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of culture medium. b. Incubate overnight at 37°C in a 5% CO2 incubator. c. The next day, replace the medium with 100 µL of serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: a. Prepare a serial dilution of this compound in serum-free medium. b. Add the this compound dilutions to the cells and incubate for 5-10 minutes at 37°C.

  • Cell Fixing and Permeabilization: a. Aspirate the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[7] b. Wash the wells three times with 1X Wash Buffer. c. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes.

  • Immunodetection: a. Wash the wells three times with 1X Wash Buffer. b. Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.[7] c. Aspirate and add 50 µL of the primary antibody (anti-phospho-ERK1/2) to each well. Incubate for 2 hours at room temperature.[7] d. Wash the wells three times. e. Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[7]

  • Signal Development and Measurement: a. Wash the wells three times. b. Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.[7] c. Add 50 µL of Stop Solution to each well.[7] d. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: a. Plot the absorbance values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Application Notes and Protocols for Radioligand Binding Assay of (R)-MK-5046 at the Bombesin Receptor Subtype-3 (BRS-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombesin (B8815690) Receptor Subtype-3 (BRS-3) is an orphan G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and peripheral tissues.[1][2] It is implicated in the regulation of energy homeostasis, making it a promising therapeutic target for obesity and diabetes.[2] (R)-MK-5046 is a potent and selective nonpeptide agonist for BRS-3.[3] Understanding the binding characteristics of novel compounds like this compound to BRS-3 is crucial for drug development. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[4][5]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human BRS-3 (hBRS-3). The protocol is designed for use with cell membranes expressing hBRS-3 and a suitable radiolabeled antagonist, such as [125I]-Bantag-1.[6][7]

Principle of the Assay

Radioligand binding assays measure the interaction between a radiolabeled ligand and a receptor.[8][9] In a competitive binding assay, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound (in this case, this compound) for binding to the receptor.[4][8] The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases. By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.[10]

Quantitative Data Summary

The binding of this compound to human BRS-3 is complex, exhibiting characteristics of an allosteric agonist with both high and low-affinity binding sites.[11][6][12] The following table summarizes the reported binding affinities.

ParameterValue (nM)Cell LineRadioligandReference
Ki (high-affinity)0.08hBRS-3 expressing cells[125I]-Bantag-1[12]
Ki (low-affinity)11-29hBRS-3 expressing cells[125I]-Bantag-1[12]
Overall Affinity Range37-160hBRS-3 expressing cellsNot specified[12]

BRS-3 Signaling Pathway

Activation of BRS-3 by an agonist like this compound initiates a signaling cascade through its coupling to Gq proteins.[13] This leads to the activation of Phospholipase C (PLC) and subsequent downstream signaling pathways, including the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[11][14]

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds to Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (FAK, Akt, Paxillin) Ca2->MAPK_pathway Modulates PKC->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Regulation) MAPK_pathway->Cellular_Response

Caption: BRS-3 signaling pathway activated by this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the Ki of this compound for hBRS-3 expressed in a suitable cell line (e.g., CHO or HEK293 cells). The radioligand used is [125I]-Bantag-1, a selective BRS-3 antagonist.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing human BRS-3.

  • Radioligand: [125I]-Bantag-1 (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a known BRS-3 ligand (e.g., 1 µM unlabeled Bantag-1).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis A1 Prepare Cell Membranes B1 Add Membranes, Radioligand, and varying concentrations of this compound to 96-well plate A1->B1 A2 Prepare Reagents (Radioligand, this compound, Buffers) A2->B1 B2 Incubate to reach equilibrium (e.g., 60 min at 30°C) B1->B2 C1 Rapidly filter contents through glass fiber filters B2->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Dry filters and add scintillation cocktail C2->C3 C4 Count radioactivity in a scintillation counter C3->C4 D1 Determine Specific Binding C4->D1 D2 Plot % Inhibition vs. log[this compound] D1->D2 D3 Calculate IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4

References

Application Notes: Measuring Phospholipase C Activation by (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective small-molecule agonist for the Bombesin Receptor Subtype-3 (BRS-3), an orphan G-protein coupled receptor (GPCR).[1] BRS-3 is implicated in the regulation of energy homeostasis, making it a target for obesity treatment.[1][2] Upon activation by an agonist like this compound, BRS-3 couples to the Gq family of G-proteins.[3][4] This initiates the activation of Phospholipase C (PLC), a key enzyme in intracellular signaling.[3]

Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This transient increase in intracellular Ca2+, along with DAG, activates downstream effectors like Protein Kinase C (PKC), leading to a variety of cellular responses.[5]

Measuring the activation of PLC is therefore a critical step in characterizing the pharmacological activity of BRS-3 agonists. This document provides detailed protocols for two standard methods: the measurement of inositol monophosphate (IP1), a stable metabolite of IP3, and the direct measurement of intracellular calcium mobilization.

This compound Signaling Pathway

The activation of PLC by this compound follows the canonical Gq-coupled GPCR signaling pathway. The diagram below illustrates this cascade.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activate Ca_Response Cellular Response PKC->Ca_Response Phosphorylates Targets Ca->PKC Activate MK5046 This compound (Agonist) MK5046->BRS3 Binds

Caption: Gq signaling cascade initiated by this compound.

Principles of Measurement

Two robust methods are presented to quantify this compound-mediated PLC activation.

  • Inositol Monophosphate (IP1) Accumulation Assay: This method measures a stable downstream metabolite of IP3.[8][9] IP3 is very transient, but it is sequentially dephosphorylated to IP2 and then IP1. By adding lithium chloride (LiCl), the final step of IP1 degradation is inhibited, causing it to accumulate in stimulated cells.[8][9] The accumulated IP1 can be quantified using a sensitive method like the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[8][9][10] This assay is highly specific for the PLC pathway and is well-suited for high-throughput screening.[8]

  • Intracellular Calcium Mobilization Assay: This assay directly measures a key consequence of IP3 production: the release of Ca2+ from intracellular stores.[7] Cells are pre-loaded with a fluorescent calcium indicator, such as Fluo-4 AM, which is a cell-permeant dye.[11][12] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the dye's fluorescence intensity increases dramatically.[13] This change is monitored in real-time using a fluorescence plate reader, providing kinetic data on receptor activation.

Experimental Protocols

The following protocols are designed for cells cultured in 96- or 384-well microplates and expressing BRS-3. Optimization of cell number, reagent concentrations, and incubation times is recommended for specific cell lines and experimental conditions.[7]

Protocol 1: IP1 Accumulation via HTRF (IP-One Assay)

This protocol is adapted from commercially available kits (e.g., Cisbio HTRF IP-One Gq kit).

IP1_Workflow cluster_prep cluster_assay A 1. Seed BRS-3 expressing cells in 384-well plate (e.g., 10k-20k cells/well) B 2. Prepare this compound serial dilutions in stimulation buffer containing LiCl A->B C 3. Remove culture medium and add compound dilutions to cells B->C D 4. Incubate for 60 min at 37°C to allow IP1 accumulation C->D E 5. Add HTRF detection reagents: IP1-d2 (acceptor) and Anti-IP1 Cryptate (donor) D->E F 6. Incubate for 60 min at RT, protected from light E->F G 7. Read plate on HTRF-compatible reader (Ex: 340 nm, Em: 620 nm & 665 nm) F->G

Caption: Workflow for the IP-One HTRF assay.

A. Materials

  • BRS-3 expressing cells (e.g., HEK293, CHO)

  • Cell culture medium

  • White, solid-bottom 384-well assay plates

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-Tb Cryptate, stimulation buffer, lysis buffer, IP1 standard)

  • Lithium Chloride (LiCl)

  • This compound

  • HTRF-compatible microplate reader

B. Protocol

  • Cell Plating: Seed cells in a 384-well plate at a density of 10,000-20,000 cells per well and culture overnight.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay's stimulation buffer. The stimulation buffer must be supplemented with LiCl (final concentration typically 50 mM) to inhibit IP1 degradation.[14]

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add 7 µL of the appropriate this compound dilution or control buffer to the wells.[15]

    • Include wells for a standard curve using the IP1 standard provided in the kit.

  • Incubation: Seal the plate and incubate for 30 to 60 minutes at 37°C.[10]

  • Detection:

    • Prepare the HTRF detection reagents according to the kit manufacturer's instructions.

    • Sequentially add 3 µL of the IP1-d2 reagent working solution followed by 3 µL of the anti-IP1-Cryptate working solution to all wells.[15]

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[8][15]

  • Measurement: Remove the plate seal and read on an HTRF-compatible microplate reader. The signal is stable for several hours.[14] Data is collected at the donor emission wavelength (620 nm) and the acceptor emission wavelength (665 nm). The ratio of (665 nm / 620 nm) x 10,000 is calculated, which is inversely proportional to the amount of IP1 produced.[15]

Protocol 2: Fluo-4 Calcium Mobilization Assay

This protocol is based on commercially available no-wash calcium assay kits (e.g., from Abcam or Molecular Devices).

Calcium_Workflow cluster_prep cluster_assay A 1. Seed BRS-3 expressing cells in black-wall, clear-bottom 96-well plate (40k-80k cells/well) B 2. Prepare Fluo-4 AM dye-loading solution in assay buffer A->B C 3. Add dye-loading solution to cells B->C D 4. Incubate for 60 min at 37°C, then 15-30 min at RT C->D E 5. Place assay plate into a kinetic fluorescence reader (e.g., FLIPR) D->E F 6. Acquire baseline fluorescence (Ex/Em = 490/525 nm) E->F G 7. Add this compound solution and continuously measure fluorescence to capture the calcium peak F->G

Caption: Workflow for the Fluo-4 Calcium Mobilization Assay.

A. Materials

  • BRS-3 expressing cells

  • Cell culture medium

  • Black-wall, clear-bottom 96- or 384-well assay plates

  • Fluo-4 AM Calcium Assay Kit (containing Fluo-4 AM, probenecid (B1678239) (optional), and assay buffer like HBSS)

  • This compound

  • Kinetic fluorescence microplate reader (e.g., FLIPR, FlexStation) with automated liquid handling

B. Protocol

  • Cell Plating: Seed cells in a black-wall, clear-bottom plate at a density of 40,000-80,000 cells/well (96-well format) or 10,000-20,000 cells/well (384-well format) and culture overnight.[11][12]

  • Dye-Loading:

    • Prepare the Fluo-4 AM dye-loading solution in the provided assay buffer (e.g., HHBS) according to the kit manufacturer's protocol. Probenecid can be included to prevent dye leakage from the cells.[16]

    • Remove the culture medium and add 100 µL (96-well) or 25 µL (384-well) of the dye-loading solution to each well.[11][12]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]

  • Measurement:

    • Program the fluorescence reader to monitor fluorescence at Ex/Em = ~490/525 nm.[11]

    • Place the cell plate into the reader. Prepare a separate plate with the this compound serial dilutions.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's liquid handler to add the this compound solution to the cell plate.

    • Continue to record the fluorescence signal for an additional 60-180 seconds to capture the full calcium response curve (peak and decay).

Data Presentation and Interpretation

The primary output for these assays is a dose-response curve, from which parameters like EC50 (the concentration of agonist that gives half-maximal response) and Emax (maximum response) can be derived. Data should be normalized to a baseline or a positive control.

Table 1: Representative Pharmacological Data for this compound at BRS-3

Assay TypeCell LineParameterThis compound ValueNotes
IP1 Accumulation (HTRF)HEK293-BRS-3EC5015.2 nMMeasures a stable, accumulated signal.
IP1 Accumulation (HTRF)HEK293-BRS-3Emax (% of control)98%Excellent for endpoint and HTS formats.
Calcium MobilizationCHO-BRS-3EC5018.5 nMMeasures a transient, kinetic signal.
Calcium MobilizationCHO-BRS-3Signal to Background> 10Provides real-time activation data.

Note: The values presented are hypothetical for illustrative purposes. Published studies have reported an EC50 for this compound of approximately 12.5 nM in stimulating [3H]IP generation.[3]

References

Application Notes and Protocols for In Vivo Administration of MK-5046 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-5046 is a potent and selective, orally active agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3][4] Preclinical studies in mouse models, particularly diet-induced obese (DIO) mice, have demonstrated the potential of MK-5046 as a therapeutic agent for obesity.[1][3][4][5][6] Administration of MK-5046 in these models has been shown to reduce food intake, increase metabolic rate, and lead to significant body weight reduction.[1][3][4][5][6][7] These effects are confirmed to be mechanism-based, as they are absent in BRS-3 knockout mice.[1][5] This document provides detailed application notes and protocols for the in vivo administration of MK-5046 in mouse models based on published literature.

Data Presentation

Table 1: In Vitro Potency and Selectivity of MK-5046
SpeciesBRS-3 IC50 (nM)BRS-3 Ki (nM)BRS-3 EC50 (nM)
Human28 ± 133.7 ± 0.514 ± 4
Mouse5.4 ± 21.6 ± 0.721 ± 0.9
Rat1.2 ± 0.40.6 ± 0.22.2 ± 1
Dog6.5 ± 1.99.9 ± 1.31.6 ± 0.8
Rhesus50 ± 152.4 ± 1.36.9 ± 4
Data compiled from literature.[5]
Table 2: In Vivo Efficacy of MK-5046 in Diet-Induced Obese (DIO) Mice
Administration RouteDoseDurationPrimary OutcomeReference
Oral (gavage)3, 10, 30 mg/kg (single dose)AcuteDose-dependent reduction in 2-hour and overnight food intake; increased fasting metabolic rate and body temperature.[1][3]
Subcutaneous (s.c.) Infusion25 mg/kg/day14 days~9% reduction in body weight compared to vehicle-dosed controls.[1][2][6][1][2][6]
Subcutaneous (s.c.) Injection5, 25, 50 mg/kg (once daily)14 daysSignificant reduction in body weight and food intake.[3]
Oral (gavage)100 mg/kg (single dose)AcuteAnorectic effect observed in wild-type but not in BRS-3 knockout mice.[1]
Subcutaneous (s.c.) Injection100 mpk BID8 daysMechanism-based body weight lowering.[5]
Table 3: Pharmacokinetic Parameters of MK-5046 in Mice
ParameterValueCondition
50% Brain Receptor OccupancyAchieved at a plasma concentration of 0.34 ± 0.23 μM.N/A
Data from Guan et al. (2011).[1][2][6]

Signaling Pathways and Experimental Workflows

Bombesin Receptor Subtype-3 (BRS-3) Signaling Pathway

BRS3_Signaling_Pathway MK5046 MK-5046 BRS3 BRS-3 Receptor MK5046->BRS3 Binds to and activates Gq Gq Protein BRS3->Gq Activates FAK FAK BRS3->FAK Activates Akt Akt BRS3->Akt Activates Paxillin Paxillin BRS3->Paxillin Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_pathway Activates Cellular_Responses Cellular Responses (e.g., increased metabolic rate, reduced food intake) MAPK_pathway->Cellular_Responses FAK->Cellular_Responses Akt->Cellular_Responses Paxillin->Cellular_Responses

Caption: Simplified signaling cascade of the BRS-3 receptor upon activation by MK-5046.

Experimental Workflow for Acute Food Intake and Metabolic Rate Studies

Acute_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis DIO_mice Diet-Induced Obese (DIO) C57BL/6 Mice Acclimatization Acclimatize to Metabolic Chambers DIO_mice->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of MK-5046 (e.g., 3, 10, 30 mg/kg) or Vehicle Fasting->Dosing Food_Intake Measure Food Intake (2h and overnight) Dosing->Food_Intake Metabolic_Rate Measure Metabolic Rate (pre- and post-dosing) Dosing->Metabolic_Rate Body_Temp Measure Body Temperature Dosing->Body_Temp Data_Analysis Statistical Analysis of Food Intake, Metabolic Rate, and Body Temperature Changes Food_Intake->Data_Analysis Metabolic_Rate->Data_Analysis Body_Temp->Data_Analysis

Caption: Workflow for acute in vivo studies of MK-5046 in DIO mice.

Experimental Workflow for Chronic Body Weight Reduction Studies

Chronic_Study_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis DIO_mice Diet-Induced Obese (DIO) Mice Baseline Measure Baseline Body Weight and Food Intake DIO_mice->Baseline Dosing Chronic Administration of MK-5046 (e.g., 25 mg/kg/day s.c. infusion for 14 days) or Vehicle Baseline->Dosing Daily_Monitoring Daily Measurement of Body Weight and Food Intake Dosing->Daily_Monitoring Data_Analysis Comparison of Body Weight Change and Food Intake Between Treatment and Vehicle Groups Daily_Monitoring->Data_Analysis

Caption: Workflow for chronic in vivo studies of MK-5046 in DIO mice.

Experimental Protocols

Protocol 1: Acute Assessment of Food Intake and Metabolic Rate in DIO Mice

1. Animals and Housing:

  • Use male C57BL/6 mice rendered obese by a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).

  • House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Acclimatization:

  • Acclimatize mice to metabolic monitoring cages (e.g., Columbus Instruments Oxymax) for at least 24 hours before the study to minimize stress-related artifacts.

3. Drug Preparation and Administration:

  • Prepare MK-5046 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Fast mice overnight prior to dosing.

  • Administer MK-5046 or vehicle orally via gavage at desired doses (e.g., 3, 10, 30 mg/kg) approximately 30 minutes before the onset of the dark cycle.[1]

4. Measurements:

  • Food Intake: Measure cumulative food consumption at 2 hours and 24 hours post-dosing.

  • Metabolic Rate: Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. Collect baseline data for a period (e.g., 3 hours) before dosing and continue monitoring for at least 6 hours post-dosing.[1]

  • Body Temperature: Measure core body temperature at specified time points post-dosing using a rectal probe or telemetry.

5. Data Analysis:

  • Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of MK-5046 with the vehicle control group.

Protocol 2: Chronic Assessment of Body Weight in DIO Mice

1. Animals and Housing:

  • As described in Protocol 1.

2. Baseline Measurements:

  • Before the start of treatment, record the baseline body weight and daily food intake for each mouse for several days to ensure stability.

3. Drug Preparation and Administration:

  • Prepare MK-5046 for the desired administration route.

    • Subcutaneous Infusion: Load osmotic mini-pumps with the appropriate concentration of MK-5046 to deliver the target daily dose (e.g., 25 mg/kg/day) for the duration of the study (e.g., 14 days).[1][2][6] Implant the mini-pumps subcutaneously under anesthesia.

    • Daily Subcutaneous Injections: Prepare MK-5046 in a suitable vehicle for injection. Administer the desired dose (e.g., 5, 25, 50 mg/kg) via subcutaneous injection once daily for the study duration.[3]

4. Monitoring:

  • Measure body weight and food intake daily throughout the treatment period.

  • Observe animals for any adverse effects.

5. Data Analysis:

  • Calculate the change in body weight from baseline for each animal.

  • Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the body weight and food intake trends between the MK-5046 treatment groups and the vehicle control group over the course of the study.

Conclusion

MK-5046 has demonstrated significant anti-obesity effects in mouse models, primarily through the activation of the BRS-3 receptor. The protocols outlined in this document, based on published studies, provide a framework for researchers to investigate the in vivo pharmacology of MK-5046. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this and similar compounds in the context of metabolic disease research.

References

Application Notes and Protocols for (R)-MK-5046 Studies in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing body weight in diet-induced obese (DIO) animal models, primarily by increasing metabolic rate rather than suppressing appetite, making it a promising candidate for obesity treatment.[1][2][4] These application notes provide detailed protocols for utilizing DIO models to evaluate the therapeutic potential of this compound.

Diet-Induced Obesity (DIO) Models

The most common and translationally relevant model for studying obesity is the diet-induced obesity (DIO) model. This is typically achieved by feeding rodents a high-fat diet (HFD) over an extended period, leading to the development of an obese phenotype that closely mimics human obesity.

Recommended Animal Model

The C57BL/6 mouse strain is highly susceptible to developing diet-induced obesity and is the recommended model for these studies.[4]

Quantitative Data Summary

The following tables summarize the reported effects of this compound in diet-induced obese mice.

ParameterTreatment GroupDosageDurationResult
Body Weight DIO C57BL/6 Mice25 mg/kg/day14 days9% reduction compared to vehicle-dosed controls[2]
Food Intake DIO C57BL/6 MiceSingle oral dose (dose-dependent)AcuteSignificant reduction in 2-hour and overnight food intake[4]
Metabolic Rate DIO C57BL/6 MiceSingle oral doseAcuteIncreased fasting metabolic rate[2][4]
Pharmacokinetic ParameterSpeciesValue
50% Brain Receptor Occupancy MicePlasma concentration of 0.34 ± 0.23 μM[2]
Apparent Terminal Half-life Humans1.5 to 3.5 hours[5]

Experimental Protocols

Diet-Induced Obesity Induction Protocol

This protocol outlines the steps to induce obesity in C57BL/6 mice.

Materials:

  • C57BL/6 mice (male, 8 weeks old)

  • High-Fat Diet (HFD): 45-60% of calories from fat

  • Standard Chow Diet (Control)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Acclimatize male C57BL/6 mice (8 weeks old) to the animal facility for at least one week.

  • Randomize mice into two groups: Control and High-Fat Diet (HFD).

  • House mice individually or in small groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide the Control group with a standard chow diet and the HFD group with a high-fat diet (45-60% kcal from fat) ad libitum.

  • Provide free access to water.

  • Monitor body weight and food intake weekly for 10-16 weeks.

  • Mice are considered obese when the HFD group shows a significantly higher body weight (typically 15-20% greater) than the control group.

This compound Administration Protocol

This compound can be administered orally. The following protocol describes oral gavage, a common and precise method. For less stressful administration, voluntary oral administration methods can be adapted.[6][7][8][9][10]

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 2.5 mg/mL).

  • Gently restrain the mouse.

  • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

  • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution or vehicle.

  • Return the mouse to its cage and monitor for any immediate adverse effects.

  • Administer daily at the same time for the duration of the study (e.g., 14 days).

Metabolic Parameter Measurement Protocol

a) Body Weight and Food Intake:

  • Measure the body weight of each mouse daily or weekly using a calibrated scale.

  • Measure food intake by weighing the provided food at the beginning of a period (e.g., 24 hours) and subtracting the weight of the remaining food at the end of the period.

b) Indirect Calorimetry for Metabolic Rate:

  • Acclimatize mice to metabolic cages for 24-48 hours before data collection.

  • Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

  • Data is typically collected for a 24-hour period to assess metabolic changes during both light and dark cycles.

c) Blood Parameter Analysis:

  • Collect blood samples via tail vein or terminal cardiac puncture.

  • Measure plasma levels of glucose, insulin, triglycerides, and other relevant biomarkers using appropriate assay kits.

Signaling Pathway and Experimental Workflow Diagrams

BRS3_Signaling_Pathway cluster_cell Cell Membrane cluster_physiological Physiological Outcomes MK5046 This compound BRS3 BRS-3 Receptor (Gq-coupled) MK5046->BRS3 binds Gq Gq protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream MetabolicRate Increased Metabolic Rate Downstream->MetabolicRate BodyWeight Decreased Body Weight Downstream->BodyWeight FoodIntake Decreased Food Intake (acute) Downstream->FoodIntake Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model C57BL/6 Mice (8 weeks old) Diet High-Fat Diet (HFD) vs. Control Diet Animal_Model->Diet DIO_Induction DIO Induction (10-16 weeks) Diet->DIO_Induction Grouping Randomize into Treatment Groups DIO_Induction->Grouping Treatment This compound or Vehicle Administration (e.g., 14 days) Grouping->Treatment Measurements Monitor: - Body Weight - Food Intake - Metabolic Rate - Blood Parameters Treatment->Measurements Data_Analysis Statistical Analysis and Interpretation Measurements->Data_Analysis

References

Application Notes and Protocols for (R)-MK-5046 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the selective Bombesin Receptor Subtype-3 (BRS-3) agonist, (R)-MK-5046, in preclinical animal studies. The protocols outlined below are based on findings from various research publications and are intended to guide the design of in vivo efficacy and pharmacokinetic studies.

Overview of this compound

This compound is a potent and selective, orally active small molecule agonist of the BRS-3.[1] BRS-3 is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis, making it a target for the treatment of obesity.[2] Animal studies have demonstrated that this compound can effectively reduce food intake, increase metabolic rate, and lead to sustained body weight loss in diet-induced obese (DIO) models.[3][4]

Dosage and Administration

Recommended Dosage in Animal Models

The dosage of this compound can vary depending on the animal model, the route of administration, and the study's objective. Below is a summary of dosages reported in the literature.

Animal ModelRoute of AdministrationDosage RangeStudy DurationKey Findings
Diet-Induced Obese (DIO) Mice Oral Gavage (single dose)3 - 30 mg/kgAcuteDose-dependent inhibition of food intake, increase in metabolic rate and body temperature.[1]
DIO Mice Subcutaneous Infusion25 mg/kg/day14 daysSustained reduction in body weight (8-9%) and food intake.[3][4]
Wild-Type Mice Oral Gavage (single dose)100 mg/kgAcuteSignificant reduction in food intake and increase in fasting metabolic rate. No effect in BRS-3 knockout mice.[3]
Rats Intravenous1 mg/kgPharmacokinetic studyCharacterization of plasma clearance, volume of distribution, and half-life.[3]
Dogs Oral1 mg/kgPharmacokinetic studyAssessment of oral bioavailability.[3]
Administration Routes

This compound has been successfully administered in animal studies via two primary routes:

  • Oral Gavage: This route is suitable for single-dose or intermittent dosing studies to assess acute effects on food intake and metabolism.

  • Subcutaneous Infusion: This method is ideal for chronic studies to evaluate long-term efficacy on body weight and to maintain steady-state plasma concentrations of the compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice, a common model for testing anti-obesity therapeutics like this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)[5][6]

  • High-fat diet (HFD; e.g., 60% kcal from fat)[5]

  • Standard chow diet (control)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice to the housing facility for at least one week upon arrival.

  • Randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.[6]

  • Provide the respective diets and water ad libitum for a period of 8-16 weeks to induce a stable obese phenotype in the HFD group.[5][6]

  • Monitor body weight and food intake weekly throughout the diet-induction period.

  • Once the desired obese phenotype is achieved (typically a significant difference in body weight between the HFD and control groups), the mice are ready for treatment with this compound.

Acute Food Intake Study in DIO Mice

This protocol details the procedure for assessing the acute effects of orally administered this compound on food consumption.

Materials:

  • Diet-induced obese mice

  • This compound

  • Vehicle for oral gavage (e.g., appropriate aqueous-based vehicle)

  • Oral gavage needles

  • Metabolic cages with food and water monitoring systems

Procedure:

  • Individually house the DIO mice in metabolic cages for acclimatization for at least 24 hours.

  • Fast the mice for a short period (e.g., 4-6 hours) before dosing to ensure gastric emptying.[7]

  • Prepare the dosing solution of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).

  • Administer a single dose of the this compound solution or vehicle to the respective groups of mice via oral gavage.

  • Immediately after dosing, return the mice to their cages with ad libitum access to food and water.

  • Monitor food intake continuously using an automated system or by manual measurement at specific time points (e.g., 2, 4, 8, and 24 hours post-dose).[1]

  • Analyze the data to determine the effect of this compound on cumulative food intake compared to the vehicle-treated group.

Chronic Efficacy Study in DIO Mice

This protocol outlines a chronic study to evaluate the long-term effects of this compound on body weight using subcutaneous infusion.

Materials:

  • Diet-induced obese mice

  • This compound

  • Vehicle suitable for subcutaneous infusion

  • Osmotic minipumps

  • Surgical supplies for minipump implantation

Procedure:

  • Prepare the this compound solution in the appropriate vehicle for loading into the osmotic minipumps. The concentration should be calculated to deliver the target daily dose (e.g., 25 mg/kg/day) over the desired treatment period (e.g., 14 days).[3]

  • Surgically implant the filled osmotic minipumps subcutaneously on the back of the anesthetized DIO mice.

  • House the mice individually and monitor their recovery from surgery.

  • Measure body weight and food intake daily for the duration of the study.

  • At the end of the treatment period, the minipumps can be explanted.

  • Analyze the changes in body weight and food intake over time to assess the chronic efficacy of this compound.

Metabolic Rate Assessment via Indirect Calorimetry

This protocol describes the use of indirect calorimetry to measure the impact of this compound on energy expenditure.

Materials:

  • Mice treated with this compound or vehicle

  • Indirect calorimetry system with metabolic cages

Procedure:

  • Acclimatize the mice to the metabolic cages for at least 24-48 hours before starting measurements to minimize stress-induced artifacts.

  • Place the mice individually into the sealed metabolic chambers with free access to food and water.

  • Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously over a set period (e.g., 24-48 hours).

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure using the system's software.

  • Analyze the data to compare the metabolic rate between the this compound treated and vehicle control groups.

Visualizations

Signaling Pathway of Bombesin Receptor Subtype-3 (BRS-3)

BRS3_Signaling_Pathway MK5046 This compound BRS3 BRS-3 (GPCR) MK5046->BRS3 activates Gq Gq protein BRS3->Gq activates Hippo_pathway Hippo Pathway BRS3->Hippo_pathway regulates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_responses Cellular Responses (e.g., ↓ Food Intake, ↑ Metabolism) Ca_release->Cellular_responses MAPK_pathway MAPK Pathway PKC->MAPK_pathway activates MAPK_pathway->Cellular_responses Hippo_pathway->Cellular_responses

Caption: BRS-3 Signaling Cascade

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow start Start: DIO Model Generation acute_study Acute Efficacy Study (Oral Gavage) start->acute_study chronic_study Chronic Efficacy Study (Subcutaneous Infusion) start->chronic_study pk_study Pharmacokinetic Profiling start->pk_study food_intake Food Intake Measurement acute_study->food_intake metabolic_rate Metabolic Rate Assessment (Indirect Calorimetry) acute_study->metabolic_rate chronic_study->food_intake body_weight Body Weight Monitoring chronic_study->body_weight data_analysis Data Analysis and Interpretation pk_study->data_analysis food_intake->data_analysis metabolic_rate->data_analysis body_weight->data_analysis end End: Candidate Assessment data_analysis->end

Caption: this compound Preclinical Workflow

References

Application Notes and Protocols for Monitoring Metabolic Parameters with (R)-MK-5046 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective orally active allosteric agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), a G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3] Preclinical studies in rodents and dogs have demonstrated its efficacy in reducing body weight, primarily by increasing metabolic rate rather than decreasing food intake with chronic dosing.[1][4] These findings suggest that BRS-3 agonism is a potential therapeutic strategy for obesity.[1][4] This document provides detailed application notes and protocols for monitoring the metabolic effects of this compound treatment in a research setting.

Data Presentation

Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupDosageDurationResultReference
Body WeightThis compound25 mg/kg/day14 days9% reduction compared to vehicle[4]
Food IntakeThis compoundSingle oral dose2 hours & OvernightDose-dependent reduction[1][4]
Metabolic RateThis compoundSingle oral doseFastingIncreased[1][4]
Body TemperatureThis compoundChronic dosing-Modest, transient increases[1][4]
Heart RateThis compoundChronic dosing-Modest, transient increases[1][4]
Blood PressureThis compoundChronic dosing-Modest, transient increases[1][4]
Human Phase I Clinical Trial Data for this compound
ParameterTreatment GroupDosageResultReference
Plasma GlucoseThis compound10-160 mg (single dose)No significant change[1][5][6]
Body TemperatureThis compound10-160 mg (single dose)No significant change[1][5][6]
Heart RateThis compound10-160 mg (single dose)No significant change[1][5][6]
Blood PressureThis compound10-160 mg (single dose)Transient increases[1][5][6]

Signaling Pathway

This compound functions as an allosteric agonist at the BRS-3 receptor.[2][3] Upon binding, it activates the receptor, which is coupled to G proteins. This activation stimulates downstream signaling cascades, including the activation of phospholipase C (PLC).[2][3] The subsequent increase in intracellular signaling molecules is believed to mediate the observed effects on energy metabolism.

BRS3_Signaling_Pathway cluster_cell Cell Membrane MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds (Allosteric Agonist) G_protein Gq/11 BRS3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Metabolic_Effects Metabolic Effects (↑ Metabolic Rate, ↓ Food Intake) Ca_release->Metabolic_Effects PKC->Metabolic_Effects

Caption: this compound signaling pathway through the BRS-3 receptor.

Experimental Protocols

Protocol 1: Assessment of Food Intake and Body Weight in Mice

This protocol details the methodology for evaluating the acute effects of this compound on food intake and body weight in diet-induced obese (DIO) mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Diet-induced obese C57BL/6 mice

  • Standard laboratory chow

  • Metabolic cages equipped for food intake monitoring

  • Analytical balance

Procedure:

  • Acclimation: House mice individually in metabolic cages for at least 3 days to acclimate.

  • Fasting: Fast mice overnight prior to the experiment.

  • Dosing: Orally administer this compound or vehicle to the mice. A typical effective dose in mice is 25 mg/kg.[4]

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of food.

  • Measurements:

    • Measure and record the amount of food consumed at 2 hours and 24 hours post-dosing.

    • Measure and record the body weight of each mouse at the beginning of the experiment and at 24 hours post-dosing.

  • Data Analysis: Calculate the change in food intake and body weight for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between the treatment and vehicle groups.

Food_Intake_Workflow Acclimation Acclimate Mice (3 days) Fasting Overnight Fasting Acclimation->Fasting Dosing Oral Gavage: This compound or Vehicle Fasting->Dosing Food_Presentation Provide Pre-weighed Food Dosing->Food_Presentation Measurements Measure Food Intake & Body Weight (2h & 24h) Food_Presentation->Measurements Data_Analysis Analyze and Compare Data Measurements->Data_Analysis

Caption: Experimental workflow for food intake and body weight assessment.

Protocol 2: Measurement of Metabolic Rate in Mice

This protocol outlines the procedure for measuring the effect of this compound on the metabolic rate of mice using indirect calorimetry.

Materials:

  • This compound

  • Vehicle

  • DIO C57BL/6 mice

  • Indirect calorimetry system (metabolic cages)

  • Analytical balance

Procedure:

  • Acclimation: Acclimate mice to the metabolic chambers for a sufficient period to obtain stable baseline readings.

  • Fasting: Fast the mice overnight.

  • Baseline Measurement: Measure the baseline metabolic rate (oxygen consumption, VO₂) for a defined period (e.g., 3 hours) before dosing.

  • Dosing: Orally administer this compound or vehicle.

  • Post-Dose Measurement: Immediately place the mice back into the metabolic chambers and record VO₂ for several hours (e.g., 6 hours) post-dosing.[1]

  • Data Analysis: Calculate the change in metabolic rate from baseline for each mouse. Compare the changes between the this compound and vehicle-treated groups using appropriate statistical methods.

Metabolic_Rate_Workflow Acclimation Acclimate Mice to Metabolic Cages Fasting Overnight Fasting Acclimation->Fasting Baseline Measure Baseline Metabolic Rate (VO₂) Fasting->Baseline Dosing Oral Gavage: This compound or Vehicle Baseline->Dosing Post_Dose_Measurement Measure Post-Dose Metabolic Rate (VO₂) Dosing->Post_Dose_Measurement Data_Analysis Calculate and Analyze Change from Baseline Post_Dose_Measurement->Data_Analysis

Caption: Experimental workflow for metabolic rate measurement.

Protocol 3: Monitoring Cardiovascular Parameters in Conscious Animals

This protocol describes the methodology for monitoring blood pressure and heart rate in response to this compound administration using telemetry.

Materials:

  • This compound

  • Vehicle

  • Rats or other suitable animal models

  • Implantable telemetry devices for blood pressure and heart rate monitoring

  • Surgical tools for implantation

  • Data acquisition system

Procedure:

  • Telemetry Implantation: Surgically implant telemetry devices according to the manufacturer's instructions. Allow for a sufficient recovery period (e.g., 1-2 weeks).

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to dosing to establish a stable diurnal rhythm.

  • Dosing: Administer this compound or vehicle to the animals.

  • Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period post-dosing.

  • Data Analysis: Analyze the telemetry data to determine the time course and magnitude of changes in blood pressure and heart rate. Compare the responses between the treatment and vehicle groups. Note that in preclinical models, these effects were often transient.[1][4]

Safety and Handling

This compound is a research compound. Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a valuable research tool for investigating the role of the BRS-3 receptor in energy homeostasis. The protocols outlined in this document provide a framework for monitoring the key metabolic and cardiovascular parameters affected by this compound. Careful experimental design and data analysis are crucial for accurately interpreting the effects of this compound.

References

Application Notes and Protocols for the Use of (R)-MK-5046 in Feeding Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MK-5046 is a potent and selective agonist for the Bombesin (B8815690) Receptor Subtype-3 (BRS-3), an orphan G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2][3][4] Unlike anorectic agents that primarily suppress appetite, this compound exerts its effects on body weight predominantly through an increase in metabolic rate, with a secondary impact on food intake.[1][3] This makes it a valuable tool for researchers studying the complex interplay between energy expenditure, appetite, and weight control. These application notes provide an overview of the use of this compound in preclinical studies of feeding behavior and metabolism, along with detailed experimental protocols.

Mechanism of Action

This compound acts as an agonist at the BRS-3 receptor, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[5] Activation of BRS-3 by this compound initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to increased energy expenditure and a reduction in food intake.[5]

Signaling Pathway of this compound Action

BRS3_Signaling_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 binds to Gq Gq Protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Increased Energy Expenditure Reduced Food Intake Ca_release->Physiological_Effects PKC->Physiological_Effects

BRS-3 signaling cascade upon activation by this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on food intake and body weight in various preclinical models.

Table 1: Effect of a Single Oral Dose of this compound on Food Intake in Diet-Induced Obese (DIO) C57BL/6 Mice [1]

Dose (mg/kg)2-Hour Food Intake (g)Overnight Food Intake (g)
Vehicle~1.2~4.5
3~0.8~3.5
10~0.6~3.0
30~0.4~2.5
100~0.2~2.0

Table 2: Effect of Chronic Administration of this compound on Body Weight in Preclinical Models

SpeciesModelDose and DurationBody Weight ReductionReference
MouseDiet-Induced Obese (DIO)25 mg/kg/day for 14 days (subcutaneous infusion)~9% vs. vehicle[1][2]
DogObese Beagle3 mg/kg twice daily for 28 days (oral)Statistically significant vs. vehicle[1]
DogObese Beagle10 mg/kg twice daily for 28 days (oral)Statistically significant vs. vehicle[1]

Experimental Protocols

Protocol 1: Acute Food Intake Study in Rodents

This protocol details the methodology for assessing the acute effects of this compound on food intake in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Standard rodent chow

  • Animal balance

  • Oral gavage needles

  • Metabolic cages with food intake monitoring systems

Procedure:

  • Animal Acclimation: House male diet-induced obese (DIO) C57BL/6 mice individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices. Maintain a 12:12 hour light:dark cycle.

  • Fasting: Fast the animals overnight (approximately 16 hours) with free access to water before the experiment.

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg).

  • Dosing: 30 minutes before the onset of the dark cycle, administer this compound or vehicle to the mice via oral gavage.

  • Food Presentation and Measurement: Immediately after the dark cycle begins, provide a pre-weighed amount of standard chow. Monitor and record cumulative food intake at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the total food intake for each animal at each time point. Compare the food intake of the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Chronic Body Weight Study in Rodents

This protocol outlines the procedure for evaluating the long-term effects of this compound on body weight.

Materials:

  • This compound

  • Vehicle

  • Animal balance

  • Method of administration (e.g., oral gavage needles, subcutaneous osmotic mini-pumps)

Procedure:

  • Animal Model: Use diet-induced obese rodents that have been on a high-fat diet for a specified period to induce obesity.

  • Group Allocation: Randomly assign animals to treatment groups (vehicle and different doses of this compound).

  • Baseline Measurements: Record the initial body weight of each animal for several days before the start of treatment to establish a stable baseline.

  • Chronic Dosing: Administer this compound or vehicle daily for the duration of the study (e.g., 14 or 28 days). The route of administration can be oral gavage or continuous subcutaneous infusion via osmotic mini-pumps for more stable plasma concentrations.

  • Body Weight and Food Intake Monitoring: Measure body weight daily or weekly. Monitor food intake daily.

  • Data Analysis: Calculate the change in body weight from baseline for each animal. Compare the body weight changes and food intake between the treatment and control groups using appropriate statistical methods (e.g., repeated measures ANOVA).

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase animal_model Select Animal Model (e.g., DIO mice) acclimation Acclimation to Housing and Equipment animal_model->acclimation baseline Baseline Measurements (Body Weight, Food Intake) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Chronic Dosing (this compound or Vehicle) randomization->dosing monitoring Daily/Weekly Monitoring (Body Weight, Food Intake, Adverse Effects) dosing->monitoring data_analysis Statistical Analysis of Results monitoring->data_analysis reporting Reporting of Findings data_analysis->reporting

A typical workflow for a chronic in vivo study with this compound.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of the BRS-3 in energy homeostasis. Its primary effect on metabolic rate, coupled with a reduction in food intake, provides a unique mechanism for studying weight regulation. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of BRS-3 agonism in the context of obesity and metabolic disorders. When conducting such studies, it is crucial to also monitor for potential side effects, such as transient increases in heart rate and blood pressure, which have been observed with this class of compounds.[1][8]

References

Application Notes and Protocols for Investigating the CNS Effects of (R)-MK-5046 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the central nervous system (CNS) effects of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. The included protocols offer detailed methodologies for preclinical evaluation of this compound, focusing on its effects on energy homeostasis and related physiological parameters.

Introduction

This compound is a small molecule agonist of the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in regions associated with the regulation of energy balance.[1][2] Activation of BRS-3 by this compound has been shown to reduce food intake, increase metabolic rate, and consequently lead to weight loss in preclinical models of obesity.[3][4] These effects are primarily mediated through the CNS, highlighting the therapeutic potential of targeting BRS-3 for metabolic disorders.

Mechanism of Action

This compound acts as an agonist at the BRS-3 receptor. BRS-3 is coupled to Gq proteins, and its activation leads to the stimulation of Phospholipase C (PLC).[5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are implicated in various cellular processes.[5] Recent studies also suggest a potential involvement of the Hippo signaling pathway.[6]

Data Presentation

In Vitro Potency and Selectivity of this compound
SpeciesBRS-3 Ki (nM)BRS-3 EC50 (nM)
Human3.714
Mouse1.621
Rat2.22.2
Dog9.91.6
Rhesus2.46.9

Data compiled from Sebhat et al., 2010.[1]

Pharmacokinetic Profile of this compound
SpeciesT1/2 (h)Oral Bioavailability (%)
Mouse0.764
Rat1.452
Dog1.452
Rhesus1.418
Human1.5 - 3.5-

Data compiled from Sebhat et al., 2010 and Cuddy et al., 2012.[1][7]

In Vivo CNS Effects of this compound in Diet-Induced Obese (DIO) Mice
ParameterDose (mg/kg, p.o.)Effect
2-h Food Intake3Significant reduction
10Significant reduction
30Significant reduction
100Significant reduction
Overnight Food Intake10Significant reduction
30Significant reduction
100Significant reduction
Fasting Metabolic Rate10Significant increase
30Significant increase
100Significant increase
Body Temperature10Modest increase
30Modest increase

Data compiled from Guan et al., 2011.[3]

Experimental Protocols

Protocol 1: Assessment of Acute Food Intake in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of a single oral dose of this compound on food consumption.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks)

  • Oral gavage needles

  • Metabolic cages with food intake monitoring systems

Procedure:

  • House mice individually in metabolic cages and allow for a 24-hour acclimation period.

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/kg). A vehicle control group should be included.

  • Thirty minutes prior to the dark cycle, administer a single oral dose of this compound or vehicle to the mice via oral gavage.

  • Provide a pre-weighed amount of high-fat diet at the onset of the dark cycle.

  • Measure cumulative food intake at 2, 4, and 24 hours post-dosing.

  • Analyze the data to determine the dose-dependent effects on food intake.

Protocol 2: Measurement of Metabolic Rate by Indirect Calorimetry

Objective: To assess the impact of this compound on energy expenditure.

Materials:

  • This compound

  • Vehicle

  • DIO mice

  • Indirect calorimetry system (e.g., CLAMS, TSE LabMaster)

Procedure:

  • Acclimatize mice to the indirect calorimetry chambers for at least 24 hours.

  • Following acclimatization, record baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) for a set period (e.g., 1 hour).

  • Administer this compound or vehicle orally at the desired doses.

  • Immediately return the mice to the calorimetry chambers and continue recording VO2 and VCO2 for a predefined period (e.g., 6 hours).

  • Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the manufacturer's software.

  • Compare the post-dosing metabolic rate to the baseline values and between treatment groups.

Protocol 3: Ex Vivo Brain Receptor Occupancy Study

Objective: To determine the relationship between plasma concentration of this compound and BRS-3 occupancy in the brain.

Materials:

  • This compound

  • Vehicle

  • Mice or rats

  • Radiolabeled BRS-3 antagonist (e.g., a tritiated or iodinated specific antagonist)

  • Scintillation counter or autoradiography equipment

Procedure:

  • Administer various doses of this compound or vehicle to different groups of animals.

  • At a predetermined time point post-administration (e.g., corresponding to the peak plasma concentration), collect blood samples for pharmacokinetic analysis.

  • Immediately following blood collection, euthanize the animals and rapidly dissect the brains.

  • Prepare brain homogenates from a region known to express BRS-3 (e.g., hypothalamus).

  • Incubate the brain homogenates with a saturating concentration of the radiolabeled BRS-3 antagonist.

  • Separate bound from free radioligand by filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Alternatively, for autoradiography, freeze the brains, section them, and incubate the sections with the radioligand, followed by exposure to film or a phosphor screen.

  • Calculate the percentage of receptor occupancy for each dose by comparing the specific binding in the this compound-treated groups to the vehicle-treated group.

  • Correlate the receptor occupancy data with the corresponding plasma concentrations of this compound. In mice, 50% brain receptor occupancy was achieved at a plasma concentration of 0.34 ± 0.23 μM.[3]

Visualizations

Caption: BRS-3 signaling pathway activated by this compound.

Experimental_Workflow cluster_measurements Data Collection start Start: Acclimatize DIO Mice to Metabolic Cages fasting Overnight Fasting start->fasting dosing Administer this compound or Vehicle (Oral Gavage) fasting->dosing food_intake Measure Food Intake (2, 4, 24h) dosing->food_intake metabolic_rate Measure Metabolic Rate (Indirect Calorimetry) dosing->metabolic_rate body_temp Monitor Body Temperature dosing->body_temp analysis Data Analysis: Dose-Response Relationships food_intake->analysis metabolic_rate->analysis body_temp->analysis end End: Determine CNS Effects analysis->end

Caption: Experimental workflow for assessing CNS effects.

References

Troubleshooting & Optimization

(R)-MK-5046 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-MK-5046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

I. Solubility and Formulation

Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible experimental results. This section provides quantitative data on its solubility in various solvents and detailed protocols for preparing solutions for both in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes this information for easy reference.

Solvent SystemConcentration/SolubilityApplication
Dimethyl Sulfoxide (DMSO)≥ 14.29 mg/mL (≥ 32.16 mM)In vitro stock
In vivo Formulation 1
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.43 mg/mL (≥ 3.22 mM)In vivo
In vivo Formulation 2
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.43 mg/mL (≥ 3.22 mM)In vivo
In vivo Formulation 3
10% DMSO, 90% corn oil≥ 1.43 mg/mL (≥ 3.22 mM)In vivo
Experimental Protocols for Solubility Assessment

To ensure the quality and accuracy of your experiments, it is recommended to determine the solubility of this compound under your specific experimental conditions. Below are standard protocols for assessing kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound.[1]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to a phosphate-buffered saline (PBS, pH 7.4) solution.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Precipitation Detection: Monitor for the formation of precipitate using nephelometry or turbidimetry.[1][2]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3][4]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Troubleshooting Solubility Issues

dot

BRS3_Signaling MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 activates Gq Gq Protein BRS3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Responses (e.g., regulation of metabolism) Ca->Downstream MAPK MAPK Pathway PKC->MAPK activates MAPK->Downstream GPCR_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis A Seed cells expressing BRS-3 C Add this compound to cells A->C B Prepare serial dilutions of this compound B->C D Incubate C->D E Measure downstream signal (e.g., intracellular Ca²⁺, IP-1 accumulation) D->E F Generate dose-response curve E->F G Calculate EC₅₀ F->G

References

Technical Support Center: (R)-MK-5046 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-MK-5046, focusing on strategies to address and overcome potential challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical species?

This compound, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, has demonstrated oral activity in several preclinical models.[1] Compared to earlier lead compounds which suffered from poor oral pharmacokinetics due to high intrinsic clearance, this compound shows an improved profile.[2] The oral bioavailability (Foral) has been determined in multiple species.

Q2: What were the primary metabolic pathways identified for the lead compounds of this compound that contributed to poor oral exposure?

Early lead compounds in the series leading to this compound exhibited low unbound exposure primarily due to high intrinsic clearance.[2] Studies in bile duct cannulated rats indicated that biliary excretion of metabolites accounted for approximately 65% of the recovered dose after both intravenous and oral administration, suggesting good absorption followed by extensive metabolism.[2] The primary metabolic pathways identified were oxidative, including extensive hydroxylation of the pyridine (B92270) ring and hydroxylation of the ethyl linker and branched alkyl chain of the imidazole (B134444) core.[2]

Q3: A researcher in my lab is observing lower than expected plasma concentrations of this compound after oral gavage in rats. What are some potential causes and troubleshooting steps?

Several factors could contribute to lower-than-expected plasma exposure. Consider the following troubleshooting steps:

  • Formulation: this compound is a lipophilic molecule. A simple suspension may not provide adequate dissolution and absorption. It is recommended to evaluate different formulation strategies.

  • Experimental Protocol: Improper oral gavage technique can lead to significant variability. Ensure personnel are properly trained and the gavage needle is correctly placed.

  • Animal Model: Factors such as the fasting state of the animals can influence absorption. Ensure consistent experimental conditions.

Q4: What advanced formulation strategies can be employed to potentially enhance the oral bioavailability of this compound or similar compounds?

For compounds with solubility- or metabolism-limited bioavailability, several advanced formulation strategies can be explored:

  • Amorphous Solid Dispersions (ASDs): Creating an ASD of the compound with a suitable polymer can increase its apparent solubility and dissolution rate, thereby potentially improving oral absorption.[3][4][5]

  • Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to improved dissolution and bioavailability.[4][6]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound

SpeciesIV Dose (mg/kg)Oral Dose (mg/kg)Plasma Clearance (Clp) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-Life (T1/2) (h)Oral Bioavailability (Foral) (%)
Mouse12541.60.454
Rat12322.11.026
Dog0.517.11.63.169
Rhesus0.51111.21.832

Data extracted from literature.[2]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer and Solvent Selection: Select a suitable polymer (e.g., HPMCAS, PVP) and a solvent system in which both this compound and the polymer are soluble.

  • Solution Preparation: Prepare a solution by dissolving this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio.

  • Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent rapidly evaporates, leaving behind solid particles of the amorphous dispersion.

  • Powder Collection and Characterization: Collect the resulting powder and characterize it for drug loading, amorphous nature (using techniques like XRPD and DSC), and dissolution performance.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats with surgically implanted jugular vein catheters for serial blood sampling. Fast the animals overnight before dosing, with free access to water.

  • Drug Formulation and Administration:

    • Intravenous (IV) Group: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) at a concentration of 1 mg/mL. Administer a single IV dose of 1 mg/kg.

    • Oral (PO) Group: Formulate this compound in the desired vehicle (e.g., simple suspension, lipid-based formulation, or ASD) at an appropriate concentration. Administer a single oral dose (e.g., 10 mg/kg) by gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation formulation_strategy Select Formulation Strategy (e.g., ASD, SNEDDS) preparation Prepare Formulation formulation_strategy->preparation characterization In Vitro Characterization (Dissolution, Stability) preparation->characterization dosing Oral & IV Dosing characterization->dosing Optimized Formulation animal_model Select Animal Model (e.g., Rat) animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Experimental workflow for formulation development and preclinical evaluation.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Formulation Solutions poor_bioavailability Poor Oral Bioavailability low_solubility Low Aqueous Solubility poor_bioavailability->low_solubility high_metabolism High First-Pass Metabolism poor_bioavailability->high_metabolism asd Amorphous Solid Dispersions (ASDs) low_solubility->asd lipid Lipid-Based Formulations (SNEDDS) low_solubility->lipid nanosize Particle Size Reduction low_solubility->nanosize high_metabolism->lipid May protect from metabolic enzymes

Strategies to address poor oral bioavailability.

signaling_pathway cluster_barriers Bioavailability Barriers MK5046 This compound (Oral) GI_tract Gastrointestinal Tract MK5046->GI_tract Absorption Systemic_Circulation Systemic Circulation GI_tract->Systemic_Circulation Bioavailability Dissolution Dissolution Rate Metabolism First-Pass Metabolism BRS3 Bombesin Receptor Subtype-3 (BRS-3) Systemic_Circulation->BRS3 Target Engagement Downstream Downstream Signaling (Energy Homeostasis) BRS3->Downstream

Pathway from oral administration to target engagement for this compound.

References

Technical Support Center: (R)-MK-5046 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the bombesin (B8815690) receptor subtype-3 (BRS-3) allosteric agonist, (R)-MK-5046. It provides detailed information, troubleshooting advice, and experimental protocols to help interpret the complex dose-response curves observed with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active allosteric agonist for the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to an allosteric site on the BRS-3 receptor, leading to the activation of downstream signaling pathways, most notably the phospholipase C (PLC) pathway.[2] This activation results in the generation of inositol (B14025) phosphates (IPs) and subsequent mobilization of intracellular calcium.

Q2: I've observed a biphasic or bell-shaped dose-response curve with this compound in my PLC activation assay. Is this expected?

Yes, a biphasic dose-response curve for this compound in PLC activation assays is a documented phenomenon.[2][3][4][5] Typically, increasing concentrations of this compound will lead to a dose-dependent increase in IP production, reaching a maximum effect at a specific concentration. However, as the concentration is further increased beyond this peak, a paradoxical decrease in IP production is observed.[3][4]

Q3: What is the underlying cause of this complex dose-response curve?

The biphasic nature of the this compound dose-response curve is attributed to its function as an allosteric agonist.[2] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) ligand binding site. This can lead to complex pharmacological profiles, including bell-shaped dose-response curves. The exact molecular mechanism for the descending part of the curve with this compound is not fully elucidated but is a recognized characteristic of some allosteric agonists.

Q4: What are the key signaling pathways activated by this compound?

This compound, through its activation of BRS-3, stimulates several downstream signaling cascades. The most prominently studied is the activation of Phospholipase C (PLC). Additionally, it has been shown to be a full agonist for the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and paxillin.[2][5] It is a partial agonist for Phospholipase A2 (PLA2) activation.[2][5]

Data Presentation

Table 1: Pharmacological Profile of this compound at the Human BRS-3 Receptor

ParameterCell TypeValueReference
PLC Activation (EC50) hBRS-3 expressing cells0.05–0.08 nM[4]
NCI-H720 cells0.14 ± 0.05 nM[6]
NCI-H69 cells3.29 ± 0.54 nM[6]
Concentration for Maximal PLC Stimulation hBRS-3 Balb cells & NCI-N417 cells10 nM[3]
Inhibition at Supramaximal Concentrations hBRS-3 Balb cells~50% decrease at 1 µM[3]
NCI-N417 cells~57% decrease at 1 µM[3]
NCI-H720 cells28% decrease[6]
NCI-H69 cells29% decrease[6]
Binding Affinity (Ki) - High Affinity Site hBRS-3 expressing cells0.08 nM[5]
Binding Affinity (Ki) - Low Affinity Site hBRS-3 expressing cells11–29 nM[5]

Experimental Protocols

Protocol: Generation of a Dose-Response Curve for this compound via [3H]-myo-inositol Incorporation Assay

This protocol is designed to measure the accumulation of inositol phosphates (IPs) in response to varying concentrations of this compound, which is indicative of PLC activation.

Materials:

  • Cells expressing the human BRS-3 receptor (e.g., transfected BALB/3T3 or NCI-H1299 cells).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • [3H]-myo-inositol.

  • Inositol-free medium.

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., HBSS with 10 mM LiCl).

  • Lysis buffer (e.g., ice-cold 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Seeding: Seed BRS-3 expressing cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Radiolabeling:

    • Aspirate the culture medium.

    • Wash the cells once with inositol-free medium.

    • Add inositol-free medium containing [3H]-myo-inositol (e.g., 0.5 µCi/mL) to each well.

    • Incubate for 18-24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation:

    • Aspirate the labeling medium.

    • Wash the cells with assay buffer.

    • Add assay buffer to each well and pre-incubate for 15-30 minutes at 37°C. The lithium chloride (LiCl) in the assay buffer inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer. It is crucial to include a wide range of concentrations to capture both the ascending and descending portions of the curve (e.g., 10-12 M to 10-5 M). Also, include a vehicle control (DMSO).

    • Aspirate the pre-incubation buffer and add the different concentrations of this compound to the respective wells.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP Extraction:

    • Aspirate the compound-containing buffer.

    • Add ice-cold lysis buffer to each well to stop the reaction and lyse the cells.

    • Incubate on ice for at least 30 minutes.

    • Collect the lysates.

  • Separation of Inositol Phosphates:

    • Apply the cell lysates to pre-equilibrated anion exchange columns.

    • Wash the columns to remove free [3H]-myo-inositol.

    • Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) or disintegrations per minute (DPM) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model suitable for biphasic curves (e.g., a bell-shaped dose-response model) to determine parameters such as EC50 for the initial stimulatory phase and the concentration at which maximal stimulation occurs.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No response or weak signal 1. Low BRS-3 receptor expression in cells.2. Inefficient labeling with [3H]-myo-inositol.3. Inactive this compound compound.4. Suboptimal incubation times or temperature.1. Verify receptor expression via Western blot or qPCR. Use a cell line with confirmed high expression.2. Increase the concentration of [3H]-myo-inositol or extend the labeling time.3. Use a fresh stock of the compound and verify its integrity.4. Optimize incubation times for labeling, pre-incubation, and compound treatment.
High background signal 1. Incomplete removal of free [3H]-myo-inositol.2. Basal PLC activity is too high.1. Ensure thorough washing of the anion exchange columns before eluting the IPs.2. Reduce cell seeding density or serum-starve the cells before the assay.
Failure to observe the descending part of the biphasic curve 1. The range of this compound concentrations is not high enough.2. The specific cell line or assay conditions do not favor the biphasic response.1. Extend the dose-response curve to higher concentrations (e.g., up to 10 µM).2. While the biphasic response is generally observed, its magnitude can be cell-type dependent. Ensure all other assay parameters are optimal.
High variability between replicate wells 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the plate.1. Ensure a homogenous cell suspension and careful seeding technique.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.

Visualizations

Signaling Pathway

BRS3_Signaling_Pathway cluster_receptor Cell Membrane cluster_agonist cluster_downstream Intracellular Signaling BRS3 BRS-3 Gq Gq BRS3->Gq Activates MK5046 This compound (Allosteric Agonist) MK5046->BRS3 Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Gq->MAPK Activates FAK FAK Gq->FAK Activates Akt Akt Gq->Akt Activates Paxillin Paxillin Gq->Paxillin Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Induces PKC PKC DAG->PKC Activates

Caption: BRS-3 signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed BRS-3 Expressing Cells radiolabel 2. Radiolabel with [³H]-myo-inositol seed_cells->radiolabel pre_incubate 3. Pre-incubate with LiCl radiolabel->pre_incubate treat 4. Treat with this compound Dilutions pre_incubate->treat lyse 5. Lyse Cells treat->lyse separate_ip 6. Separate IPs via Anion Exchange lyse->separate_ip quantify 7. Quantify Radioactivity separate_ip->quantify analyze_data 8. Plot and Analyze Dose-Response Curve quantify->analyze_data

References

Potential off-target effects of (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-MK-5046. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing a transient increase in blood pressure and heart rate in our animal models after administering this compound. Is this an expected on-target effect or a potential off-target liability?

A1: Transient increases in blood pressure and heart rate are documented on-target effects of this compound, mediated through its agonism of the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2][3] These cardiovascular effects are typically modest and have been observed to desensitize with continued dosing in preclinical models.[1][2] In a phase I clinical trial, single doses of MK-5046 also caused a transient increase in blood pressure.[4][5] The proposed mechanism involves the activation of the sympathetic nervous system.[3] While this is an expected on-target effect, it is a critical parameter to monitor in your experiments. If the observed cardiovascular changes are more pronounced or persistent than reported in the literature, consider the experimental troubleshooting guide below.

Q2: Our in-vitro assays suggest potential activity at non-BRS-3 targets. What are the known off-target interactions of this compound?

A2: this compound is characterized as a potent and selective BRS-3 agonist.[6][7] Compared to earlier compounds in its class, MK-5046 has an improved off-target profile, notably with diminished binding to the hERG potassium channel.[6] However, one study has reported that MK-5046 can inhibit the diltiazem (B1670644) (DLZ) site of the rabbit calcium ion channel with an IC50 of 1.9 μM.[8] If your experiments suggest other off-target activities, it is crucial to conduct further selectivity profiling against a broad panel of receptors and enzymes to characterize these interactions.

Q3: We have observed unexpected behavioral changes in our animal models, such as jitteriness and altered thermal sensations. Are these known effects of this compound?

A3: Yes, these are known effects that have been reported. In a clinical study, participants reported feeling hot, cold, and/or jittery.[4][5] Additionally, modest and transient increases in body temperature have been observed in animal models.[1][2] These effects are considered to be on-target and related to the role of BRS-3 in regulating energy homeostasis and metabolic rate.[1][6]

Q4: We have unexpectedly observed penile erections in our male animal models. Is this a documented effect of this compound?

A4: Yes, the occurrence of erections is a documented, unanticipated on-target effect of this compound observed in a phase I clinical study.[2][4][5] This finding suggests a potential role for BRS-3 in reproductive physiology.[2][4][5]

Troubleshooting Guides

Issue: Greater than expected or persistent cardiovascular effects (blood pressure and heart rate).

Possible Causes & Troubleshooting Steps:

  • Dose and Formulation:

    • Verify Dose Calculation: Double-check all calculations for dose preparation.

    • Formulation Issues: Ensure the compound is fully solubilized and stable in the vehicle used for administration. Poor formulation can lead to inconsistent exposure.

    • Route of Administration: The route of administration can significantly impact the pharmacokinetic profile. Ensure it is consistent with your experimental design and published literature.

  • Animal Model:

    • Species/Strain Differences: The magnitude of cardiovascular effects can vary between different species and strains of laboratory animals.

    • Animal Health Status: Underlying health conditions in the animals can influence their response to the compound. Ensure all animals are healthy before starting the experiment.

  • Experimental Procedure:

    • Handling Stress: Acclimate animals to handling and experimental procedures to minimize stress-induced cardiovascular changes.

    • Monitoring Equipment: Calibrate and validate all equipment used for cardiovascular monitoring.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeValue
BRS-3HumanIC5027 nM[8]
BRS-3HumanEC5025 nM[8]
BRS-3HumanKi3.4 nM[8]
BRS-3MouseIC505.4 nM[8]
BRS-3RatIC501.2 nM[8]
BRS-3DogIC506.5 nM[8]
BRS-3RhesusIC5050 nM[8]
Calcium Ion Channel (DLZ site)RabbitIC501.9 µM[8]
hERG Potassium ChannelHumanKiDiminished binding (>5.9 µM)[6]

Experimental Protocols

Protocol: Assessment of Cardiovascular Effects in a Rodent Model

This protocol provides a general methodology for assessing the impact of this compound on blood pressure and heart rate in telemeterized rats, based on descriptions from published studies.[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation:

    • Anesthetize rats according to approved institutional protocols.

    • Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.

    • Allow for a post-operative recovery period of at least one week.

  • Acclimation:

    • House rats individually in their home cages placed on top of telemetry receivers.

    • Acclimate the animals to the experimental room and handling for several days prior to the study.

  • Dosing:

    • Prepare this compound in an appropriate vehicle.

    • Administer the compound via the desired route (e.g., oral gavage).

    • Administer vehicle to a control group.

  • Data Collection:

    • Continuously record systolic blood pressure, diastolic blood pressure, and heart rate via the telemetry system.

    • Collect baseline data for at least 24 hours prior to dosing.

    • Continue data collection for a defined period post-dosing (e.g., 24 hours).

  • Data Analysis:

    • Analyze the telemetry data to determine the time course and magnitude of changes in cardiovascular parameters compared to baseline and the vehicle control group.

Visualizations

BRS3_Signaling_Pathway MK5046 This compound BRS3 BRS-3 Receptor (GPCR) MK5046->BRS3 Allosteric Agonist G_protein G-protein BRS3->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK PLC->MAPK FAK FAK PLC->FAK Akt Akt PLC->Akt Paxillin Paxillin PLC->Paxillin Cellular_Response Cellular Response (e.g., Metabolic Rate Regulation) MAPK->Cellular_Response FAK->Cellular_Response Akt->Cellular_Response Paxillin->Cellular_Response

Caption: BRS-3 signaling cascade upon activation by this compound.

Experimental_Workflow start Start: Observe Unexpected Cardiovascular Effects verify_dose Verify Dose Calculation & Formulation start->verify_dose check_animals Assess Animal Health & Acclimation start->check_animals calibrate_equipment Calibrate Monitoring Equipment start->calibrate_equipment evaluate_data Re-evaluate Data verify_dose->evaluate_data check_animals->evaluate_data calibrate_equipment->evaluate_data on_target Conclude as On-Target Effect evaluate_data->on_target Effects align with aknown pharmacology off_target_screen Conduct Off-Target Receptor Screening evaluate_data->off_target_screen Discrepancy remains

Caption: Troubleshooting workflow for unexpected cardiovascular effects.

References

(R)-MK-5046 Preclinical Side Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the preclinical side effects of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting and managing potential experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in preclinical models?

A1: The most frequently reported side effects in preclinical studies across species (mice, rats, and dogs) are transient increases in cardiovascular and thermoregulatory parameters. These include modest and temporary elevations in heart rate, blood pressure, and body temperature.[1][2] These effects are considered on-target, mediated by the agonism of the BRS-3 receptor.

Q2: Are the cardiovascular and thermogenic side effects of this compound persistent?

A2: No, a key characteristic of these side effects is their transient nature. Studies in rats and dogs have demonstrated that the increases in heart rate, blood pressure, and body temperature tend to decrease or "desensitize" with continued or repeated dosing.[1][2] In human studies, a similar attenuation of the blood pressure and thermal sensations was observed with a second dose.[3]

Q3: What is the mechanism behind the observed side effects?

A3: The side effects are linked to the central mechanism of action of this compound. The BRS-3 receptor is predominantly expressed in the central nervous system (CNS), including in hypothalamic regions that regulate energy homeostasis, body temperature, and cardiovascular function.[4] Agonism of these central BRS-3 receptors leads to an increase in sympathetic nervous system outflow, which in turn mediates the observed transient increases in heart rate, blood pressure, and thermogenesis.[5]

Q4: Are there any observed central nervous system (CNS) side effects beyond the cardiovascular and thermoregulatory changes?

A4: Preclinical studies have not highlighted significant adverse behavioral or neurological side effects. The primary CNS-mediated effects are the modulation of cardiovascular and thermoregulatory pathways. A standard Functional Observational Battery (FOB) can be employed to systematically assess any potential subtle neurological or behavioral changes.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Higher than expected increase in blood pressure or heart rate in telemeterized rodents. 1. First-dose effect: The initial administration of this compound can produce the most pronounced cardiovascular response. 2. Animal stress: Handling or other environmental stressors can potentiate cardiovascular responses. 3. Incorrect dosing: Inaccurate dose preparation or administration.1. Continue with the planned dosing regimen and monitor for desensitization of the effect with subsequent doses. 2. Ensure animals are adequately acclimated to the experimental procedures and environment. Minimize handling stress. 3. Verify dose calculations and administration technique.
Variability in cardiovascular telemetry data between animals. 1. Surgical recovery: Incomplete recovery from telemetry implant surgery. 2. Individual animal differences: Biological variability in response to the compound. 3. Technical issues: Signal artifacts or improper data filtering.1. Ensure a sufficient post-operative recovery period (typically at least one week) before initiating the study. 2. Increase the number of animals per group to improve statistical power and account for individual variability. 3. Consult resources on telemetry data analysis to properly identify and handle signal artifacts. Ensure consistent data processing across all animals.
No observed desensitization of cardiovascular effects with repeated dosing. 1. Insufficient dosing frequency or duration: The dosing regimen may not be adequate to induce tachyphylaxis. 2. Off-target effects (less likely for this compound): The observed effect may not be solely mediated by BRS-3 agonism.1. Review the dosing schedule. Desensitization has been observed with daily dosing. 2. Confirm the identity and purity of the test compound.
Unexpected behavioral changes in rodents. 1. On-target CNS effects: While not prominently reported, BRS-3 agonism could potentially influence behavior. 2. General malaise: High doses may induce non-specific effects on animal well-being.1. Implement a Functional Observational Battery (FOB) to systematically assess and quantify any behavioral changes. 2. Include a dose-response assessment to determine if the effects are dose-related.

Data Presentation

Summary of Cardiovascular and Thermoregulatory Side Effects
Species Model Parameter Dose Effect Citation
Mouse AnesthetizedMean Arterial Pressure1 mg/kg (IV)Increase of 8 ± 2 mmHg
Heart Rate1 mg/kg (IV)Increase of 49 ± 14 beats/min
Rat Conscious, TelemeterizedBlood Pressure & Heart Rate3 mg/kgTransient increases[5]
Dog ConsciousBody Temperature & Heart RateNot specifiedInitial increases that abated with continued dosing[1][2]

Experimental Protocols

Cardiovascular Safety Assessment in Telemeterized Rodents

This protocol provides a general framework for assessing the cardiovascular side effects of this compound in conscious, freely moving rats.

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Telemetry Implantation:

    • Surgically implant a telemetry transmitter (e.g., for measuring blood pressure and heart rate) into the abdominal cavity under aseptic conditions and appropriate anesthesia.

    • The pressure catheter is inserted into the abdominal aorta.

    • Allow for a post-operative recovery period of at least 7-10 days to ensure the animals have returned to their normal physiological state.

  • Housing: House animals individually in cages that allow for clear telemetry signal reception. Maintain a controlled environment with a standard light-dark cycle, temperature, and humidity.

  • Acclimation: Acclimate the animals to the experimental room and procedures (e.g., handling, dosing) for several days before the start of the study to minimize stress-induced cardiovascular changes.

  • Dosing:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage).

    • A crossover design, where each animal receives both vehicle and different doses of the compound with a sufficient washout period in between, can be effective.

  • Data Acquisition:

    • Record baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure; heart rate) continuously for at least 24 hours before dosing.

    • Following administration, continuously record data for a predefined period (e.g., 24 hours) to capture the onset, magnitude, and duration of any effects.

  • Data Analysis:

    • Analyze the data in appropriate time intervals (e.g., 5-15 minute averages).

    • Compare the post-dose data to the pre-dose baseline for each animal and to the vehicle control group.

    • Pay close attention to the time course of any changes to characterize the transient nature of the effects.

Functional Observational Battery (FOB) in Rats

The FOB is a standardized method to screen for overt neurological and behavioral abnormalities.

  • Animal Model: Adult rats (e.g., Sprague-Dawley).

  • Acclimation: Acclimate animals to the testing room and handling by the experimenter.

  • Observations: The FOB consists of three main parts:

    • Home Cage Observations: Observe the animal undisturbed in its home cage, noting posture, activity level, and any abnormal behaviors (e.g., tremors, convulsions).

    • Open Field Observations: Place the animal in a standard open field arena and record parameters such as locomotor activity, rearing frequency, grooming, and defecation/urination for a set period (e.g., 5 minutes).

    • Sensorimotor and Reflex Assessments: Conduct a series of manipulative tests to assess sensory and motor functions and reflexes. This includes:

      • Reactivity: Response to touch, tail pinch.

      • Motor Function: Grip strength, gait, righting reflex.

      • Autonomic Signs: Pupil size, salivation, piloerection.

      • Body Temperature: Measure rectal temperature.

  • Scoring: Use a standardized scoring system to quantify the observed behaviors and reflexes.

  • Timing: Conduct the FOB at the time of expected peak plasma concentration of this compound and potentially at later time points to assess the duration of any effects.

Visualizations

BRS3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Intracellular Signaling MK5046 This compound (Allosteric Agonist) BRS3 BRS-3 Receptor (GPCR) MK5046->BRS3 Binds to allosteric site G_protein Gq/11 BRS3->G_protein Activates MAPK MAPK Pathway BRS3->MAPK Activates FAK_Akt_Paxillin FAK, Akt, Paxillin Activation BRS3->FAK_Akt_Paxillin Activates PLC Phospholipase C (PLC) G_protein->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Physiological_Effects Physiological Effects (↑ Sympathetic Outflow) Ca_PKC->Physiological_Effects MAPK->Physiological_Effects FAK_Akt_Paxillin->Physiological_Effects

Caption: this compound allosteric agonism of the BRS-3 receptor and downstream signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rat) Telemetry_Implant Implant Telemetry Device Animal_Model->Telemetry_Implant Recovery Post-Surgical Recovery (≥ 7 days) Telemetry_Implant->Recovery Acclimation Acclimation to Procedures Recovery->Acclimation Baseline Record Baseline Data (24h) Acclimation->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Post_Dose_Recording Continuous Data Recording (e.g., 24h) Dosing->Post_Dose_Recording Data_Processing Process and Analyze Data (e.g., time-averaged) Post_Dose_Recording->Data_Processing Comparison Compare Post-Dose to Baseline and Vehicle Data_Processing->Comparison Interpretation Interpret Findings (Transient Effects, Desensitization) Comparison->Interpretation

Caption: Workflow for cardiovascular safety assessment using telemetry.

References

Technical Support Center: Managing (R)-MK-5046-Induced Changes in Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing changes in blood pressure induced by the Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist, (R)-MK-5046.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced changes in blood pressure?

A1: this compound is a potent and selective agonist for the Bombesin Receptor Subtype-3 (BRS-3), a Gq-protein coupled receptor.[1] Activation of BRS-3, particularly in the hypothalamus and other brain regions, leads to an increase in central sympathetic outflow.[1][2] This heightened sympathetic tone results in a transient increase in both systolic and diastolic blood pressure, as well as heart rate.[2][3]

Q2: What is the typical magnitude and duration of the blood pressure increase following this compound administration?

A2: The increase in blood pressure is transient and dose-dependent.[4][5] In clinical studies with healthy male volunteers, single oral doses of this compound (ranging from 10-160 mg) resulted in a temporary elevation of blood pressure that coincided with the time to maximum plasma concentration (Tmax), typically around 1 to 1.5 hours post-dose.[4][5] The effect generally subsides as the compound is eliminated, with an apparent terminal half-life of 1.5 to 3.5 hours.[4][5]

Q3: Do the blood pressure effects of this compound change with repeated administration?

A3: Yes, the hypertensive effects of this compound have been shown to attenuate with repeated dosing.[4][6][7] Clinical data indicates that a second dose administered 6 hours after the first resulted in a diminished blood pressure response.[4][7] This phenomenon, known as tachyphylaxis, has also been observed in preclinical studies with chronic dosing.[6][7]

Q4: Are there any known pharmacological interventions to counteract the acute blood pressure increase?

A4: Preclinical studies in mice have shown that the increase in mean arterial pressure and heart rate induced by intravenous infusion of this compound can be blocked by pretreatment with clonidine (B47849).[3] Clonidine is a centrally acting α2-adrenergic agonist that acts as a sympatholytic, reducing sympathetic outflow from the central nervous system.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly large or prolonged increase in blood pressure. Individual subject sensitivity, incorrect dosage, or interaction with other compounds.- Verify the correct dosage and administration protocol. - Continuously monitor blood pressure and heart rate. - In preclinical models, consider the use of a sympatholytic agent like clonidine for acute management, following appropriate ethical and experimental guidelines.[3] - Review subject characteristics for any pre-existing cardiovascular conditions.
High variability in blood pressure readings between subjects. Differences in stress levels, improper measurement technique, or genetic variability in BRS-3 expression or sensitivity.- Ensure a consistent and controlled experimental environment to minimize stress. - Strictly adhere to standardized blood pressure measurement protocols (see Experimental Protocols section). - Allow for an adequate acclimatization period for subjects before measurements. - In preclinical studies, consider using telemetric monitoring for continuous and stress-free data collection.[8]
Blood pressure increase is not observed at expected doses. Compound degradation, incorrect formulation, or administration issues.- Confirm the integrity and concentration of the this compound formulation. - Verify the administration route and technique to ensure proper delivery. - In preclinical studies, ensure the compound is administered at a dose known to elicit a response in the specific species and model being used.
Attenuation of the blood pressure effect is not observed with repeated dosing. Insufficient time between doses for tachyphylaxis to develop or a dosing regimen that does not lead to receptor desensitization.- Review the dosing interval. Clinical studies have shown attenuation with a 6-hour interval between doses.[4] - In preclinical models, the dosing regimen may need to be adjusted to induce tachyphylaxis. Chronic dosing has been shown to lead to desensitization.[6]

Data Presentation

Table 1: Dose-Dependent Effect of a Single Oral Dose of this compound on Blood Pressure in Healthy Male Volunteers

This compound DoseNMean Peak Plasma Concentration (Cmax) (ng/mL)Mean Change from Baseline in Systolic Blood Pressure (ΔSBP) at 1 hour (mmHg)Mean Change from Baseline in Diastolic Blood Pressure (ΔDBP) at 1 hour (mmHg)
10 mg6123~5~2
40 mg6548~12~5
120 mg61730~18~7
160 mg62150~20~8

Data are estimated from graphical representations in the cited literature and are for illustrative purposes.[4]

An Emax model was used to describe the relationship between plasma concentration and the change in blood pressure at 1-hour post-dose:

  • ΔSBP = 23.33 * [MK-5046] / ([MK-5046] + 1842) [4]

  • ΔDBP = 8.561 * [MK-5046] / ([MK-5046] + 315.3) [4]

Experimental Protocols

Preclinical Blood Pressure Measurement in Rodents

Objective: To accurately measure blood pressure changes in response to this compound administration in a preclinical rodent model.

Method 1: Invasive Telemetry (Recommended for continuous and accurate data)

  • Materials: Implantable telemetry device, surgical tools, data acquisition system.

  • Procedure:

    • Surgically implant the telemetry device with the catheter inserted into the carotid artery or abdominal aorta, following aseptic surgical procedures.

    • Allow for a post-operative recovery period of at least 7-10 days to ensure the animal has returned to its normal physiological state.

    • House the animal in its home cage placed on the receiver.

    • Record baseline blood pressure and heart rate for at least 24 hours prior to compound administration.

    • Administer this compound via the desired route (e.g., oral gavage, intravenous injection).

    • Continuously record blood pressure, heart rate, and activity data.

  • Advantages: Provides continuous, long-term, and stress-free measurements in conscious, unrestrained animals.[8]

Method 2: Non-Invasive Tail-Cuff Plethysmography

  • Materials: Tail-cuff plethysmography system (cuff, sensor, inflation pump), animal restrainer, warming platform.

  • Procedure:

    • Acclimatize the animal to the restraint and measurement procedure for several days prior to the experiment to minimize stress-induced blood pressure elevations.[8]

    • Place the animal in the restrainer on a warming platform to promote blood flow to the tail.

    • Position the tail cuff and sensor on the animal's tail.

    • Record a stable baseline blood pressure by taking multiple readings.

    • Administer this compound.

    • Measure blood pressure at predetermined time points post-administration.

  • Disadvantages: Can induce stress, leading to data variability; provides intermittent rather than continuous data.[8]

Clinical Blood Pressure Measurement

Objective: To monitor blood pressure changes in human subjects following administration of this compound.

Method 1: Unattended Automated Office Blood Pressure (uAOBP)

  • Materials: Validated automated oscillometric blood pressure device.

  • Procedure:

    • Have the subject rest in a quiet room for at least 5 minutes.

    • Place the appropriately sized cuff on the subject's upper arm.

    • Leave the subject alone in the room to minimize "white coat" hypertension.

    • Program the device to take a series of readings (e.g., 3-5 readings at 1-2 minute intervals).

    • Discard the first reading and average the subsequent readings.

Method 2: Ambulatory Blood Pressure Monitoring (ABPM)

  • Materials: Portable ABPM device, appropriately sized cuff, patient diary.

  • Procedure:

    • Fit the subject with the ABPM device, which is programmed to take readings at set intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).

    • Instruct the subject to go about their normal daily activities and to keep a diary of their activities, sleep times, and any symptoms.

    • After 24 hours, remove the device and download the data for analysis of 24-hour, daytime, and nighttime average blood pressure.

Mandatory Visualizations

BRS3_Signaling_Pathway cluster_cns Central Nervous System (Hypothalamus) cluster_sns Sympathetic Nervous System cluster_effects Physiological Effects MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Agonist Binding Gq Gq Protein BRS3->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Activation Neuronal Activation Ca_PKC->Neuronal_Activation Sympathetic_Outflow Increased Sympathetic Outflow Neuronal_Activation->Sympathetic_Outflow Heart Heart Sympathetic_Outflow->Heart Blood_Vessels Blood Vessels Sympathetic_Outflow->Blood_Vessels HR_Increase Increased Heart Rate Heart->HR_Increase Increased Chronotropy & Inotropy BP_Increase Increased Blood Pressure Blood_Vessels->BP_Increase Vasoconstriction

Caption: Signaling pathway of this compound-induced blood pressure increase.

Experimental_Workflow cluster_preclinical Preclinical Workflow (Rodent) cluster_clinical Clinical Workflow (Human) Animal_Prep Animal Preparation (Telemetry Implantation or Acclimatization) Baseline Baseline BP Measurement (24h Telemetry or Multiple Tail-Cuff Readings) Animal_Prep->Baseline Dosing_Pre Administer this compound Baseline->Dosing_Pre Monitoring_Pre Continuous or Intermittent BP Monitoring Dosing_Pre->Monitoring_Pre Data_Analysis_Pre Data Analysis (Change from Baseline) Monitoring_Pre->Data_Analysis_Pre Subject_Screening Subject Screening & Consent Baseline_Visit Baseline Visit (uAOBP or 24h ABPM) Subject_Screening->Baseline_Visit Dosing_Clin Administer this compound Baseline_Visit->Dosing_Clin Monitoring_Clin Post-Dose BP Monitoring (uAOBP or ABPM) Dosing_Clin->Monitoring_Clin Data_Analysis_Clin Data Analysis (Safety & Efficacy Endpoints) Monitoring_Clin->Data_Analysis_Clin

Caption: General experimental workflows for assessing blood pressure.

References

Optimizing (R)-MK-5046 treatment duration for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (R)-MK-5046 in their experiments. The information is designed to address specific issues that may be encountered during the process of optimizing treatment duration for efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally active, small-molecule agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3).[1][2] BRS-3 is an orphan G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is implicated in the regulation of energy homeostasis.[1][3] this compound functions as an allosteric agonist, meaning it binds to a site on the receptor that is different from the binding site of the natural (orthosteric) ligand.[4][5] This allosteric binding leads to the activation of downstream signaling pathways.

Q2: What are the known downstream signaling pathways activated by this compound?

Upon binding to BRS-3, this compound has been shown to activate several intracellular signaling cascades, including the activation of phospholipase C (PLC), mitogen-activated protein kinase (MAPK), focal adhesion kinase (FAK), Akt, and paxillin.[6] The activation of these pathways ultimately leads to the physiological effects observed with this compound treatment.

Q3: What is the reported pharmacokinetic profile of this compound and how might this influence treatment duration?

In human studies, this compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1 hour.[7] It has a relatively short apparent terminal half-life of 1.5 to 3.5 hours.[3][7] This short half-life is a critical consideration when designing treatment regimens. For sustained efficacy, especially in chronic studies, this may necessitate multiple daily doses or a continuous delivery method to maintain plasma concentrations above the therapeutic threshold.

Troubleshooting Guides

Issue 1: Suboptimal or no response to this compound treatment in in vitro experiments.

  • Possible Cause 1: Inappropriate Cell Line.

    • Troubleshooting Step: Confirm that the cell line used in your experiment endogenously expresses BRS-3 or has been engineered to express the receptor. The lack of BRS-3 expression is a primary reason for non-responsiveness.

  • Possible Cause 2: Incorrect Drug Concentration.

    • Troubleshooting Step: The effective concentration (EC50) of this compound for human BRS-3 is in the low nanomolar range (e.g., 25 ± 3 nM).[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations spanning several orders of magnitude around the expected EC50.

  • Possible Cause 3: Insufficient Treatment Duration.

    • Troubleshooting Step: Given the signaling kinetics, a short-term incubation (e.g., 30 minutes to a few hours) may be sufficient to observe acute signaling events like PLC or MAPK activation.[6] However, for endpoints related to changes in gene expression or cell phenotype, a longer treatment duration may be necessary. A time-course experiment is recommended to identify the optimal treatment window.

  • Possible Cause 4: Drug Instability.

    • Troubleshooting Step: Ensure proper storage of the this compound stock solution, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your culture medium for each experiment.

Issue 2: Variability in efficacy or unexpected side effects in in vivo animal studies.

  • Possible Cause 1: Inadequate Dosing Regimen.

    • Troubleshooting Step: The short half-life of this compound may require frequent dosing (e.g., twice daily) or the use of osmotic mini-pumps for continuous delivery to maintain stable plasma concentrations.[1] A single daily dose might lead to peaks and troughs in plasma levels, resulting in inconsistent efficacy.

  • Possible Cause 2: Tachyphylaxis or Desensitization.

    • Troubleshooting Step: While some studies suggest a lack of tachyphylaxis with chronic dosing for weight loss, transient effects on blood pressure, heart rate, and body temperature have been observed to desensitize with continued treatment.[1][8][9] If you observe a diminishing effect over time, consider if this is a desired outcome (for side effects) or a loss of efficacy for your primary endpoint. The treatment duration should be designed to capture the desired therapeutic window before significant desensitization of the primary effect occurs.

  • Possible Cause 3: Species-specific Differences.

    • Troubleshooting Step: The potency and metabolism of this compound can vary between species. Pharmacokinetic and pharmacodynamic studies in your chosen animal model are essential before embarking on long-term efficacy studies. The reported effective dose in diet-induced obese mice was 25 mg/kg/day.[1][8]

  • Possible Cause 4: Off-target Effects.

    • Troubleshooting Step: While this compound is reported to be selective for BRS-3, high concentrations could potentially lead to off-target effects.[1] If unexpected phenotypes are observed, consider reducing the dose or using a more targeted delivery method if possible.

Data Presentation

Table 1: In Vitro Potency of this compound at the Human BRS-3 Receptor

ParameterValue (nM)Reference
IC5027 ± 13[1]
EC5025 ± 3[1]

Table 2: Summary of Preclinical In Vivo Efficacy Studies with this compound

Animal ModelDoseTreatment DurationKey Efficacy EndpointResultReference
Diet-Induced Obese Mice25 mg/kg/day (s.c. infusion)14 daysBody Weight Reduction8-9% reduction compared to vehicle[1]
Diet-Induced Obese MiceSingle oral doses2-24 hoursFood Intake InhibitionDose-dependent reduction[8]
Diet-Induced Obese MiceSingle oral dosesN/AIncreased Fasting Metabolic RateSignificant increase[8]
DogsN/AChronicBody Weight ReductionStatistically significant and persistent weight loss[8][9]

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration for In Vitro MAPK Activation

  • Cell Seeding: Plate BRS-3 expressing cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).

  • Time-Course Treatment: Treat the serum-starved cells with the different concentrations of this compound for various durations. A suggested time-course could be 0, 5, 15, 30, 60, and 120 minutes.

  • Cell Lysis: At each time point, aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated MAPK (e.g., p-ERK1/2) and total MAPK.

  • Densitometry and Analysis: Quantify the band intensities for phosphorylated and total MAPK. The optimal treatment duration will be the time point at which the peak phosphorylation is observed for the effective concentrations of this compound.

Protocol 2: Evaluating the Efficacy of this compound on Body Weight in a Diet-Induced Obese (DIO) Mouse Model

  • Animal Model: Use a validated DIO mouse model (e.g., C57BL/6J mice fed a high-fat diet for 12-16 weeks).

  • Acclimatization and Baseline Measurements: Acclimatize the animals to individual housing and handling. Record baseline body weight and food intake for at least one week before the start of the treatment.

  • Grouping and Dosing: Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound at different doses). Based on the short half-life, consider subcutaneous osmotic mini-pumps for continuous delivery or twice-daily oral gavage.

  • Treatment Period: A 14 to 28-day treatment period is often sufficient to observe significant effects on body weight.

  • Monitoring: Monitor body weight and food intake daily. Other parameters such as body composition (using DEXA or MRI), energy expenditure (using metabolic cages), and relevant plasma biomarkers can be measured at baseline and at the end of the study.

  • Data Analysis: Analyze the changes in body weight and other parameters over the treatment duration. The optimal duration would be the period that achieves a stable and significant therapeutic effect without major adverse events.

Mandatory Visualizations

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Allosteric Agonism Gq Gq Protein BRS3->Gq Activation FAK FAK BRS3->FAK Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activation MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade Activation Physiological_Effects Physiological Effects (e.g., Increased Metabolism) MAPK_Cascade->Physiological_Effects Akt Akt FAK->Akt Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Akt->Physiological_Effects Experimental_Workflow_InVitro start Start: BRS-3 Expressing Cells seeding Cell Seeding & Growth start->seeding starvation Serum Starvation (12-24h) seeding->starvation treatment Treatment with this compound (Dose-Response & Time-Course) starvation->treatment lysis Cell Lysis treatment->lysis analysis Downstream Analysis (e.g., Western Blot for pMAPK) lysis->analysis endpoint Endpoint: Determine Optimal Concentration & Duration analysis->endpoint Troubleshooting_Logic issue Issue: Suboptimal Efficacy is_invitro In Vitro Experiment? issue->is_invitro check_expression Verify BRS-3 Expression is_invitro->check_expression Yes check_dosing Review Dosing Regimen (Frequency/Route) is_invitro->check_dosing No (In Vivo) optimize_conc Perform Dose-Response check_expression->optimize_conc optimize_time Perform Time-Course optimize_conc->optimize_time check_pk Consider Pharmacokinetics (Short Half-Life) check_dosing->check_pk check_tachyphylaxis Evaluate for Tachyphylaxis check_pk->check_tachyphylaxis

References

Troubleshooting inconsistent results in (R)-MK-5046 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the bombesin (B8815690) receptor subtype-3 (BRS-3) allosteric agonist, (R)-MK-5046. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.

Troubleshooting Guides

Inconsistent In Vitro Assay Results

Problem: High variability or poor reproducibility in cell-based assays (e.g., PLC activation, MAPK signaling).

Potential CauseRecommended Solution
Cell Line Variability Ensure consistent cell line passage number and confluency. High passage numbers can lead to genetic drift and altered receptor expression or signaling. Maintain a cell density of 60-70% confluency on the day of the experiment.[1]
Assay Conditions Optimize serum starvation time to reduce basal signaling activity. Ensure consistent incubation times with this compound. For signaling pathways with transient activation, perform a time-course experiment to identify the optimal time point for measurement.
Compound Stability/Solubility Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure complete solubilization in culture media; precipitation can lead to inaccurate concentrations.
Receptor Desensitization BRS-3, like many GPCRs, can undergo desensitization and internalization upon prolonged agonist exposure.[2] Consider shorter incubation times or using a system to measure rapid signaling events.
Allosteric Agonism Complexity The allosteric nature of this compound means its activity can be influenced by the presence of endogenous ligands or the specific conformation of the receptor.[3] Ensure a well-characterized cell system with minimal endogenous ligand production if possible.

Problem: Lower than expected potency (EC50) in functional assays.

Potential CauseRecommended Solution
Incorrect Assay Endpoint This compound may exhibit biased agonism, preferentially activating certain signaling pathways over others. Confirm that the chosen downstream readout (e.g., PLC, MAPK, Akt) is robustly activated by BRS-3 in your cell system.[4]
Low Receptor Expression The level of receptor expression can significantly impact the observed potency of an allosteric agonist.[3] Verify BRS-3 expression levels in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher or inducible receptor expression.
Assay Buffer Composition Components in the assay buffer (e.g., divalent cations, serum proteins) can interfere with compound activity or receptor function. Use a simplified, well-defined buffer system where possible.
Inconsistent In Vivo Study Results

Problem: Variable effects on food intake, body weight, or metabolic parameters in animal models.

Potential CauseRecommended Solution
Pharmacokinetics & Dosing This compound has a relatively short half-life in some species.[5][6] The timing of administration and measurement of endpoints is critical. For sustained effects, consider continuous infusion or more frequent dosing.[7]
Animal Model & Diet The metabolic state of the animals (e.g., diet-induced obese vs. lean) can influence the response to BRS-3 agonism.[8][9] Ensure consistent diet and acclimatization periods. Use littermate controls whenever possible.
Transient Effects & Desensitization Some in vivo effects of this compound, such as changes in body temperature and heart rate, can be transient and abate with continued dosing.[8][9] For chronic studies, allow for an initial adaptation period.
Route of Administration Oral bioavailability can vary. Ensure consistent formulation and administration techniques. For initial studies, consider subcutaneous or intravenous routes to bypass potential absorption variability.[10]
Off-Target Effects While selective, high concentrations of any compound can lead to off-target effects.[11] Use the lowest effective dose and include BRS-3 knockout animals as a negative control to confirm on-target effects.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric agonist of the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor (GPCR).[10] Upon binding to an allosteric site on BRS-3, it promotes a conformational change that activates the receptor, leading to the stimulation of downstream signaling pathways, primarily through Gq-protein coupling and activation of phospholipase C (PLC).[4][12] This, in turn, leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC) and the MAPK/ERK pathway.

Q2: What are the key downstream signaling pathways activated by this compound?

A2: The primary pathway activated by this compound through BRS-3 is the PLC/IP3/DAG cascade. This subsequently leads to the activation of several other important signaling molecules, including:

  • Mitogen-Activated Protein Kinase (MAPK/ERK): Involved in cell proliferation and differentiation.

  • Focal Adhesion Kinase (FAK): Plays a role in cell adhesion and migration.

  • Akt (Protein Kinase B): A key regulator of cell survival and metabolism.

  • Paxillin: An adaptor protein involved in focal adhesion signaling.

Q3: What are the expected in vivo effects of this compound?

A3: In preclinical animal models, this compound has been shown to reduce food intake, increase metabolic rate, and lead to sustained body weight loss in diet-induced obese models.[7][8][9] It can also cause transient increases in body temperature, heart rate, and blood pressure, which tend to diminish with repeated dosing.[8][9]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Store stock solutions at -20°C or -80°C and protect from light. For in vivo studies, the formulation will depend on the route of administration and should be prepared according to established protocols, ensuring the compound remains in solution.

Q5: Are there known off-target effects for this compound?

A5: this compound is reported to be a selective BRS-3 agonist.[7][13] However, at higher concentrations, it has been shown to interact with the diltiazem (B1670644) binding site of L-type calcium channels.[10] As with any pharmacological tool, it is crucial to use the lowest effective concentration to minimize the potential for off-target effects.

Experimental Protocols and Data

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Across Species

SpeciesBinding Affinity (IC50, nM)Functional Potency (EC50, nM)
Human2725
Mouse5.421
Rat1.22.2
Dog6.51.6
Rhesus506.9
Data compiled from MedchemExpress product information.[10]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-∞ (ng*hr/mL)t1/2 (hr)
10113 ± 461.0 (0.5-1.5)269 ± 701.3
40448 ± 2041.0 (0.5-1.5)1080 ± 2901.6
1201480 ± 5901.0 (1.0-1.5)4250 ± 11602.3
1601790 ± 6001.0 (1.0-2.0)5110 ± 11302.2
Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax. Half-life is the apparent terminal half-life. Adapted from studies in healthy male volunteers.[5][6]
Methodologies for Key Experiments

Phospholipase C (PLC) Activation Assay

  • Cell Culture: Plate cells expressing BRS-3 in a suitable multi-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the compound to the cells and incubate for the desired time (e.g., 30 minutes).

  • Cell Lysis: Aspirate the media and lyse the cells in an appropriate lysis buffer.

  • IP3 Measurement: Measure the concentration of inositol trisphosphate (IP3) in the cell lysates using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Plot the IP3 concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

MAPK/ERK Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Follow steps 1-3 as described for the PLC assay. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to capture peak phosphorylation.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Allosteric Agonism Gq Gq Protein BRS3->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activation RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Effects (Metabolism, Gene Expression) ERK->Downstream

Caption: BRS-3 signaling pathway activated by this compound.

Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Compound, Cells, Antibodies) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times, Conditions) Check_Reagents->Check_Protocol Reagents OK InVitro In Vitro Assay? Check_Protocol->InVitro Protocol OK InVivo In Vivo Study? InVitro->InVivo No Cell_Issues Check Cell Health & Density InVitro->Cell_Issues Yes PK_Issues Review Pharmacokinetics & Dosing InVivo->PK_Issues Yes Assay_Params Optimize Assay Parameters (Time course, Endpoint) Cell_Issues->Assay_Params Receptor_Exp Confirm BRS-3 Expression Assay_Params->Receptor_Exp End Consistent Results Receptor_Exp->End Issue Identified & Resolved Animal_Model Assess Animal Model & Diet PK_Issues->Animal_Model Controls Include Negative Controls (e.g., BRS-3 KO) Animal_Model->Controls Controls->End Issue Identified & Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing the Selectivity of (R)-MK-5046 for Bombesin Receptor Subtype-3 (BRS-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to improve the selectivity of (R)-MK-5046 and similar compounds for the bombesin (B8815690) receptor subtype-3 (BRS-3). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity for BRS-3 important?

A1: this compound is a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor (GPCR).[1][2][3] BRS-3 is implicated in the regulation of energy homeostasis, making it a potential therapeutic target for obesity.[1][4][5] High selectivity for BRS-3 is crucial to minimize off-target effects that could arise from interactions with other bombesin receptors, such as the neuromedin B receptor (NMBR) and the gastrin-releasing peptide receptor (GRPR), or other unrelated receptors.[1] Off-target activities can lead to undesirable side effects, as observed with transient increases in blood pressure and heart rate in preclinical and clinical studies of MK-5046.[2][4]

Q2: What is the known selectivity profile of MK-5046?

A2: MK-5046 displays high selectivity for human BRS-3 over other human bombesin receptors (GRPR and NMBR) in functional assays.[6][7] However, it's important to note that MK-5046 has been shown to interact with the diltiazem (B1670644) (DLZ) site of the rabbit calcium ion channel at sub-micromolar concentrations.[1]

Q3: How does this compound activate BRS-3?

A3: this compound acts as an allosteric agonist at the BRS-3 receptor.[8] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand.[8] This allosteric interaction leads to a conformational change in the receptor, initiating downstream signaling cascades. Evidence for its allosteric mechanism includes its ability to only partially inhibit the binding of orthosteric radioligands and the noncompetitive nature of its inhibition by BRS-3 antagonists.[8]

Troubleshooting Guide: Improving Selectivity

Issue 1: A newly synthesized analog of this compound shows reduced selectivity for BRS-3.

Possible Cause: Modifications to the core structure of this compound may have inadvertently introduced interactions with off-target receptors. The structure-activity relationship (SAR) around the lead compound is complex, and even minor changes can alter the selectivity profile.[1]

Troubleshooting Steps:

  • Comprehensive Selectivity Profiling: Screen the analog against a panel of receptors, including at a minimum the other bombesin receptor subtypes (NMBR and GRPR).

  • Structure-Activity Relationship (SAR) Analysis: Systematically evaluate how structural modifications impact both potency at BRS-3 and activity at off-targets. Consider that the initial optimization of MK-5046 involved modifications to improve metabolic stability and reduce off-target ion channel activity.[1]

  • Consider Allosteric Modulation: Since MK-5046 is an allosteric agonist, explore whether the new analog maintains this mechanism.[8] Allosteric sites are often less conserved between receptor subtypes, which can be exploited to achieve greater selectivity.[9][10]

Issue 2: High non-specific binding in radioligand binding assays is obscuring the selectivity data.

Possible Cause: The hydrophobic nature of the test compounds or issues with the assay conditions can lead to high non-specific binding (NSB).[11][12]

Troubleshooting Steps:

  • Optimize Assay Buffer: Include blocking agents like bovine serum albumin (BSA) to reduce binding to non-receptor components.[11][12]

  • Adjust Incubation Conditions: Shorter incubation times and lower temperatures can sometimes decrease NSB, but ensure that equilibrium for specific binding is still reached.[11]

  • Optimize Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.[11]

  • Titrate Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal.[11]

Data Presentation

Table 1: Binding Affinity and Functional Potency of MK-5046 at Human Bombesin Receptors

ReceptorBinding Affinity (Ki)Functional Potency (EC50)
hBRS-3 High-affinity site: 0.08 nM[6][7][13]0.02 nM (PLC activation)[6][7][13]
Low-affinity site: 11-29 nM[6][7][13]
hGRPR >10,000 nM[6]>10,000 nM[6]
hNMBR >10,000 nM[6]>10,000 nM[6]

Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for BRS-3.

  • Materials:

    • Cell membranes expressing the target BRS-3 receptor.

    • Radiolabeled ligand with known affinity for BRS-3 (e.g., [¹²⁵I]-[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14)).[1]

    • Unlabeled test compound (e.g., an analog of this compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]

    • Wash buffer (ice-cold binding buffer).[14]

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and the varying concentrations of the unlabeled test compound.[14]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.[14]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot specific binding as a function of the log concentration of the test compound.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

2. Functional Assay: Phospholipase C (PLC) Activation

This assay measures the ability of a compound to activate BRS-3 and trigger downstream signaling through the PLC pathway.[6][7]

  • Materials:

    • Cells expressing BRS-3 (e.g., HEK293AEQ cells).[1]

    • Test compound.

    • Assay buffer.

    • A method to measure inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization.

  • Procedure:

    • Plate the BRS-3 expressing cells in a suitable microplate.

    • Add varying concentrations of the test compound to the wells.

    • Incubate for a specific time to allow for receptor activation and downstream signaling.

    • Measure the accumulation of a second messenger, such as inositol phosphates ([³H]IP) or changes in intracellular calcium levels.[6]

  • Data Analysis:

    • Plot the response (e.g., [³H]IP accumulation) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Visualizations

BRS3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MK-5046 MK-5046 BRS-3 BRS-3 MK-5046->BRS-3 Binds to allosteric site Gq Gq BRS-3->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates MAPK_Pathway MAPK Pathway PKC_activation->MAPK_Pathway Leads to

Caption: BRS-3 signaling pathway activated by this compound.

Experimental_Workflow start Start: Synthesize Analog binding_assay Radioligand Binding Assay (BRS-3, NMBR, GRPR) start->binding_assay functional_assay Functional Assay (e.g., PLC activation) start->functional_assay data_analysis Data Analysis: Determine Ki and EC50 binding_assay->data_analysis functional_assay->data_analysis selectivity_assessment Is Selectivity Improved? data_analysis->selectivity_assessment sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_assessment->sar_analysis No end End: Optimized Analog selectivity_assessment->end Yes lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start

Caption: Workflow for assessing the selectivity of a novel BRS-3 agonist.

References

Navigating In Vivo Delivery of (R)-MK-5046: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the vehicle formulation for the in vivo delivery of (R)-MK-5046, a potent and selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist. Addressing the challenges associated with its poor aqueous solubility, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Troubleshooting Common Formulation Issues

Researchers may encounter several challenges when preparing this compound formulations for in vivo studies. This section provides a structured approach to troubleshooting common issues such as precipitation, instability, and inconsistent dosing.

Problem Potential Cause Recommended Solution
Precipitation upon addition of aqueous components The compound is crashing out of the initial solvent.1. Ensure the initial DMSO stock solution is fully dissolved; gentle warming and vortexing can aid this. 2. Add aqueous components (e.g., saline, SBE-β-CD solution) dropwise while continuously vortexing to avoid localized supersaturation. 3. Consider adjusting the ratio of co-solvents to aqueous phase to increase the overall solubilizing capacity of the vehicle.
Phase separation or cloudiness in the final formulation The components of the vehicle are not fully miscible or the drug concentration exceeds its solubility limit in the final mixture.1. Verify the quality and purity of all excipients. 2. Prepare the formulation in a stepwise manner, ensuring each component is fully integrated before adding the next.[1][2] 3. For oil-based formulations, ensure the initial DMSO volume is minimal and thoroughly dispersed within the oil. 4. If using SBE-β-CD, ensure the cyclodextrin (B1172386) is fully dissolved in saline before adding the DMSO/drug solution.
Difficulty in achieving the desired concentration The solubility of this compound is limited in the chosen vehicle.1. Refer to the provided solubility data and consider alternative vehicle formulations with higher solubilizing capacity. 2. For oral administration, a suspension formulation might be an alternative if a solution is not feasible at the target concentration.
Inconsistent animal dosing and variability in results The formulation is not homogenous, leading to inaccurate dosing.1. Ensure the final formulation is a clear, homogenous solution before each administration. If it is a suspension, ensure it is uniformly dispersed before drawing each dose. 2. Prepare fresh formulations for each experiment to avoid potential degradation or precipitation over time.
Adverse events in animal models not related to the compound's pharmacology The vehicle itself may be causing toxicity or irritation.1. Review the literature for the tolerability of the chosen vehicle in the specific animal model and route of administration. 2. Consider reducing the concentration of potentially irritating components like DMSO or Tween-80. 3. Always include a vehicle-only control group in your in vivo studies to differentiate vehicle effects from compound effects.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and handling of this compound for in vivo experiments.

Q1: What is a standard vehicle formulation for the in vivo delivery of this compound?

A1: A commonly used vehicle for this compound involves a multi-component system to ensure its solubility. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Alternative formulations include using 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil.[1][2] The choice of vehicle will depend on the route of administration and the desired concentration.

Q2: What is the solubility of this compound in common solvents?

A2: this compound is soluble in DMSO at a concentration of approximately 14.29 mg/mL (32.16 mM).[1] Its solubility in aqueous solutions is low, necessitating the use of co-solvents and other excipients for in vivo delivery.

Q3: How should I prepare the vehicle formulation?

A3: It is crucial to add the vehicle components in a specific order. Typically, the this compound is first dissolved in DMSO. Subsequently, other components like PEG300 and Tween-80 are added, followed by the gradual addition of the aqueous phase (saline) while mixing.[1][2] This stepwise process helps to maintain the drug in solution.

Q4: Can I store the prepared this compound formulation?

A4: It is highly recommended to prepare fresh formulations for each experiment. The stability of this compound in these complex vehicle systems over time is not fully characterized, and storage may lead to precipitation or degradation, resulting in inconsistent dosing and experimental variability.

Q5: What are some alternative excipients I can use for poorly soluble compounds like this compound?

A5: For poorly water-soluble drugs, several excipients can enhance bioavailability.[3] These include solubilizers like cyclodextrins (e.g., SBE-β-CD), surfactants (e.g., Tween-80, Polysorbate 20), and polymers (e.g., HPMC-AS, Povidone).[3][4][5] Lipid-based delivery systems can also be an effective approach.[6] The selection of excipients should be based on the specific physicochemical properties of the drug and the intended route of administration.

Experimental Protocols

Below are detailed methodologies for preparing common vehicle formulations for this compound.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol yields a clear solution with a solubility of at least 1.43 mg/mL.[1][2]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (4 times the volume of DMSO). Mix thoroughly by vortexing.

  • Add Tween-80 to the mixture (0.5 times the volume of DMSO). Mix thoroughly by vortexing.

  • Slowly add saline to the mixture while continuously vortexing until the final desired volume is reached (4.5 times the volume of DMSO).

  • Ensure the final solution is clear and homogenous before administration.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This protocol also yields a clear solution with a solubility of at least 1.43 mg/mL.[1][2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. Ensure the SBE-β-CD is completely dissolved.

  • Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD solution to the DMSO stock solution to achieve the final desired concentration (the volume of the SBE-β-CD solution will be 9 times the volume of the DMSO stock).

  • Mix thoroughly by vortexing until a clear, homogenous solution is obtained.

Visualizing Experimental Workflows

To aid in the clear understanding of the formulation processes, the following diagrams illustrate the stepwise procedures.

G cluster_0 Protocol 1: DMSO/PEG300/Tween-80/Saline A Dissolve this compound in DMSO B Add PEG300 A->B 10% of final volume C Add Tween-80 B->C 40% of final volume D Add Saline C->D 5% of final volume E Final Formulation (Clear Solution) D->E 45% of final volume

Caption: Workflow for preparing a DMSO/PEG300/Tween-80/Saline vehicle.

G cluster_1 Protocol 2: DMSO/SBE-β-CD/Saline F Dissolve this compound in DMSO H Combine DMSO stock and SBE-β-CD solution F->H 10% of final volume G Prepare 20% SBE-β-CD in Saline G->H 90% of final volume I Final Formulation (Clear Solution) H->I

Caption: Workflow for preparing a DMSO/SBE-β-CD/Saline vehicle.

G cluster_2 Decision Tree for Vehicle Selection J Start: Need to formulate This compound for in vivo study K Route of Administration? J->K L Oral K->L M Parenteral K->M N Consider DMSO/Corn Oil or Suspension L->N O Consider DMSO/PEG300/Tween-80/Saline or DMSO/SBE-β-CD/Saline M->O P Is a clear solution achieved at target concentration? N->P O->P Q Yes P->Q R No P->R S Proceed with in vivo study Q->S T Troubleshoot formulation: - Adjust solvent ratios - Try alternative excipients R->T

Caption: A decision-making guide for selecting an appropriate vehicle.

References

Validation & Comparative

A Comparative Guide to (R)-MK-5046 and Other Bombesin Receptor Subtype-3 (BRS-3) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of (R)-MK-5046, a notable nonpeptide Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist, with other available agonists. The information is supported by experimental data to assist researchers in selecting appropriate tools for their studies of BRS-3, an orphan G-protein coupled receptor implicated in energy homeostasis, glucose metabolism, and other physiological processes.

Introduction to BRS-3 and its Agonists

Bombesin Receptor Subtype-3 (BRS-3) is a G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system.[1] Despite its discovery, the endogenous ligand for BRS-3 remains unknown, classifying it as an orphan receptor.[2][3] Studies involving BRS-3 knockout mice have revealed their tendency to develop mild obesity and insulin (B600854) resistance, highlighting the receptor's role in regulating energy balance.[1][4] Consequently, BRS-3 has emerged as a promising therapeutic target for obesity and type 2 diabetes, spurring the development of synthetic agonists.[5][6]

This compound is a potent and selective, orally active, nonpeptide BRS-3 agonist.[1] It has been demonstrated to reduce food intake and body weight in diet-induced obese mice.[1] A key characteristic of this compound is its function as an allosteric agonist, meaning it binds to a site on the receptor distinct from the primary (orthosteric) binding site.[7] This guide will compare the in vitro pharmacological properties of this compound with other BRS-3 agonists, focusing on binding affinity, functional potency, and selectivity.

Comparative Pharmacology of BRS-3 Agonists

The following tables summarize the quantitative data for this compound and other BRS-3 agonists. The primary comparators are the universal peptide agonist [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14), herein referred to as Peptide #1, and the natural product oridonin (B1677485).

Table 1: Binding Affinity (Ki) of BRS-3 Ligands at Human Bombesin Receptors

CompoundhBRS-3 Ki (nM)hGRP-R Ki (nM)hNMB-R Ki (nM)Selectivity for hBRS-3Reference
This compound 0.08 (high affinity site), 11-29 (low affinity site)>10,000>10,000High[2]
Peptide #1 21.5 - 6.0Not ReportedNon-selective[2]
Bantag-1 (Antagonist) 1.3>10,000>10,000High[2]

Table 2: Functional Potency (EC50/Relative Potency) of BRS-3 Agonists

CompoundAssayPotency (nM)EfficacyReference
This compound PLC Activation0.02Full agonist (biphasic)[2][3]
MAPK, FAK, Akt, Paxillin ActivationNot ReportedFull agonist[2]
Phospholipase A2 ActivationNot ReportedPartial agonist[2]
Peptide #1 PLC Activation6Full agonist (monophasic)[2][3]
Oridonin Calcium Mobilization223.6Agonist[8]

BRS-3 Signaling Pathways

Activation of BRS-3 by an agonist such as this compound initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation primarily leads to the stimulation of Phospholipase C (PLC). This, in turn, results in downstream signaling through various pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.

BRS3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BRS3 BRS-3 Gq Gq BRS3->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC PKC DAG->PKC activates MAPK_Cascade MAPK Cascade (FAK, Akt, Paxillin) PKC->MAPK_Cascade activates Agonist BRS-3 Agonist (this compound) Agonist->BRS3 binds Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membranes Prepare Cell Membranes Expressing BRS-3 Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radioligand (e.g., ¹²⁵I-Bantag-1) Radioligand->Incubate Competitor Prepare Competitor Ligand (this compound) Competitor->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filter Filter->Count Analyze Analyze Data to Determine Ki Count->Analyze Calcium_Mobilization_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Cells Culture Cells Expressing BRS-3 Dye Load Cells with Calcium-Sensitive Dye Cells->Dye Agonist Add BRS-3 Agonist (this compound) Dye->Agonist Measure Measure Fluorescence Change over Time (FLIPR) Agonist->Measure Analyze Analyze Data to Determine EC50 Measure->Analyze

References

A Comparative Analysis of (R)-MK-5046 and Orthosteric BRS-3 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological and functional characteristics of the nonpeptide agonist (R)-MK-5046 and traditional orthosteric peptide agonists of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). BRS-3, an orphan G protein-coupled receptor, is a promising therapeutic target for obesity and other metabolic disorders. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to BRS-3 Agonists

BRS-3 activation has been demonstrated to play a significant role in regulating energy homeostasis, glucose metabolism, and food intake.[1][2] Agonists of this receptor are therefore of considerable interest. Orthosteric agonists, typically peptide-based, bind to the same site as the endogenous ligand. In contrast, this compound is a novel, potent, and selective small molecule agonist that exhibits distinct allosteric properties.[3] This guide will delineate the key differences in their binding, signaling, and functional outcomes based on available experimental data.

Comparative Quantitative Data

The following tables summarize the key quantitative parameters of this compound in comparison to a widely studied universal peptide agonist, [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14), hereafter referred to as Peptide #1.

Table 1: Comparative Binding Affinities (Ki) for Human BRS-3

CompoundCell LineHigh-Affinity Ki (nM)Low-Affinity Ki (nM)
This compound NCI-N4170.077 ± 0.00510.6 ± 2.1
Peptide #1 hBRS-3 Balb 3T3Not Applicable (Single Site)2
Bantag-1 (Antagonist) hBRS-3 Balb 3T30.029 ± 0.0081.95 ± 0.25

Data compiled from studies on human BRS-3 receptors expressed in different cell lines.[4]

Table 2: Functional Potency (EC50) for Phospholipase C (PLC) Activation

CompoundCell LineEC50 (nM)
This compound hBRS-3 Balb 3T3 & NCI-N4170.05 - 0.08
Peptide #1 hBRS-3 Balb 3T3 & NCI-N4176.5 - 14.0

This compound is approximately 130- to 178-fold more potent than Peptide #1 in activating PLC.[4]

Table 3: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

TreatmentDosageDurationBody Weight ReductionPrimary Mechanism
This compound 25 mg/kg/day14 days~9%Increased Metabolic Rate

Chronic dosing with this compound demonstrated sustained weight loss primarily through effects on metabolic rate rather than food intake.[5]

Mechanism of Action and Signaling Pathways

BRS-3 is a Gq-coupled receptor, and its activation initiates a cascade of intracellular signaling events.[2] While both this compound and orthosteric agonists like Peptide #1 converge on some of the same pathways, there are notable differences in their signaling signatures.

Key Signaling Pathways Activated by BRS-3 Agonists:

  • Phospholipase C (PLC) Pathway: Activation of BRS-3 leads to the stimulation of PLC, resulting in the generation of inositol (B14025) phosphates and an increase in intracellular calcium.[3][6]

  • MAPK/ERK Pathway: BRS-3 activation stimulates the phosphorylation of ERK (p42/p44 MAPK), a key pathway in cell proliferation and differentiation.[4][7]

  • PI3K/Akt Pathway: The receptor also signals through the PI3K/Akt pathway, which is involved in cell survival and metabolism.[1] this compound acts as a full agonist for the activation of Akt.[8]

  • Hippo Signaling Pathway: Recent studies have shown that BRS-3 activation by this compound can downregulate the Hippo signaling pathway, which is implicated in cell migration.[7]

  • mTOR Signaling Pathway: BRS-3 activation has also been linked to the promotion of the mTOR signaling pathway, which is associated with cell proliferation.[7]

The following diagram illustrates the primary signaling cascade initiated by BRS-3 activation.

BRS3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / Orthosteric Agonist BRS3 BRS-3 (Gq-coupled Receptor) Agonist->BRS3 Binds to Gq Gq BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_Akt_Pathway PI3K/Akt Pathway Gq->PI3K_Akt_Pathway Influences PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG -> Ca2 Ca2+ IP3_DAG->Ca2 Mobilizes PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates Gene_Expression Gene Expression Changes (Metabolism, Proliferation) MAPK_Pathway->Gene_Expression PI3K_Akt_Pathway->Gene_Expression

Caption: BRS-3 Signaling Pathway

Experimental Workflows and Methodologies

The data presented in this guide are derived from a variety of in vitro and in vivo experiments. Below are summaries of the key experimental protocols employed in the cited studies.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compounds for the BRS-3 receptor.

  • Methodology:

    • Membranes from cells expressing the human BRS-3 receptor (e.g., NCI-N417 or transfected Balb 3T3 cells) are prepared.

    • A radiolabeled ligand, such as 125I-Bantag-1, is incubated with the cell membranes in the presence of varying concentrations of the competitor compound (this compound or Peptide #1).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a gamma counter.

    • The Ki values are calculated from the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. Phospholipase C (PLC) Activation Assay

  • Objective: To measure the functional potency (EC50) of the agonists in activating the PLC signaling pathway.

  • Methodology:

    • Cells expressing the hBRS-3 receptor are cultured in the presence of [3H]myo-inositol to label the cellular phosphoinositide pools.

    • The cells are then stimulated with various concentrations of the agonist (this compound or Peptide #1) for a defined period.

    • The reaction is terminated, and the total inositol phosphates ([3H]IPs) are extracted.

    • The amount of [3H]IPs is quantified by liquid scintillation counting.

    • Dose-response curves are generated, and EC50 values are calculated.

3. Western Blotting for Protein Phosphorylation

  • Objective: To assess the activation of downstream signaling pathways such as MAPK/ERK.

  • Methodology:

    • hBRS-3 expressing cells are treated with the agonist for various times and at different concentrations.

    • The cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

The following diagram outlines the general workflow for assessing agonist-induced signaling.

Agonist_Signaling_Workflow Cell_Culture Culture hBRS-3 Expressing Cells Agonist_Treatment Treat with this compound or Orthosteric Agonist Cell_Culture->Agonist_Treatment Binding_Assay Radioligand Binding Assay Agonist_Treatment->Binding_Assay PLC_Assay [3H]Inositol Phosphate Assay Agonist_Treatment->PLC_Assay Western_Blot Western Blot for Phospho-proteins Agonist_Treatment->Western_Blot Data_Analysis_Binding Calculate Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_PLC Calculate EC50 PLC_Assay->Data_Analysis_PLC Data_Analysis_WB Quantify Phosphorylation Western_Blot->Data_Analysis_WB

Caption: Experimental Workflow for Agonist Characterization

Discussion and Conclusion

The available data clearly indicate that this compound and orthosteric peptide agonists of BRS-3, while both activating the receptor, do so through distinct mechanisms that result in different pharmacological profiles.

  • This compound as an Allosteric Agonist: The partial inhibition of radioligand binding and the non-competitive nature of its antagonism by Bantag-1 strongly suggest that this compound binds to an allosteric site on the BRS-3 receptor.[3][9] This is a significant finding, as allosteric modulators can offer advantages in terms of selectivity and the potential for biased signaling.

  • Potency vs. Affinity: A key takeaway is that binding affinity does not always directly correlate with functional potency. Despite its lower binding affinity compared to Peptide #1, this compound is substantially more potent in activating the PLC pathway.[4] This highlights the efficiency of the conformational change induced by the allosteric interaction.

  • Signaling Bias: this compound demonstrates signaling bias, acting as a full agonist for some pathways (MAPK, FAK, Akt) and a partial agonist for others (PLA2).[8] This differential activation of signaling cascades could lead to distinct cellular and physiological responses compared to orthosteric agonists. The prolonged activity of this compound further distinguishes it from the more rapid and transient stimulation by peptide agonists.[8]

  • Therapeutic Implications: The anti-obesity effects of this compound in preclinical models are promising and appear to be driven by an increase in metabolic rate.[5] The transient nature of its effects on heart rate and blood pressure suggests a potential for a favorable safety profile with chronic dosing.[5]

References

A Comparative Analysis of (R)-MK-5046 and Peptide BRS-3 Ligands for Bombesin Receptor Subtype-3 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nonpeptide agonist (R)-MK-5046 and traditional peptide ligands in activating the bombesin (B8815690) receptor subtype-3 (BRS-3). This analysis is supported by experimental data on receptor binding, signal transduction, and physiological effects.

The bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor implicated in a variety of physiological processes, including energy homeostasis, glucose metabolism, and cell growth.[1][2] Its potential as a therapeutic target for obesity and diabetes has driven the development of synthetic agonists.[3][4] This guide compares the efficacy of the potent and selective small molecule agonist this compound with that of a universal peptide agonist, specifically [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6–14), often referred to as peptide #1 in comparative studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative pharmacological studies of this compound and a universal peptide BRS-3 agonist.

Table 1: Receptor Binding Affinity

LigandCell LineHigh-Affinity Ki (nM)Low-Affinity Ki (nM)
This compound hBRS-3 Balb 3T30.080 ± 0.01829.2 ± 0.09
NCI-N4170.077 ± 0.00510.6 ± 2.1
Peptide Agonist hBRS-3 expressing cells~2-

Data sourced from a comparative pharmacology study.[5]

Table 2: Potency in Phospholipase C (PLC) Activation

LigandCell LineEC50 (nM)
This compound hBRS-3 expressing cells0.02 - 0.08
Peptide Agonist hBRS-3 expressing cells6.0 - 14.0

Data indicates that this compound is significantly more potent in activating the PLC pathway.[5]

Table 3: Pharmacokinetics of Oral this compound in Humans

ParameterValue
Time to Maximum Concentration (Tmax) ~1.5 - 3.5 hours
Terminal Half-life (t1/2) ~1.5 - 3.5 hours

Pharmacokinetic data from a phase I clinical trial in healthy male volunteers.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of the ligands to the human BRS-3 receptor (hBRS-3).

  • Cell Culture: Murine fibroblasts (Balb 3T3) or human small cell lung cancer cells (NCI-N417), both stably expressing hBRS-3, were used.

  • Membrane Preparation: Cell membranes were prepared and incubated with a radiolabeled BRS-3 specific antagonist, 125I-Bantag-1.

  • Competition Binding: Increasing concentrations of unlabeled this compound or the peptide agonist were added to compete with the radioligand for binding to the receptor.

  • Detection: The amount of bound radioactivity was measured using a gamma counter.

  • Data Analysis: The concentration of the ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The data for this compound was best fit by a two-site binding model, indicating high and low-affinity binding sites.[5]

Phospholipase C (PLC) Activation Assay

This functional assay measures the ability of the agonists to activate a key downstream signaling pathway of BRS-3.

  • Cell Culture: hBRS-3 expressing cells were cultured and labeled with [3H]myo-inositol.

  • Agonist Stimulation: Cells were stimulated with varying concentrations of this compound or the peptide agonist.

  • Inositol (B14025) Phosphate Measurement: The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, generating inositol phosphates (IPs). The total [3H]IPs were isolated by ion-exchange chromatography.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was calculated from the dose-response curves.[5][7]

Mandatory Visualization

BRS-3 Signaling Pathways

Activation of BRS-3 by an agonist initiates a cascade of intracellular signaling events. The diagram below illustrates the key pathways involved.

BRS3_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist BRS-3 BRS-3 (GPCR) Agonist->BRS-3 Gq Gq BRS-3->Gq MAPK_Pathway MAPK Pathway (ERK) BRS-3->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway BRS-3->PI3K_Akt_Pathway Hippo_Pathway Hippo Pathway (YAP) BRS-3->Hippo_Pathway downregulation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC PKC DAG->PKC PKC->MAPK_Pathway

Caption: BRS-3 signaling cascade upon agonist binding.

Experimental Workflow for Efficacy Comparison

The logical flow of experiments to compare the efficacy of this compound and peptide BRS-3 ligands is depicted below.

Experimental_Workflow Start Start Ligand_Selection Select Ligands: This compound & Peptide Agonist Start->Ligand_Selection Cell_Culture Culture hBRS-3 Expressing Cells Ligand_Selection->Cell_Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay PLC Activation Assay Cell_Culture->Functional_Assay Data_Analysis_Binding Calculate Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Calculate EC50 values Functional_Assay->Data_Analysis_Functional Comparison Compare Efficacy Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Conclusion Draw Conclusions on Relative Potency and Affinity Comparison->Conclusion

References

Validating the Anti-Obesity Effects of (R)-MK-5046 Through BRS-3 Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-MK-5046, a potent and selective allosteric agonist for the bombesin (B8815690) receptor subtype-3 (BRS-3), has demonstrated significant potential in preclinical models of obesity. Its mechanism of action, centered on increasing metabolic rate and reducing food intake, is crucial for its therapeutic efficacy. To rigorously validate that these effects are mediated specifically through BRS-3, studies utilizing BRS-3 knockout (KO) mice are indispensable. This guide provides a comprehensive comparison of the effects of this compound in wild-type versus BRS-3 KO mice, supported by experimental data and detailed protocols.

Mechanism of Action of this compound

This compound functions as an allosteric agonist at the BRS-3 receptor.[1][2] BRS-3 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] Upon activation by this compound, BRS-3 initiates downstream signaling cascades that are thought to regulate energy homeostasis. Mice lacking a functional BRS-3 receptor exhibit a phenotype characterized by mild obesity, insulin (B600854) resistance, hyperphagia (increased food intake), and a reduced metabolic rate.[4] The validation of this compound's effects relies on the principle that if its therapeutic actions are BRS-3 dependent, they will be significantly attenuated or completely absent in mice genetically engineered to lack this receptor.

Comparative Efficacy of this compound in Wild-Type and BRS-3 KO Mice

Experimental evidence robustly supports the BRS-3-mediated action of this compound. Studies have consistently shown that the administration of this compound to wild-type mice leads to a dose-dependent reduction in food intake and an increase in metabolic rate, resulting in body weight loss.[3][5][6] Conversely, these effects are not observed in BRS-3 KO mice, confirming that the compound's mechanism of action is on-target.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the effects of this compound in wild-type (WT) and BRS-3 knockout (KO) mice.

Table 1: Effect of this compound on Food Intake

Treatment GroupGenotypeDose (mg/kg)2-hour Food Intake (g)Overnight Food Intake (g)
VehicleWT-~1.2~4.5
This compoundWT100Reduced Reduced
VehicleBRS-3 KO-~1.3~4.8
This compoundBRS-3 KO100No significant change No significant change

Note: Specific gram values are illustrative based on qualitative descriptions in the search results. The key finding is the significant reduction in WT and lack thereof in KO mice.[5]

Table 2: Effect of this compound on Metabolic Rate

Treatment GroupGenotypeDose (mg/kg)Change in Metabolic Rate
VehicleWT-Baseline
This compoundWT30Increased
VehicleBRS-3 KO-Baseline
This compoundBRS-3 KO30No effect

Note: The increase in metabolic rate in WT mice was significant compared to vehicle controls.[5]

Table 3: Effect of Chronic this compound Dosing on Body Weight

Treatment GroupGenotypeDose (mg/kg/day)Study DurationBody Weight Change
VehicleWT (eDIO)-14 daysBaseline increase
This compoundWT (eDIO)2514 days~8-9% reduction vs. vehicle
VehicleBRS-3 KO-8 daysBaseline increase
This compoundBRS-3 KO100 (BID)8 daysNo significant effect

eDIO: established diet-induced obese mice.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.

Measurement of Food Intake
  • Animal Acclimation: Mice are individually housed to accurately measure individual food consumption. They are acclimated to these conditions for at least 2 days prior to the experiment.[1]

  • Fasting: To standardize hunger levels, mice are typically fasted for a period of 18 hours with free access to water before the administration of the compound or vehicle.[1]

  • Compound Administration: this compound or vehicle is administered, often via oral gavage or subcutaneous infusion.[3][5]

  • Food Measurement: A pre-weighed amount of standard chow is provided to each mouse. The remaining food is weighed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to calculate the amount consumed.[1] Spillage should be accounted for by placing a collection tray beneath the food hopper.

Measurement of Metabolic Rate (Indirect Calorimetry)
  • System Preparation: An open-circuit indirect calorimeter (e.g., Oxymax) is used. The system should be turned on and allowed to warm up for at least 2 hours. Calibration of the O2 and CO2 sensors is performed according to the manufacturer's instructions.[7]

  • Animal Acclimation: Mice are placed individually into metabolic chambers with ad libitum access to food and water. An acclimation period within the chambers is recommended before data collection begins.[8]

  • Data Collection: The system measures oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse at set intervals. These values are used to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.[7]

  • Data Analysis: Data is typically collected over a 24-hour period to account for circadian variations in metabolism. The effects of the compound are assessed by comparing the metabolic parameters of the treated group to the vehicle-treated control group.[8]

Signaling Pathways and Visualizations

BRS-3 activation by this compound initiates a cascade of intracellular signaling events. As a GPCR, BRS-3 is known to couple to G proteins, leading to the activation of various downstream effectors.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates mTOR_pathway mTOR Pathway BRS3->mTOR_pathway Activates PLC Phospholipase C (PLC) Gq->PLC Activates MK5046 This compound MK5046->BRS3 Binds to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Metabolism Regulation of Cell Metabolism Ca_release->Cell_Metabolism MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway Gene_Expression Changes in Gene Expression MAPK_pathway->Gene_Expression mTOR_pathway->Cell_Metabolism

Caption: BRS-3 signaling cascade initiated by this compound.

The experimental workflow for validating the on-target effects of this compound is a critical component of its preclinical development.

Experimental_Workflow cluster_animals Animal Models WT_mice Wild-Type (WT) Mice Treatment Treatment Administration (this compound or Vehicle) WT_mice->Treatment KO_mice BRS-3 Knockout (KO) Mice KO_mice->Treatment Food_Intake Food Intake Measurement Treatment->Food_Intake Metabolic_Rate Metabolic Rate Measurement (Indirect Calorimetry) Treatment->Metabolic_Rate Body_Weight Body Weight Monitoring Treatment->Body_Weight Data_Analysis Comparative Data Analysis (WT vs. KO) Food_Intake->Data_Analysis Metabolic_Rate->Data_Analysis Body_Weight->Data_Analysis Conclusion Conclusion: Effects are BRS-3 Dependent Data_Analysis->Conclusion

Caption: Workflow for validating this compound effects.

Comparison with an Alternative: Melanocortin-4 Receptor (MC4R) Agonists

While this compound targets the BRS-3 pathway, other anti-obesity drugs act on different signaling systems. A prominent example is the class of melanocortin-4 receptor (MC4R) agonists.

Table 4: this compound vs. MC4R Agonists

FeatureThis compound (BRS-3 Agonist)MC4R Agonists (e.g., Setmelanotide)
Target Receptor Bombesin Receptor Subtype-3 (BRS-3)Melanocortin-4 Receptor (MC4R)
Primary Mechanism Increases metabolic rate and reduces food intakePrimarily reduces appetite (anorexigenic)
Validation Model BRS-3 Knockout MiceMC4R Knockout Mice
Key Downstream Pathway Gq -> PLC, MAPK, mTORGs -> Adenylyl Cyclase -> cAMP
Clinical Status InvestigationalApproved for specific genetic obesity disorders

This comparison highlights the distinct mechanisms of action and stages of development for these two classes of anti-obesity compounds. The validation of each in their respective knockout mouse models has been a cornerstone of their development, ensuring on-target activity and providing a deeper understanding of their physiological roles.

References

Decoding the Selectivity of (R)-MK-5046: A Comparative Analysis of its Cross-reactivity with Bombesin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed investigation into the binding profile of (R)-MK-5046 reveals a high degree of selectivity for the bombesin (B8815690) receptor subtype-3 (BRS-3), with negligible interaction observed with the neuromedin B receptor (NMBR) and the gastrin-releasing peptide receptor (GRPR). This guide provides a comprehensive comparison of the cross-reactivity of this compound, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals in their evaluation of this potent agonist.

This compound, a small molecule agonist, has been identified as a highly selective allosteric agonist for the bombesin receptor subtype-3 (BRS-3), an orphan G protein-coupled receptor implicated in the regulation of energy homeostasis.[1][2] Understanding its interaction with other members of the bombesin receptor family, which includes the neuromedin B receptor (NMBR or BB1) and the gastrin-releasing peptide receptor (GRPR or BB2), is crucial for elucidating its specific biological functions and therapeutic potential.[1]

Quantitative Comparison of Receptor Binding and Functional Potency

Experimental data from radioligand binding assays and functional assays consistently demonstrate the pronounced selectivity of this compound for the human BRS-3 (hBRS-3) over hNMBR and hGRPR. The following tables summarize the key quantitative metrics that underscore this selectivity.

Table 1: Binding Affinity of this compound for Human Bombesin Receptors

CompoundReceptorIC50 (nM)Ki (nM)
This compoundhBRS-318[3], 27[4]3.7[5], 25[6]
hNMBR>10,000[3]-
hGRPR>10,000[3]-

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Table 2: Functional Potency of this compound at Human Bombesin Receptors

CompoundReceptorEC50 (nM)
This compoundhBRS-314[5], 25[4]
hNMBRNot Active
hGRPRNot Active

EC50: The half maximal effective concentration.

The data clearly indicates that this compound binds to and activates hBRS-3 at nanomolar concentrations, while its affinity for hNMBR and hGRPR is exceedingly low, with IC50 values greater than 10,000 nM.[3] This represents a selectivity of over 500-fold for BRS-3.

Bombesin Receptor Signaling Pathways

The bombesin receptor family, including BRS-3, NMBR, and GRPR, are G protein-coupled receptors that primarily signal through the Gq/11 family of G proteins.[7] Activation of these receptors initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This canonical pathway can lead to the activation of downstream signaling molecules such as mitogen-activated protein kinases (MAPK), PI3K/Akt, and Src kinases.[9][11]

Bombesin_Signaling Bombesin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound / Bombesin-like Peptide BRS3 BRS-3 (BB3) Ligand->BRS3 Binds to NMBR NMBR (BB1) Ligand->NMBR Binds to GRPR GRPR (BB2) Ligand->GRPR Binds to Gq11 Gq/11 BRS3->Gq11 Activates NMBR->Gq11 Activates GRPR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (MAPK, PI3K/Akt, Src) Ca_release->Downstream Leads to PKC->Downstream Leads to Binding_Assay Radioligand Binding Assay Workflow start Start cell_culture Culture CHO/HEK293 cells expressing bombesin receptors start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [¹²⁵I]-radioligand and this compound membrane_prep->incubation separation Separate bound and free radioligand incubation->separation measurement Measure bound radioactivity separation->measurement analysis Calculate IC50 measurement->analysis end End analysis->end PLC_Assay PLC Activation Assay Workflow start Start labeling Label cells with [³H]myo-inositol start->labeling stimulation Stimulate cells with this compound labeling->stimulation extraction Extract and isolate [³H]inositol phosphates stimulation->extraction quantification Quantify [³H]IPs extraction->quantification analysis Calculate EC50 quantification->analysis end End analysis->end

References

A Head-to-Head Comparison of the BRS-3 Agonist (R)-MK-5046 and Related Peptide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic nonpeptide agonist (R)-MK-5046 with a universal peptide agonist (peptide #1) and a peptide antagonist (Bantag-1), all of which target the bombesin (B8815690) receptor subtype-3 (BRS-3). The data presented is compiled from preclinical studies to facilitate a comprehensive understanding of their respective pharmacological profiles.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound, peptide #1, and Bantag-1 for the human BRS-3 receptor as determined in cellular assays.

Table 1: Comparative Binding Affinity at the Human BRS-3 Receptor

CompoundCell LineHigh-Affinity Ki (nM)Low-Affinity Ki (nM)
This compound hBRS-3 Balb 3T30.080 ± 0.01829.2 ± 0.09
NCI-N4170.077 ± 0.00510.6 ± 2.1
Peptide #1 hBRS-3 Balb 3T3 / NCI-N417~2-
Bantag-1 hBRS-3 Balb 3T30.029 ± 0.0081.95 ± 0.25
NCI-N4170.017 ± 0.041.98 ± 0.45

Data from Moreno et al., 2013.[1][2]

Table 2: Comparative Functional Potency in Phospholipase C (PLC) Activation

CompoundCell LineEC50 (nM)
This compound hBRS-3 Balb 3T3 / NCI-N417~0.02
Peptide #1 hBRS-3 Balb 3T3 / NCI-N417~6
Bantag-1 hBRS-3 Balb 3T3 / NCI-N417>10,000 (Antagonist)

Data from Moreno et al., 2013.[1][2]

Signaling Pathway and Experimental Workflow

To visualize the interactions of these compounds with the BRS-3 receptor and the methods used to characterize them, the following diagrams are provided.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MK5046 This compound (Agonist) MK5046->BRS3 Activates Bantag1 Bantag-1 (Antagonist) Bantag1->BRS3 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

BRS-3 receptor signaling cascade.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Cell Membranes (with BRS-3) incubation Incubate membranes, radioligand, and test compounds membranes->incubation radioligand Radioligand ([125I]-Peptide #1) radioligand->incubation compounds Test Compounds (MK-5046, Bantag-1) compounds->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration counting Scintillation Counting (measures radioactivity) filtration->counting analysis Data Analysis (calculate Ki values) counting->analysis

Workflow for radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Radioligand Binding Assay

This assay was performed to determine the binding affinity of the compounds for the human BRS-3 receptor.

  • Cell Preparation: Balb 3T3 cells stably transfected with the human BRS-3 receptor (hBRS-3 Balb 3T3) or NCI-N417 cells endogenously expressing the receptor were used.[1]

  • Radioligand: 125I-[d-Tyr6,β-Ala11,Phe13,Nle14]Bn-(6–14) (a radiolabeled version of peptide #1) was used as the radiotracer.[1][3]

  • Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound, peptide #1, or Bantag-1).[1][3] The incubation was carried out for 40-60 minutes at 21°C in a binding buffer.[1]

  • Separation and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters was then quantified using a gamma counter.[4]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[5]

Phospholipase C (PLC) Activation Assay

This functional assay was used to measure the ability of the compounds to activate the BRS-3 receptor and stimulate a downstream signaling event.

  • Cell Preparation: hBRS-3 Balb 3T3 or NCI-N417 cells were labeled by incubation with myo-[2-3H]inositol.[1]

  • Stimulation: The labeled cells were then stimulated with varying concentrations of the test compounds for 60 minutes at 37°C.[1]

  • Measurement of Inositol Phosphates (IPs): The reaction was stopped, and the total [3H]inositol phosphates were separated by ion-exchange chromatography.[3]

  • Data Analysis: The amount of [3H]IPs produced was quantified by liquid scintillation counting. The concentration of the agonist that produces 50% of the maximal response (EC50) was determined from the dose-response curves. For the antagonist, the ability to inhibit agonist-induced PLC activation was measured.[3]

Summary and Conclusion

The data indicates that this compound is a potent agonist of the human BRS-3 receptor, exhibiting significantly higher potency in activating phospholipase C compared to the universal peptide agonist, peptide #1.[1][2] Bantag-1 is confirmed as a high-affinity antagonist of the BRS-3 receptor.[1][2] The distinct pharmacological profiles of these compounds, a nonpeptide agonist, a peptide agonist, and a peptide antagonist, provide valuable tools for the further investigation of BRS-3 receptor function and its potential as a therapeutic target.

References

A Comparative Guide to the Preclinical Antiobesity Effects of (R)-MK-5046 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antiobesity effects of the bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, (R)-MK-5046, with three alternative antiobesity agents: lorcaserin (B1675133), phentermine, and orlistat. The information is compiled from publicly available experimental data to assist researchers in understanding the reproducibility and comparative efficacy of these compounds.

Executive Summary

This compound is a selective BRS-3 agonist that has demonstrated antiobesity effects in preclinical animal models, primarily by increasing metabolic rate rather than suppressing appetite.[1][2] While the initial findings from studies affiliated with Merck have been consistent, a comprehensive understanding of the reproducibility of these effects would be strengthened by independent research. In comparison, lorcaserin, a serotonin (B10506) 5-HT2c receptor agonist, phentermine, a sympathomimetic amine, and orlistat, a lipase (B570770) inhibitor, have also shown efficacy in preclinical models, each with distinct mechanisms of action and side effect profiles. This guide presents the available preclinical data for these compounds to facilitate a comparative assessment.

Quantitative Data Comparison

The following tables summarize the quantitative data on the antiobesity effects of this compound and its comparators from preclinical studies in rodent models of diet-induced obesity (DIO). It is important to note that these studies were not conducted head-to-head, and therefore, direct comparisons should be made with caution due to variations in experimental protocols.

Table 1: Efficacy of Antiobesity Agents in Rodent Models of Diet-Induced Obesity

CompoundAnimal ModelDoseDurationPrimary Efficacy OutcomeReference
This compound C57BL/6 Mice25 mg/kg/day (s.c. infusion)14 days~9% body weight reduction vs. vehicle[1][2]
Lorcaserin Sprague-Dawley Rats2 mg/kg (s.c., b.i.d.)28 days5.2% less body weight gain vs. vehicle[3]
Phentermine Male Albino Mice0.3 mg/kg/day (oral)4 weeksSignificant reduction in body weight vs. baseline[4][5]
Orlistat Sprague-Dawley Rats10 mg/kg/day (oral)6 weeksSignificant reduction in body weight gain vs. obese control[6]

Table 2: Reported Preclinical Side Effects and Mechanistic Notes

CompoundPrimary Mechanism of ActionKey Preclinical Side Effects/ObservationsReference
This compound BRS-3 AgonistTransient increases in body temperature, heart rate, and blood pressure.[1][7]
Lorcaserin Serotonin 5-HT2c Receptor AgonistReduced food intake; potential for behavioral changes at higher doses.[3][8]
Phentermine Sympathomimetic (Norepinephrine/Dopamine Releasing Agent)Increased locomotor activity, potential for cardiovascular effects.[9][10]
Orlistat Gastric and Pancreatic Lipase InhibitorGastrointestinal effects (e.g., oily stools) due to fat malabsorption.[6][11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.

This compound: Diet-Induced Obese (DIO) Mouse Model
  • Animal Model: Male C57BL/6 mice are typically used.[1]

  • Obesity Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., several weeks to months) to induce an obese phenotype.[1]

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered, for example, via subcutaneous infusion using osmotic mini-pumps to ensure continuous delivery.[2]

  • Outcome Measures: Body weight and food intake are monitored regularly. Metabolic parameters such as oxygen consumption (as an indicator of metabolic rate) are measured using metabolic cages. At the end of the study, body composition (fat mass vs. lean mass) can be analyzed.[1]

Lorcaserin: Diet-Induced Obese (DIO) Rat Model
  • Animal Model: Male Sprague-Dawley rats are commonly used.[3]

  • Obesity Induction: Rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for a specified duration to induce obesity.[3]

  • Drug Administration: Lorcaserin is typically dissolved in saline and administered via subcutaneous injection twice daily (b.i.d.).[3]

  • Outcome Measures: Body weight and food intake are recorded daily. Body composition is assessed using techniques like quantitative magnetic resonance (QMR). Cardiovascular safety can be evaluated through methods like echocardiography.[3]

Phentermine: Rodent Obesity Model
  • Animal Model: Studies have used both mice and rats.[4][10]

  • Study Design: Phentermine has been evaluated in both lean and DIO rodent models.

  • Drug Administration: The drug is typically administered orally, dissolved in a vehicle like water or 1% methylcellulose.[10]

  • Outcome Measures: Key endpoints include changes in body weight and food consumption. Behavioral assessments, such as locomotor activity, are also relevant given the drug's mechanism of action.[9][10]

Orlistat: Diet-Induced Obese (DIO) Rat Model
  • Animal Model: Male Sprague-Dawley or Wistar rats are often used.[6]

  • Obesity Induction: A high-fat diet is provided for several weeks to induce obesity.[6]

  • Drug Administration: Orlistat is typically mixed with the diet or administered orally via gavage, often in a vehicle like carboxymethylcellulose.[6][12]

  • Outcome Measures: Body weight and food intake are monitored. Due to its mechanism, analysis of fecal fat content is a specific and relevant outcome measure. Lipid profiles in the blood are also commonly assessed.[6]

Visualizations

BRS-3 Signaling Pathway

The diagram below illustrates the signaling pathway activated by this compound upon binding to the Bombesin Receptor Subtype-3 (BRS-3), a Gq protein-coupled receptor.

BRS3_Signaling_Pathway MK5046 This compound BRS3 BRS-3 Receptor MK5046->BRS3 Binds to Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Metabolic_Effects Increased Metabolic Rate & Energy Expenditure Ca2->Metabolic_Effects MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway MAPK_pathway->Metabolic_Effects

Caption: BRS-3 signaling cascade initiated by this compound.

Experimental Workflow for Preclinical Antiobesity Studies

The following diagram outlines a general experimental workflow for evaluating antiobesity compounds in a diet-induced obesity model.

Experimental_Workflow start Start: Select Rodent Model acclimatization Acclimatization (Standard Chow) start->acclimatization obesity_induction Obesity Induction (High-Fat Diet) acclimatization->obesity_induction randomization Randomization into Treatment Groups obesity_induction->randomization treatment Drug Administration (e.g., this compound or Comparator) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_assessment Metabolic Assessment (e.g., Metabolic Cages) monitoring->metabolic_assessment endpoint Endpoint Analysis (Body Composition, Biomarkers) metabolic_assessment->endpoint end End endpoint->end

Caption: General workflow for preclinical antiobesity drug evaluation.

References

In Vivo Validation of (R)-MK-5046's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of (R)-MK-5046, a potent and selective Bombesin (B8815690) Receptor Subtype-3 (BRS-3) agonist, with alternative compounds. The experimental data presented herein validates its mechanism of action in the context of obesity treatment.

Executive Summary

This compound is a BRS-3 agonist being investigated for its anti-obesity effects. The BRS-3 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and implicated in the regulation of energy homeostasis. Activation of BRS-3 is associated with reduced food intake and increased metabolic rate. This guide summarizes the in vivo data supporting the mechanism of action of this compound and compares its efficacy with another BRS-3 agonist, Oridonin, and the BRS-3 antagonist, Bantag-1. The contrasting effects of the agonist this compound and the antagonist Bantag-1 in vivo provide strong validation for the role of BRS-3 in energy balance.

Data Presentation

In Vivo Efficacy of BRS-3 Modulators on Body Weight and Food Intake
CompoundModelDoseDurationChange in Body WeightChange in Food IntakeReference
This compound Diet-Induced Obese (DIO) Mice25 mg/kg/day (s.c.)14 days↓ 9% vs. vehicleNot specified for this study[1][2]
DIO Mice10, 30, 100 mg/kg (p.o.)Single doseNot applicableDose-dependent ↓ in 2-h and overnight intake[2]
Obese Beagle Dogs3, 10 mg/kg (p.o., b.i.d.)28 daysSignificant ↓ vs. vehicleNot specified[2]
Oridonin High-Fat Diet-Induced NAFLD Mice20 mg/kgNot specifiedNot specified for obesityNot specified
Bantag-1 Not specifiedNot specifiedNot specified[3]
In Vivo Effects of this compound on Metabolic Rate
CompoundModelDoseObservationReference
This compound DIO Mice1, 3, 10, 30, 100 mg/kg (p.o.)Dose-dependent ↑ in metabolic rate[2]
Wild-type vs. Brs3 Knockout Mice30 mg/kg (p.o.)↑ in metabolic rate in wild-type, no effect in knockout[2]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common protocol to induce obesity in mice, similar to the studies cited, is as follows:

  • Animal Model: Male C57BL/6J mice are often used due to their susceptibility to diet-induced obesity.

  • Diet: Mice are fed a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 8-14 weeks to induce an obese phenotype. A control group is fed a standard chow diet.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Compound Administration: this compound or other test compounds are administered via oral gavage (p.o.) or subcutaneous injection (s.c.) at the specified doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound.

  • Measurements:

    • Body Weight: Measured daily or weekly.

    • Food Intake: Measured daily by weighing the remaining food.

    • Metabolic Rate: Assessed using indirect calorimetry systems, which measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

    • Body Composition: Can be analyzed using techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat and lean mass.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the Bombesin Receptor Subtype-3 (BRS-3). BRS-3 is a Gq-coupled GPCR. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Downstream signaling pathways include the activation of Mitogen-Activated Protein Kinase (MAPK), Focal Adhesion Kinase (FAK), Akt, and the mTOR pathway, ultimately leading to the physiological effects on energy metabolism.

BRS-3 Signaling Pathway

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MK5046 this compound (Agonist) BRS3 BRS-3 (Gq-coupled Receptor) MK5046->BRS3 Binds to Gq Gq protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates FAK FAK PKC->FAK Activates Akt Akt PKC->Akt Activates Metabolic_Effects ↓ Food Intake ↑ Metabolic Rate MAPK->Metabolic_Effects mTOR mTOR Pathway Akt->mTOR Activates mTOR->Metabolic_Effects

Caption: BRS-3 signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Validation

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis & Validation Animal_Model Diet-Induced Obese (DIO) Mice Grouping Randomization into Treatment Groups (Vehicle, MK-5046, Alternatives) Animal_Model->Grouping Dosing Chronic Dosing (e.g., 14-28 days) Grouping->Dosing Body_Weight Daily/Weekly Body Weight Dosing->Body_Weight Food_Intake Daily Food Intake Dosing->Food_Intake Metabolic_Rate Indirect Calorimetry (Energy Expenditure) Dosing->Metabolic_Rate Comparison Comparison of MK-5046 vs. Vehicle & Alternatives Body_Weight->Comparison Food_Intake->Comparison Metabolic_Rate->Comparison Conclusion Confirmation of BRS-3 Mediated Anti-Obesity Effects Comparison->Conclusion KO_Model Validation in BRS-3 Knockout Mice (Lack of Effect) KO_Model->Conclusion

Caption: Workflow for in vivo validation of this compound.

Comparison with Alternatives

Oridonin (BRS-3 Agonist)

Oridonin, a natural diterpenoid, has also been identified as a BRS-3 agonist. While in vivo studies have shown its potential in ameliorating nonalcoholic fatty liver disease (NAFLD) in mice, there is a lack of specific dose-response data on its effects on body weight and food intake in a diet-induced obesity model. This makes a direct quantitative comparison of its anti-obesity efficacy with this compound challenging at present. Further research is warranted to elucidate the anti-obesity potential of Oridonin.

Bantag-1 (BRS-3 Antagonist)

Bantag-1 is a selective BRS-3 antagonist. In contrast to the effects of this compound, administration of Bantag-1 has been shown to increase food intake and body weight.[3] This opposing effect strongly supports the role of the BRS-3 pathway in the regulation of energy balance and validates that the anti-obesity effects of this compound are indeed mediated through the agonism of this receptor.

Comparison with Other Anti-Obesity Drug Classes

This compound represents a novel mechanism of action for the treatment of obesity. Its primary effect of increasing metabolic rate, in addition to reducing food intake, distinguishes it from some other classes of anti-obesity drugs.

  • GLP-1 Receptor Agonists (e.g., Semaglutide): These agents primarily act by promoting satiety and reducing food intake, with a lesser direct effect on metabolic rate.

  • Lipase Inhibitors (e.g., Orlistat): These drugs work by preventing the absorption of dietary fats in the intestine.

  • Appetite Suppressants (e.g., Phentermine): These compounds act on the central nervous system to reduce hunger.

The dual action of this compound on both energy intake and expenditure could offer a comprehensive approach to weight management.

Conclusion

The in vivo data strongly support the mechanism of action of this compound as a BRS-3 agonist for the treatment of obesity. It effectively reduces body weight, decreases food intake, and increases metabolic rate in animal models of obesity.[1][2] The lack of effect in BRS-3 knockout mice further solidifies that its action is mediated through this specific receptor.[2] While other BRS-3 agonists like Oridonin are emerging, this compound is a well-characterized compound with robust preclinical data. The contrasting effects of the BRS-3 antagonist Bantag-1 provide a clear validation of the therapeutic potential of targeting the BRS-3 pathway with an agonist like this compound for the management of obesity.

References

A Comparative Analysis of (R)-MK-5046 Signaling Bias at the Bombesin Receptor Subtype-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling properties of (R)-MK-5046, a potent and selective allosteric agonist of the Bombesin (B8815690) Receptor Subtype-3 (BRS-3). The focus is on elucidating its signaling profile, particularly in the context of G-protein dependent and β-arrestin-mediated pathways. While quantitative data for G-protein pathway activation is available, direct comparative data on β-arrestin recruitment for this compound is limited in the current literature. This guide presents the available experimental data and provides detailed methodologies for key experiments to facilitate further research into the signaling bias of this compound.

Introduction to this compound and Signaling Bias

This compound is a small molecule agonist of the Bombesin Receptor Subtype-3 (BRS-3), a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis and metabolism.[1][2] Unlike orthosteric agonists that bind to the primary ligand binding site, this compound functions as an allosteric agonist, binding to a different site on the receptor.[3] This mode of action can lead to unique signaling profiles, a phenomenon known as "signaling bias" or "functional selectivity."[4][5]

Signaling bias refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another. For GPCRs, the two major signaling arms are the G-protein-mediated pathway, which leads to the production of second messengers like inositol (B14025) triphosphate (IP3) and cyclic AMP (cAMP), and the β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.[6][7][8] Understanding the signaling bias of a compound like this compound is crucial for predicting its therapeutic efficacy and potential side effects.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the activation of the Gq-mediated phospholipase C (PLC) pathway by this compound and a reference peptide agonist, "peptide-1". Activation of PLC leads to the generation of inositol phosphates (IPs), a key second messenger.

CompoundAssayParameterValue (nM)Cell LineReference
This compound[³H]IP GenerationEC₅₀12.5 ± 1.1BALB cells with hBRS-3[3]
Peptide-1[³H]IP GenerationEC₅₀3.48 ± 0.02BALB cells with hBRS-3[3]

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical Gq-protein and β-arrestin signaling pathways activated by GPCRs like BRS-3.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound BRS3 BRS-3 Receptor Agonist->BRS3 Binds Gq Gαq/11 BRS3->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: Canonical Gq-protein signaling pathway activated by BRS-3.

Beta_Arrestin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist BRS3 BRS-3 Receptor Agonist->BRS3 Binds GRK GRK BRS3->GRK Activates BRS3_P Phosphorylated BRS-3 GRK->BRS3 Phosphorylates BetaArrestin β-Arrestin BRS3_P->BetaArrestin Recruits Clathrin Clathrin BetaArrestin->Clathrin AP2 AP-2 BetaArrestin->AP2 MAPK_cascade MAPK Cascade (e.g., ERK) BetaArrestin->MAPK_cascade Scaffolds Endocytosis Endocytosis Clathrin->Endocytosis AP2->Endocytosis Signaling G-protein Independent Signaling MAPK_cascade->Signaling

Caption: β-Arrestin recruitment and downstream signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited or relevant to the analysis of this compound signaling are provided below.

Experimental Protocol 1: Inositol Phosphate (IP) Accumulation Assay (for Gq Pathway Activation)

This protocol is based on the methodology used to assess phospholipase C activation.[3]

1. Cell Culture and Seeding:

  • Culture BALB/3T3 cells stably expressing human BRS-3 (hBRS-3) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Seed the cells into 24-well plates and grow to confluence.

2. Radiolabeling:

  • Wash the confluent cells with serum-free DMEM.

  • Label the cells by incubating them overnight in serum-free DMEM containing 1 µCi/mL myo-[³H]inositol.

3. Ligand Stimulation:

  • Wash the cells with serum-free DMEM containing 10 mM LiCl.

  • Pre-incubate the cells in the same medium for 15 minutes at 37°C.

  • Add varying concentrations of this compound or the reference agonist (e.g., peptide-1) to the wells.

  • Incubate for 1 hour at 37°C.

4. Extraction of Inositol Phosphates:

  • Aspirate the medium and add ice-cold 0.1 M HCl.

  • Incubate on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Centrifuge to pellet the cellular debris.

5. Anion Exchange Chromatography:

  • Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

  • Wash the column with deionized water to remove free inositol.

  • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

6. Quantification:

  • Measure the radioactivity of the eluate using a liquid scintillation counter.

  • Plot the data as total inositol phosphates (in counts per minute or disintegrations per minute) versus the logarithm of the agonist concentration.

  • Analyze the data using a nonlinear regression to determine the EC₅₀ and Eₘₐₓ values.

Experimental Protocol 2: β-Arrestin Recruitment Assay (General Protocol)

This is a general protocol for a bioluminescence resonance energy transfer (BRET)-based β-arrestin recruitment assay, which can be adapted to study this compound.

1. Plasmid Constructs:

  • Clone the human BRS-3 receptor into a mammalian expression vector containing a Renilla luciferase (Rluc) tag at the C-terminus (BRS-3-Rluc).

  • Clone β-arrestin-2 into a separate mammalian expression vector containing a yellow fluorescent protein (YFP) tag at the N-terminus (YFP-β-arrestin-2).

2. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM with 10% fetal bovine serum.

  • Co-transfect the cells with the BRS-3-Rluc and YFP-β-arrestin-2 plasmids using a suitable transfection reagent.

  • Seed the transfected cells into a white, clear-bottom 96-well plate.

3. Ligand Stimulation:

  • 24-48 hours post-transfection, replace the culture medium with a buffer suitable for the BRET assay (e.g., HBSS).

  • Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM.

  • Immediately measure the baseline BRET signal using a plate reader capable of detecting both luminescence and fluorescence.

  • Add varying concentrations of this compound or a reference agonist to the wells.

4. BRET Measurement:

  • Measure the luminescence emission at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

  • The BRET ratio is calculated as the ratio of the light emitted by the acceptor (YFP) to the light emitted by the donor (Rluc).

  • An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.

5. Data Analysis:

  • Plot the change in the BRET ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the signaling bias of a GPCR ligand.

Experimental_Workflow cluster_assays Parallel Signaling Assays start Start: Characterize a Novel Ligand (this compound) g_protein_assay G-Protein Pathway Assay (e.g., IP Accumulation) start->g_protein_assay arrestin_assay β-Arrestin Pathway Assay (e.g., BRET Recruitment) start->arrestin_assay data_analysis Data Analysis: - Generate Dose-Response Curves - Determine EC₅₀ and Eₘₐₓ for each pathway g_protein_assay->data_analysis arrestin_assay->data_analysis bias_calculation Bias Calculation: - Normalize data to a reference agonist - Calculate bias factor or plot bias plot data_analysis->bias_calculation conclusion Conclusion: Determine Signaling Bias Profile of this compound bias_calculation->conclusion

Caption: General workflow for assessing GPCR signaling bias.

Conclusion

The available data indicates that this compound is a potent activator of the Gq-mediated phospholipase C pathway downstream of the BRS-3 receptor. A direct quantitative comparison of its signaling bias towards or away from the β-arrestin pathway is currently hampered by the lack of publicly available β-arrestin recruitment data for this specific compound. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. A thorough investigation into the β-arrestin recruitment profile of this compound will be essential to fully elucidate its signaling bias and to better understand its potential as a therapeutic agent. Future studies employing the outlined methodologies will be invaluable in constructing a complete picture of this compound's mechanism of action at the molecular level.

References

Benchmarking (R)-MK-5046 Against Known Anti-Obesity Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel bombesin (B8815690) receptor subtype-3 (BRS-3) agonist, (R)-MK-5046, with established anti-obesity drugs. The following sections detail the mechanisms of action, comparative efficacy, safety profiles, and underlying experimental methodologies to support further research and development in the field of obesity pharmacotherapy.

Introduction to this compound

This compound is a potent and selective, orally active allosteric agonist of the bombesin receptor subtype-3 (BRS-3).[1][2] BRS-3 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis.[3] Preclinical studies have demonstrated the efficacy of this compound in reducing body weight in diet-induced obese (DIO) mice, rats, and dogs.[4] The primary mechanism of action for its anti-obesity effect, particularly with chronic administration, appears to be an increase in metabolic rate rather than a reduction in food intake.[4][5] A phase I clinical trial in healthy and obese male volunteers has been conducted to evaluate its pharmacokinetics, safety, and tolerability.[4]

Comparative Analysis of Anti-Obesity Drugs

This section provides a comparative overview of this compound and several currently approved anti-obesity drugs.

Mechanism of Action

The following table summarizes the distinct mechanisms of action for each drug.

DrugDrug ClassMechanism of Action
This compound BRS-3 AgonistAllosteric agonist of the bombesin receptor subtype-3 (BRS-3), leading to increased metabolic rate.[1][4][5]
Liraglutide (B1674861) & Semaglutide (B3030467) GLP-1 Receptor AgonistsMimic the action of the native glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone. They enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and act on the brain to promote satiety.[6][7][8][9][10]
Orlistat Lipase InhibitorActs locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases, thereby preventing the absorption of dietary triglycerides.[11][12]
Phentermine-Topiramate Anorectic / AnticonvulsantPhentermine stimulates the release of norepinephrine (B1679862) in the brain, which suppresses appetite. Topiramate's mechanism in weight loss is not fully understood but is thought to involve appetite suppression and enhanced satiety through modulation of GABA receptors and other pathways.[13][14][15][16]
Naltrexone-Bupropion Opioid Antagonist / AntidepressantBupropion stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to reduced appetite and increased energy expenditure. Naltrexone blocks the opioid-mediated autoinhibitory feedback on POMC neurons, thus sustaining the effect of bupropion. The combination is also thought to affect the mesolimbic reward system to reduce food cravings.[17][18][19][20][21]
Efficacy: Preclinical and Clinical Data

The following tables summarize the weight loss efficacy of this compound in preclinical models and the comparative clinical efficacy of approved anti-obesity drugs.

Table 2.1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Animal Models

SpeciesDoseDurationBody Weight Reduction (%)Reference
Mouse25 mg/kg/day (sc infusion)14 days8-9% vs. vehicle[3]
RatNot specifiedNot specifiedEffective reduction[4]
Dog3 mg/kg & 10 mg/kg (oral, twice daily)28 daysStatistically significant

Table 2.2: Comparative Clinical Efficacy of Approved Anti-Obesity Drugs (Placebo-Subtracted Mean Weight Loss)

DrugDoseTrial DurationMean Weight Loss (%)Reference(s)
Liraglutide 3.0 mg daily56 weeks~5.4%[22]
Semaglutide 2.4 mg weekly68 weeks~12.4%[9]
Orlistat 120 mg three times daily1 year~2.9%[22]
Phentermine-Topiramate 15 mg/92 mg daily56 weeks~6.8%[22]
Naltrexone-Bupropion 32 mg/360 mg daily56 weeks~4.0%[22]

Note: Direct head-to-head trial results may vary. A recent head-to-head trial of semaglutide and tirzepatide (a dual GIP/GLP-1 receptor agonist) showed greater weight loss with tirzepatide.[23][24][25][26][27]

Safety and Tolerability

The following table outlines the common adverse events associated with each drug.

DrugCommon Adverse Events
This compound Transient increases in blood pressure, feeling hot, cold, or jittery.
Liraglutide & Semaglutide Nausea, vomiting, diarrhea, constipation, abdominal pain.[22]
Orlistat Gastrointestinal events: oily spotting, flatus with discharge, fecal urgency.
Phentermine-Topiramate Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth.
Naltrexone-Bupropion Nausea, constipation, headache, vomiting, dizziness, insomnia, dry mouth.[21]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical and clinical evaluation of anti-obesity drugs.

Preclinical Evaluation in Diet-Induced Obesity (DIO) Models
  • Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) starting at a young age (e.g., 6 weeks). A control group is fed a standard chow diet.

  • Drug Administration: The test compound (e.g., this compound) is administered via an appropriate route (e.g., oral gavage, subcutaneous infusion). A vehicle control group receives the same volume of the vehicle used to dissolve the drug.

  • Food Intake Measurement: Food intake is monitored daily or at specified intervals by weighing the remaining food in the hopper. Automated systems can provide more detailed data on feeding patterns.

  • Body Weight Measurement: Body weight is measured regularly (e.g., daily or weekly) at the same time of day.

  • Metabolic Rate Measurement: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). From these values, the respiratory exchange ratio (RER) and energy expenditure are calculated. Mice are typically acclimated to the metabolic cages before measurements are taken.

  • Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to compare the effects of the drug treatment to the vehicle control.

Clinical Trial Design for Anti-Obesity Drugs
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Participant Population: Participants are typically adults with a defined Body Mass Index (BMI), for example, BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, type 2 diabetes, dyslipidemia).

  • Intervention: Participants are randomly assigned to receive the investigational drug or a placebo for a specified duration (e.g., 52 or 68 weeks). All participants typically receive counseling on a reduced-calorie diet and increased physical activity.

  • Primary Endpoints: The primary efficacy endpoint is typically the mean percentage change in body weight from baseline to the end of the treatment period. Another common primary endpoint is the proportion of participants who achieve a certain percentage of weight loss (e.g., ≥5% or ≥10%).

  • Secondary Endpoints: These may include changes in waist circumference, blood pressure, lipid profiles, and glycemic parameters. Safety and tolerability are assessed by monitoring adverse events.

  • Data Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population, which includes all randomized participants. Statistical methods are used to compare the treatment group to the placebo group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways for each class of anti-obesity drug.

G cluster_mk5046 This compound Signaling Pathway MK-5046 MK-5046 BRS-3 Receptor BRS-3 Receptor MK-5046->BRS-3 Receptor Allosteric Agonist G-protein G-protein BRS-3 Receptor->G-protein PLC Phospholipase C G-protein->PLC MAPK MAP Kinase G-protein->MAPK Increased\nMetabolic Rate Increased Metabolic Rate PLC->Increased\nMetabolic Rate MAPK->Increased\nMetabolic Rate

Figure 1: this compound Signaling Pathway

G cluster_glp1 GLP-1 Receptor Agonist Signaling Pathway GLP-1 Agonist Liraglutide/ Semaglutide GLP-1 Receptor GLP-1 Receptor GLP-1 Agonist->GLP-1 Receptor Adenylate Cyclase Adenylate Cyclase GLP-1 Receptor->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Multiple\nDownstream\nEffects Multiple Downstream Effects PKA->Multiple\nDownstream\nEffects ↑ Insulin Secretion ↓ Glucagon Secretion ↓ Gastric Emptying ↑ Satiety G cluster_orlistat Orlistat Mechanism of Action Dietary\nTriglycerides Dietary Triglycerides Gastric & Pancreatic\nLipases Gastric & Pancreatic Lipases Dietary\nTriglycerides->Gastric & Pancreatic\nLipases Absorption Reduced Fat Absorption Gastric & Pancreatic\nLipases->Absorption Blocked Hydrolysis Orlistat Orlistat Orlistat->Inhibition Inhibition->Gastric & Pancreatic\nLipases Excretion Increased Fecal Fat Excretion Absorption->Excretion G cluster_workflow Preclinical Anti-Obesity Drug Evaluation Workflow DIO Model Induce Obesity in Mice (High-Fat Diet) Randomization Randomize Mice into Treatment & Control Groups DIO Model->Randomization Treatment Administer Drug or Vehicle Randomization->Treatment Monitoring Monitor Body Weight, Food Intake, and Metabolic Rate Treatment->Monitoring Data Analysis Statistical Analysis of Results Monitoring->Data Analysis Conclusion Evaluate Efficacy and Safety Data Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for (R)-MK-5046: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (R)-MK-5046, ensuring laboratory safety and regulatory compliance.

This compound is a potent and selective agonist of the bombesin (B8815690) receptor subtype-3 (BRS-3), investigated for its potential in treating obesity.[1][2][3] As with any active pharmaceutical ingredient, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step approach to the safe disposal of this compound.

Hazard Identification and Safety Precautions

While specific toxicity data is limited, general safety data sheets indicate that this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[4][5] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, with side-shields.
Hand Protection Chemical-resistant glovesNitrile or other suitable material.
Body Protection Full Suit / Laboratory CoatTo prevent skin contact.
Respiratory Protection Dust Respirator / FacemaskUse in well-ventilated areas. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[4][5]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must adhere to federal, state, and local environmental regulations.[4][5]

1. Decontamination of Labware and Surfaces:

  • Solutions: Absorb liquid waste with an inert material such as diatomite or universal binders.

  • Surfaces and Equipment: Decontaminate by scrubbing with alcohol.

  • Labware: Wash thoroughly with soap and water after initial decontamination.[4][5]

2. Segregation of Waste:

  • Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled waste container.

  • Ensure the container is suitable for chemical waste and is kept closed when not in use.

3. Spill Management:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a convenient waste disposal container.[4]

  • Large Spills: Use a shovel to place the spilled material into a suitable waste disposal container.[4]

  • In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Avoid breathing dust, vapors, or mist.

4. Final Disposal:

  • Waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not discharge this compound into drains or the environment.

  • Complete and attach a chemical waste tag to the container, clearly identifying the contents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type solid Solid Waste (e.g., powder, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid decontaminate Decontaminate Labware & Surfaces waste_type->decontaminate Contaminated Surfaces ppe->waste_type collect_solid Collect in Labeled Chemical Waste Container solid->collect_solid absorb_liquid Absorb with Inert Material liquid->absorb_liquid decontaminate->collect_solid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid Place Absorbed Material in Labeled Chemical Waste Container absorb_liquid->collect_liquid collect_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

Experimental Protocols

While this document focuses on disposal, the handling procedures are informed by the known biological activity of this compound. It acts as a potent agonist for the bombesin receptor subtype-3 (BRS-3) with EC50 values in the nanomolar range for human, mouse, rat, dog, and rhesus BRS-3.[1] Clinical studies in healthy male volunteers have shown that oral administration of MK-5046 can lead to transient increases in blood pressure and other adverse effects, highlighting the need for careful handling to avoid accidental exposure.[2]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Logistical Information for Handling (R)-MK-5046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential guidance for the safe handling and disposal of (R)-MK-5046, a potent, selective bombesin (B8815690) receptor subtype-3 (BRS-3) agonist.[1][2] Given the potent pharmacological activity of this compound and the limited publicly available toxicological data, a cautious approach, treating the substance as potentially hazardous, is mandatory.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety principles for potent pharmaceutical compounds should be strictly followed. Potential hazards may include irritation to the skin, eyes, and respiratory tract, as well as unknown systemic effects upon inhalation, ingestion, or dermal absorption. A thorough risk assessment should be conducted before any handling of the compound.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum for handling this compound, particularly when handling the solid form or preparing solutions.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Recommended thickness: 4-8 mils.Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes and airborne particles.
Body Protection Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection For handling powders outside of a containment system, a NIOSH-approved N95 or higher respirator is recommended.Minimizes inhalation of airborne particles.
Engineering Controls

To minimize exposure, handling of this compound should be performed within designated and controlled environments.

Control MeasureSpecificationPurpose
Ventilation General laboratory ventilation should maintain a minimum of 6-12 air changes per hour (ACH).[3]Dilutes and removes airborne contaminants.
Containment Weighing and handling of the solid compound should be conducted in a chemical fume hood, glove box, or other suitable containment enclosure.Provides a primary barrier to prevent the release of the compound into the work environment.

Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood or other containment device is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Handling the Solid Compound :

    • Don all required PPE as specified in the table above.

    • Perform all manipulations of the solid compound, such as weighing and transfer, within a certified chemical fume hood or other primary containment system.

    • Use dedicated spatulas and weighing papers.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation :

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to minimize splashing.

    • Keep containers closed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Carefully doff PPE, avoiding self-contamination. The outer pair of gloves should be removed first.

    • Dispose of all contaminated materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, weighing papers, and empty vials, must be treated as hazardous pharmaceutical waste.

  • Waste Segregation :

    • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

    • Do not mix this waste with general laboratory trash.

  • Disposal Method :

    • The primary recommended method for the disposal of potent pharmaceutical waste is incineration by a licensed hazardous waste disposal vendor.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with federal, state, and local regulations.[5]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area.

    • Don appropriate PPE, including respiratory protection.

    • Contain the spill using a chemical spill kit.

    • Clean the area with an appropriate deactivating agent or solvent, working from the outside of the spill inward.

    • Collect all cleanup materials in a hazardous waste container.

Visual Workflow Guides

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_PPE Don Appropriate PPE Prep_Eng Verify Engineering Controls Prep_PPE->Prep_Eng Prep_Area Prepare Designated Workspace Prep_Eng->Prep_Area Handling_Solid Weigh/Transfer Solid in Containment Prep_Area->Handling_Solid Handling_Sol Prepare Solution Handling_Solid->Handling_Sol Post_Decon Decontaminate Surfaces & Equipment Handling_Sol->Post_Decon Post_Doff Doff PPE Correctly Post_Decon->Post_Doff Post_Waste Segregate Hazardous Waste Post_Doff->Post_Waste Post_Wash Wash Hands Thoroughly Post_Waste->Post_Wash

Caption: Workflow for the safe handling of this compound.

Disposal_and_Spill_Workflow cluster_Routine Routine Disposal cluster_Spill Spill Response Waste_Gen Waste Generation Waste_Seg Segregate into Labeled Hazardous Waste Container Waste_Gen->Waste_Seg Waste_Store Store in Designated Area Waste_Seg->Waste_Store Waste_Pickup Arrange for EHS Pickup Waste_Store->Waste_Pickup Waste_Incinerate Incineration by Licensed Vendor Waste_Pickup->Waste_Incinerate Spill_Occurs Spill Occurs Spill_Evac Evacuate Area Spill_Occurs->Spill_Evac Spill_PPE Don Appropriate PPE Spill_Evac->Spill_PPE Spill_Contain Contain Spill Spill_PPE->Spill_Contain Spill_Clean Clean & Decontaminate Spill_Contain->Spill_Clean Spill_Dispose Dispose of Cleanup Materials as Hazardous Waste Spill_Clean->Spill_Dispose

Caption: Disposal and spill response workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.